molecular formula C19H16Cl2FN5O3 B606736 CM-118 CAS No. 1370652-56-4

CM-118

Cat. No.: B606736
CAS No.: 1370652-56-4
M. Wt: 452.27
InChI Key: CAHIYUNFMZWRQZ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CM-118 is a novel lead compound displaying potent, low nanomolar biochemical activity against both the c-Met and anaplastic lymphoma kinase (ALK) receptor tyrosine kinases, which play essential roles in the pathogenesis of multiple human cancers . This dual-inhibitor profile makes it a valuable tool for investigating oncogenic signaling pathways in c-Met- and ALK-dependent cancers. In preclinical studies, this compound abrogated hepatocyte growth factor (HGF)-induced c-Met phosphorylation and cell migration, and inhibited phosphorylation of ALK and EML4-ALK fusion proteins in transfected cells . The compound demonstrated efficacy by inhibiting proliferation and inducing apoptosis in multiple cancer cell lines dependent on these targets. Research into its molecular mechanism has revealed that this compound-induced apoptosis in c-Met-amplified non-small cell lung cancer (NSCLC) cells involves suppression of c-Met-to-EGFR cross-talk, an effect that can be profoundly potentiated by concurrent EGFR inhibition . Furthermore, studies suggest a key role for the mTOR pathway in mediating the compound's action against EML4-ALK-dependent NSCLC cells . In vivo, oral administration of this compound at well-tolerated dosages led to the diminishment of c-Met and ALK phosphorylation and resulted in tumor regression or growth inhibition in multiple c-Met- and ALK-dependent tumor xenograft models in mice . The compound also exhibits favorable pharmacokinetic and drug metabolism properties, supporting its use in research settings. This product is supplied for Research Use Only (RUO) , explicitly intended for laboratory research purposes in controlled in vitro settings. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

1370652-56-4

Molecular Formula

C19H16Cl2FN5O3

Molecular Weight

452.27

IUPAC Name

6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)-3-pyridazinecarboxamide

InChI

InChI=1S/C19H16Cl2FN5O3/c1-9(16-11(20)4-5-12(22)17(16)21)30-14-7-13(25-26-18(14)23)19(29)24-10-3-6-15(28)27(2)8-10/h3-9H,1-2H3,(H2,23,26)(H,24,29)/t9-/m1/s1

InChI Key

CAHIYUNFMZWRQZ-SECBINFHSA-N

SMILES

O=C(C1=NN=C(N)C(O[C@@H](C2=C(Cl)C=CC(F)=C2Cl)C)=C1)NC(C=C3)=CN(C)C3=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CM118;  CM 118;  CM-118

Origin of Product

United States

Foundational & Exploratory

Oganesson (Element 118): A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oganesson (Og), with atomic number 118, is the heaviest element known to science, occupying the final position in the seventh period of the periodic table. As a synthetic, superheavy element, it is not found in nature and can only be produced in particle accelerators.[1] Its discovery was a landmark achievement in nuclear physics, pushing the boundaries of our understanding of atomic structure and the stability of matter. This technical guide provides an in-depth overview of the discovery and history of Oganesson, with a focus on the experimental methodologies and data that led to its synthesis and identification.

Historical Context and Discovery

The synthesis of Oganesson was the culmination of decades of research in superheavy elements. The leading figure in this endeavor is Russian-Armenian physicist Yuri Oganessian, after whom the element is named.[2] His pioneering work in "hot fusion" reactions, involving the bombardment of heavy actinide targets with a beam of Calcium-48, was crucial for the discovery of elements 113 through 118.[3]

The first successful synthesis of Oganesson was achieved in 2002 at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, by a collaborative team of Russian scientists from JINR and American scientists from the Lawrence Livermore National Laboratory (LLNL) in California.[4] The discovery was officially announced in 2006 after further experiments in 2005 confirmed the initial findings.[5] The International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Pure and Applied Physics (IUPAP) officially recognized the discovery in December 2015, and the name "Oganesson" was formally adopted on November 28, 2016.

A prior claim of discovery in 1999 by a team at Lawrence Berkeley National Laboratory, which reported synthesizing Oganesson by fusing lead with krypton, was later retracted after the results could not be replicated and it was determined that the data had been fabricated.[5]

Experimental Protocols

The synthesis of Oganesson was achieved through a nuclear fusion-evaporation reaction. The following sections detail the key components and procedures of the experiments conducted at JINR.

Accelerator and Ion Beam

The experiments utilized the U400 isochronous cyclotron at the Flerov Laboratory of Nuclear Reactions (FLNR) at JINR.[6][7] This 4-meter cyclotron is designed to accelerate heavy ion beams.[8] For the synthesis of Oganesson, a beam of the rare isotope Calcium-48 (

48^{48}48
Ca) was accelerated.[8] The beam intensity was approximately 1.2 to 1.4 particle microamperes (pµA).[6][7] The energy of the
48^{48}48
Ca ion beam was a critical parameter, with different experimental runs using energies of 245 MeV and 251 MeV.[9]

Target Material

The target consisted of the isotope Californium-249 (

249^{249}249
Cf).[4] This material was deposited as an oxide onto titanium foils with a thickness of 1.5 micrometers.[6] The thickness of the
249^{249}249
Cf layer varied in different experiments, with values of 0.23 mg/cm² and 0.34 mg/cm² being used.[9] The target was rotated to withstand the intense ion beam.[6]

Nuclear Reaction

The synthesis of Oganesson-294 (

294^{294}294
Og) was achieved through the following nuclear fusion reaction:

ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">

98249^{249}{98}98249​
Cf + ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">
2048^{48}{20}2048​
Ca → ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">
118297^{297}{118}118297​
Og* → ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">
118294^{294}{118}118294​
Og + 3n

In this reaction, a ngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">

48^{48}48
Ca nucleus fuses with a
249^{249}249
Cf nucleus to form a highly excited compound nucleus,
297^{297}297
Og*. This compound nucleus then de-excites by emitting three neutrons (3n) to form the isotope
294^{294}294
Og.

Separation and Detection of Synthesized Atoms

Due to the extremely low probability of the fusion reaction (a cross-section of approximately 0.3-0.6 picobarns), the synthesized Oganesson atoms needed to be separated from the unreacted beam particles and other reaction byproducts.[5] This was accomplished using the Dubna Gas-Filled Recoil Separator (DGFRS).[6] The DGFRS uses a magnetic field to separate the heavier Oganesson nuclei, which recoil from the target, and guide them to a detector.[10] The transmission efficiency of the separator for element 118 nuclei is estimated to be around 35%.[6]

The detection system was designed to identify the implanted Oganesson atoms and their subsequent radioactive decay. The detector array consisted of position-sensitive silicon detectors.[3] When an Oganesson atom was implanted into the detector, its position and time of arrival were recorded. The subsequent alpha decays of the Oganesson atom and its daughter nuclei were also registered by these detectors. The correlation of the positions and times of these decay events allowed for the unambiguous identification of the decay chain originating from a single Oganesson atom.[11] To minimize background noise during the detection of decay events, the ion beam was switched off after a potential implantation event was registered.[6]

Data Presentation

The following tables summarize the key quantitative data from the Oganesson synthesis experiments.

Table 1: Experimental Parameters for the Synthesis of

294^{294}294 
Og

Parameter2002 Experiment2005 Experiment
Projectile
48^{48}48
Ca
48^{48}48
Ca
Target
249^{249}249
Cf
249^{249}249
Cf
Beam Energy 245 MeV251 MeV
Target Thickness 0.23 mg/cm²0.34 mg/cm²
Total Beam Dose 2.5 x 10¹⁹ ions1.6 x 10¹⁹ ions
Number of Atoms Detected 1-22
Production Cross-Section ~0.5 pb~0.5 pb

Table 2: Decay Properties of the

294^{294}294 
Og Decay Chain

IsotopeDecay ModeHalf-Life (ms)Alpha Decay Energy (MeV)
294^{294}294
Og
α0.7 (approx.)11.65 ± 0.06
290^{290}290
Lv
α~7.110.8 (approx.)
286^{286}286
Fl
α / SF~13010.1 (approx.)
282^{282}282
Cn
SF~0.8N/A

Note: Data compiled from multiple sources.[5][12][13] Half-lives and decay energies are approximate values.

Mandatory Visualizations

Experimental Workflow for Oganesson Synthesis

Experimental_Workflow cluster_accelerator U400 Cyclotron cluster_target Target Chamber cluster_separation Separation cluster_detection Detection System Ca48_source 48Ca Ion Source cyclotron Acceleration Ca48_source->cyclotron Ca48_beam 48Ca Beam (245-251 MeV) cyclotron->Ca48_beam Cf249_target Rotating 249Cf Target Ca48_beam->Cf249_target Bombardment dgfrs Dubna Gas-Filled Recoil Separator (DGFRS) Cf249_target->dgfrs Fusion Products (including 294Og) detector Position-Sensitive Silicon Detectors dgfrs->detector Separated 294Og data_acq Data Acquisition & Analysis detector->data_acq Decay Signals

Caption: Experimental workflow for the synthesis of Oganesson.

Decay Chain of Oganesson-294

Decay_Chain Og294 294Og (Z=118, N=176) Half-life: ~0.7 ms Lv290 290Lv (Z=116, N=174) Half-life: ~7.1 ms Og294->Lv290 α decay Fl286 286Fl (Z=114, N=172) Half-life: ~130 ms Lv290->Fl286 α decay Cn282 282Cn (Z=112, N=170) Half-life: ~0.8 ms Fl286->Cn282 α decay SF_products Spontaneous Fission Products Cn282->SF_products Spontaneous Fission

Caption: The alpha decay chain of the isotope Oganesson-294.

Conclusion

The discovery of Oganesson represents a monumental achievement in the fields of nuclear physics and chemistry. It is a testament to the ingenuity and perseverance of the international scientific community. The experimental techniques developed for the synthesis and identification of Oganesson and other superheavy elements continue to be refined, paving the way for future discoveries that may further expand the periodic table and our understanding of the fundamental forces that govern the universe. While the extreme instability and scarcity of Oganesson currently preclude its use in practical applications, the ongoing research into its properties provides invaluable data for theoretical models of nuclear structure and stability.

References

Oganesson: A Technical Whitepaper on its Predicted Properties

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oganesson (Og), the superheavy element with atomic number 118, represents the current frontier of the periodic table. Due to its extreme instability and the minuscule quantities synthesized to date, its properties remain experimentally unverified. This technical guide provides a comprehensive overview of the predicted atomic, physical, and chemical characteristics of Oganesson, based on state-of-the-art theoretical and computational methodologies. A central theme is the profound influence of relativistic effects, which are anticipated to cause significant deviations from the periodic trends observed in the noble gases. This document summarizes the predicted quantitative data in structured tables, details the computational and experimental protocols, and presents a visual workflow of the property prediction process.

Predicted Atomic and Physical Properties

The predicted properties of Oganesson are derived from sophisticated relativistic quantum chemical calculations. These theoretical frameworks are essential for understanding the behavior of an element with such a high atomic number.

Atomic Characteristics

The fundamental atomic properties of Oganesson have been predicted through various computational models.

PropertyPredicted Value
Atomic Number118
Atomic Weight[1]
Electron Configuration[Rn] 5f¹⁴ 6d¹⁰ 7s² 7p⁶[2][3][4][5][6][7][8][9][10][11]
Electrons per Shell2, 8, 18, 32, 32, 18, 8[2][4][8]
First Ionization Energy839 - 860.1 kJ/mol[2][4][10][12]
Second Ionization Energy1560 kJ/mol[2][4][12]
Atomic Radius (empirical)152 pm[2]
Covalent Radius157 pm[2][4]
Physical Properties

Unlike its lighter congeners in Group 18, Oganesson is predicted to be a solid at standard temperature and pressure (STP), a direct consequence of relativistic effects.[13][14][15]

PropertyPredicted Value
Phase at STPSolid[2][4][13][14]
Melting Point325 ± 15 K (52 ± 15 °C)[2][13]
Boiling Point350 ± 30 K to 450 ± 10 K (77 to 177 °C)[2][3][4][13][16]
Density (solid, near r.t.)4.9 - 7.2 g/cm³[2][4][15][17]
Density (liquid, at m.p.)6.6 g/cm³[2]
Crystal StructureFace-centered cubic (fcc)[2][4]
Critical Point439 K, 6.8 MPa[4]
Heat of Fusion23.5 kJ/mol[4]
Heat of Vaporization19.4 kJ/mol[4]

Predicted Chemical Properties

Theoretical calculations suggest that Oganesson will be significantly more reactive than other noble gases, potentially forming stable compounds.[15][18] This predicted reactivity is another manifestation of the strong relativistic effects on its electron shell structure.

PropertyPredicted Value
Oxidation States-1, 0, +1, +2, +4, +6[2][3][4][19]
Element ClassificationNon-metal, but may exhibit metallic or metalloid properties[3][15][20]
Group18 (Noble Gas)[4][18]
Period7[4]
Blockp-block[4][18]

Experimental and Theoretical Protocols

Theoretical Prediction Methodologies

The properties of Oganesson are predicted using advanced computational quantum chemistry methods that account for the significant relativistic effects present in such a heavy element. These methods are crucial as direct experimental measurement is currently impossible.

  • Relativistic Coupled-Cluster (CC) Theory: This high-accuracy method is considered a "gold standard" in quantum chemistry for calculating the electronic structure and properties of atoms and molecules. For superheavy elements like Oganesson, relativistic variants that incorporate the Dirac equation are employed to handle the high electron velocities and resulting relativistic effects on electron correlation.

  • Dirac-Fock (DF) and Dirac-Fock-Breit (DFB) Methods: These are fundamental relativistic self-consistent field methods that form the basis for more advanced calculations. They account for relativistic effects from first principles. The Breit interaction term can be included to account for magnetic and retardation effects between electrons.

  • Density Functional Theory (DFT): A widely used computational method that maps the many-body problem of electrons in an atom or molecule onto a simpler problem of a non-interacting system with the same electron density. For Oganesson, relativistic exchange-correlation functionals are necessary to obtain meaningful predictions.

  • Monte Carlo (MC) Simulations: To predict macroscopic properties like melting and boiling points, Monte Carlo methods are employed. These simulations use the potential energy surfaces calculated from quantum chemical methods to model the behavior of a large number of Oganesson atoms at different temperatures and pressures, allowing for the determination of phase transitions.

Experimental Synthesis Protocol

The synthesis of Oganesson has been achieved at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, in collaboration with the Lawrence Livermore National Laboratory (LLNL) in the United States.[14][15][16][19][21] The experimental protocol involves a nuclear fusion reaction:

  • Target: A target of Californium-249 (²⁴⁹Cf) is prepared.

  • Projectile: Ions of Calcium-48 (⁴⁸Ca) are accelerated to high energies in a cyclotron.

  • Bombardment: The ⁴⁸Ca ion beam is directed at the ²⁴⁹Cf target.

  • Fusion Reaction: The fusion of a ⁴⁸Ca nucleus with a ²⁴⁹Cf nucleus results in the formation of a highly excited nucleus of Oganesson-297, which then decays by emitting three neutrons to form the isotope Oganesson-294 (²⁹⁴Og). The nuclear reaction is: ²⁴⁹Cf + ⁴⁸Ca → ²⁹⁴Og + 3n[9][19]

  • Detection: The resulting ²⁹⁴Og atoms are extremely short-lived, with a half-life of about 0.7 milliseconds.[2] They are identified by detecting their alpha decay products.

The production of even a few atoms of Oganesson requires bombarding the target with a very large number of projectile ions over an extended period, often spanning months.[15][19]

Visualizations

Workflow for Predicting Oganesson's Properties

Predicted_Properties_Workflow cluster_theoretical_frameworks Theoretical Frameworks cluster_computational_methods Computational Methods cluster_predicted_properties Predicted Properties Relativistic_Quantum_Mechanics Relativistic Quantum Mechanics Dirac_Fock Dirac-Fock / Dirac-Fock-Breit Relativistic_Quantum_Mechanics->Dirac_Fock Coupled_Cluster Coupled-Cluster (CC) Theory Relativistic_CC Relativistic CC Calculations Coupled_Cluster->Relativistic_CC DFT Density Functional Theory (DFT) Relativistic_DFT Relativistic DFT Calculations DFT->Relativistic_DFT MC Monte Carlo (MC) Simulations Phase_Transition_Sim Phase Transition Simulations MC->Phase_Transition_Sim Atomic_Properties Atomic Properties (Electron Config, Ionization Energy, etc.) Dirac_Fock->Atomic_Properties Relativistic_CC->Atomic_Properties Chemical_Properties Chemical Properties (Oxidation States, Reactivity, etc.) Relativistic_CC->Chemical_Properties Relativistic_DFT->Atomic_Properties Physical_Properties Physical Properties (Melting Point, Boiling Point, Density, etc.) Relativistic_DFT->Physical_Properties Relativistic_DFT->Chemical_Properties Phase_Transition_Sim->Physical_Properties

Caption: Workflow for the theoretical prediction of Oganesson's properties.

The Role of Relativistic Effects

The predicted properties of Oganesson are heavily influenced by relativistic effects, a consequence of its very high nuclear charge. The inner electrons of Oganesson orbit the nucleus at speeds approaching the speed of light, leading to a significant increase in their mass and a contraction of the s and p orbitals. This has several key consequences:

  • Deviation from Noble Gas Trends: Relativistic effects are predicted to make Oganesson more reactive than its lighter congeners, challenging its classification as a "noble" gas.[15][18]

  • Solid State at STP: The enhanced van der Waals interactions resulting from relativistic effects are predicted to cause Oganesson to be a solid at room temperature, unlike all other noble gases.[13][14][15]

  • Modified Electronic Structure: The spin-orbit splitting of the 7p shell is exceptionally large, significantly influencing its chemical behavior.

Conclusion

While experimental verification remains a distant prospect, theoretical and computational chemistry provides a robust framework for predicting the fundamental properties of Oganesson. The data and methodologies presented in this whitepaper highlight an element that is predicted to be a significant departure from the established trends of the periodic table, primarily due to the overwhelming influence of relativistic effects. These predictions offer a fascinating glimpse into the chemical and physical nature of the heaviest elements and provide a roadmap for future theoretical and experimental investigations at the extremes of the atomic scale.

References

Whitepaper: The Electron Configuration and Relativistic Effects of Oganesson (Element 118)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oganesson (Og), the element with atomic number 118, occupies the final position on the seventh period of the periodic table.[1] As the heaviest element synthesized to date, its chemical and physical properties are of immense theoretical interest.[2] Due to an extremely short half-life of less than a millisecond and the production of only a few atoms, experimental characterization of Oganesson is currently impossible.[1][3] Consequently, our understanding of its electronic structure is derived entirely from theoretical and computational models. This guide provides an in-depth analysis of the predicted electron configuration of Oganesson, the profound influence of relativistic effects on its structure, the computational methodologies used for these predictions, and the experimental protocols for its synthesis.

Predicted Electron Configuration

Based on its position in Group 18, Oganesson is expected to have a closed-shell electron configuration, completing the 7p subshell.[4] The predicted ground state electron configuration follows the Aufbau principle, though significant deviations from the properties of lighter noble gases are anticipated due to its immense nuclear charge.[3][5]

The full electron configuration is predicted to be: 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁶ 6s² 4f¹⁴ 5d¹⁰ 6p⁶ 7s² 5f¹⁴ 6d¹⁰ 7p⁶[6][7]

In shorthand notation, this is represented as: [Rn] 5f¹⁴ 6d¹⁰ 7s² 7p⁶ [1][8][9][10]

The distribution of its 118 electrons across the principal shells is also predicted, as detailed in Table 1.[2][9]

G start Start s1 1s start->s1 s2 2s s1->s2 p2 2p s2->p2 s3 3s p2->s3 p3 3p s3->p3 s4 4s p3->s4 d3 3d s4->d3 p4 4p d3->p4 s5 5s p4->s5 d4 4d s5->d4 p5 5p d4->p5 s6 6s p5->s6 f4 4f s6->f4 d5 5d f4->d5 p6 6p d5->p6 s7 7s p6->s7 f5 5f s7->f5 d6 6d f5->d6 p7 7p d6->p7 end Og (118) p7->end

Figure 1: Aufbau principle orbital filling order for Oganesson.

The Dominance of Relativistic Effects

For superheavy elements like Oganesson, the immense positive charge of the nucleus (Z=118) causes inner-shell electrons to move at speeds approaching the speed of light.[3] This necessitates the use of relativistic quantum mechanics to accurately describe their electronic structure.[4] These relativistic effects are so profound that they are predicted to cause Oganesson's chemical behavior to diverge significantly from that of other noble gases.[3][4]

Key relativistic effects include:

  • Spin-Orbit Coupling: This is an especially important effect in Oganesson.[3] It causes a large energy separation between orbitals, notably splitting the 7p subshell into the 7p₁/₂ and 7p₃/₂ orbitals with a predicted energy gap of about 10.1 eV.[11]

  • Orbital Contraction/Expansion: Strong relativistic effects contract the 7s and 7p₁/₂ orbitals while expanding the 7p₃/₂ orbitals.[4] This alters the expected shielding and chemical reactivity.

  • Electron Gas Model: The combination of these effects is so extreme that the distinct electron shell structure, characteristic of lighter elements, is predicted to blur.[3] Calculations suggest the electrons in Oganesson are delocalized into a nearly uniform-density distribution, resembling a Thomas–Fermi gas of non-interacting particles.[3][10][12] This potential loss of shell structure would fundamentally alter its properties.[10]

G A High Atomic Number (Z=118) B High Nuclear Charge A->B C Inner electrons approach speed of light B->C D Relativistic Effects C->D E Strong Spin-Orbit Coupling (e.g., 7p₁/₂ - 7p₃/₂ splitting) D->E F Orbital Contraction/Expansion D->F G Altered Electronic Structure E->G F->G H Blurred Shell Structure (Thomas-Fermi Gas-like) G->H I Increased Reactivity (Semiconductor properties predicted) G->I

Figure 2: Influence of relativistic effects on Oganesson's structure.

Computational and Theoretical Methodologies

The properties of Oganesson are predicted using sophisticated computational chemistry methods that account for relativistic effects. Experimental confirmation is not yet possible, so these theoretical models are the sole source of information.[12]

Key Methodologies:

  • Dirac-Based Calculations: Calculations based on the Dirac equation are essential to properly model the relativistic behavior of Oganesson's electrons.[3]

  • Configuration Interaction (CI) and Perturbation Theory (PT): A combination of these methods is used to calculate the energy spectrum and allowed electronic transitions for the element.[13]

  • Relativistic Kohn-Sham Density Functional Theory (DFT): This approach is used to explore the electronic structure of bulk Oganesson.[11]

  • Many-Body Perturbation Theory (GW method): This method is applied alongside DFT to further refine predictions about the electronic structure and properties, such as the band gap in solid Oganesson.[11]

G A Define Problem: Predict Og Electron Configuration B Select Relativistic Quantum Mechanical Framework A->B C Primary Method: Dirac-based Equations B->C D Computational Approaches C->D E Configuration Interaction (CI) + Perturbation Theory (PT) D->E F Relativistic DFT and Many-Body PT (GW) D->F G Perform High-Performance Numerical Simulations E->G F->G H Analyze Results G->H I Predicted Electron Configuration [Rn] 5f¹⁴ 6d¹⁰ 7s² 7p⁶ H->I J Predicted Properties (Ionization Energy, Reactivity, etc.) H->J

Figure 3: Workflow for theoretical prediction of Oganesson's properties.

Experimental Protocol: Synthesis of Oganesson

Oganesson was first synthesized in 2002 and again in 2005 at the Flerov Laboratory of Nuclear Reactions at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, in a collaboration with the Lawrence Livermore National Laboratory (LLNL) in the USA.[2][14]

Methodology: The synthesis of Oganesson is achieved through a nuclear fusion reaction.

  • Target Preparation: A target is prepared using the isotope Californium-249 (²⁴⁹Cf).

  • Projectile Beam: A beam of Calcium-48 (⁴⁸Ca) ions is accelerated to a significant fraction of the speed of light in a cyclotron.[8]

  • Bombardment: The high-energy ⁴⁸Ca beam is directed onto the ²⁴⁹Cf target.[14]

  • Fusion and Detection: The fusion of the nuclei of these two elements produces an atom of Oganesson-294 (²⁹⁴Og) and releases three free neutrons.[14] The resulting Oganesson atom is extremely unstable, decaying via alpha decay into Livermorium-290 with a half-life of approximately 0.89 milliseconds.[8] Detection relies on identifying this specific decay chain.

The nuclear reaction is as follows: ²⁴⁹₉₈Cf + ⁴⁸₂₀Ca → ²⁹⁴₁₁₈Og + 3n¹

The production rate is exceedingly low; for example, one experiment lasting 1080 hours and involving 1.6 x 10¹⁹ calcium ions resulted in the production of just three atoms of Oganesson.[8]

G A Calcium-48 Ion Source B Cyclotron (Accelerate ⁴⁸Ca ions) A->B C High-Energy ⁴⁸Ca Beam B->C E Nuclear Fusion Event C->E D Californium-249 Target D->E F Separation of Products E->F G Detection of ²⁹⁴Og (via Alpha Decay Chain) F->G H Result: Identification of Og Atom G->H

Figure 4: Experimental workflow for the synthesis of Oganesson.

Summary of Quantitative Data

All properties of Oganesson, aside from its atomic number and mass, are based on theoretical predictions and extrapolations. The data presented below represents the current computational understanding of this superheavy element.

PropertyValue / PredictionCitation
Atomic Number (Z) 118[1][2]
Element Symbol Og[8]
Group, Period Group 18, Period 7[1][2]
Element Category p-block, Predicted Noble Gas[1][10]
Predicted Electron Configuration [Rn] 5f¹⁴ 6d¹⁰ 7s² 7p⁶[1][8][9]
Electrons per Shell 2, 8, 18, 32, 32, 18, 8[1][2][9]
Atomic Weight (most stable isotope) [8]
Predicted Phase at STP Solid[1][10]
Predicted Oxidation States -1, 0, +1, +2, +4, +6[8]
Predicted 1st Ionization Energy 8.888 eV[10]
Predicted 2nd Ionization Energy 16.195 eV[10]
Predicted Electron Affinity 0.080 eV (7.719 kJ/mol)[10]
Most Stable Isotope ²⁹⁴Og[1]
Half-life of ²⁹⁴Og ~0.7-0.89 ms[1][8]

Conclusion

The study of Oganesson's electron configuration provides a unique window into the behavior of matter under the influence of extreme nuclear forces. While its placement in the periodic table suggests it is a noble gas, theoretical calculations strongly indicate that profound relativistic effects will cause it to deviate significantly from its lighter congeners. The predicted smearing of its electron shells into a diffuse, gas-like state challenges the conventional understanding of electronic structure and chemical periodicity.[3][10] Future advancements in superheavy element synthesis and detection may one day allow for experimental verification of these fascinating predictions, but for now, Oganesson remains a subject of intense theoretical exploration at the frontiers of physics and chemistry.

References

A Theoretical and Computational Guide to the Chemical Properties of Oganesson

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Oganesson (Og), the superheavy element with atomic number 118, occupies the final position in the 7th period and Group 18 of the periodic table. Due to its extreme nuclear instability—its only confirmed isotope, ²⁹⁴Og, possesses a half-life of less than a millisecond—experimental investigation of its chemical and physical properties is currently impossible.[1] Consequently, our understanding of Oganesson is derived entirely from theoretical models and sophisticated computational chemistry. This guide provides an in-depth overview of the core theoretical frameworks used to predict the properties of Oganesson, detailing the computational protocols and summarizing the key quantitative findings. It highlights the paramount importance of relativistic effects, which cause Oganesson's properties to deviate dramatically from those of its lighter noble gas congeners, rendering it a potentially reactive semiconductor that is solid under standard conditions.[1][2]

Introduction: The Challenge of a Superheavy Noble Gas

Oganesson completes the p-block of the seventh period, with a predicted electron configuration of [Rn] 5f¹⁴ 6d¹⁰ 7s² 7p⁶.[3][4] While its position in Group 18 suggests it should behave as a noble gas, theoretical studies unanimously predict otherwise. The immense nuclear charge (Z=118) causes the inner-shell electrons to travel at speeds approaching the speed of light, leading to significant relativistic effects that profoundly alter its electronic structure and, consequently, its chemical behavior.[5] These effects are so pronounced that they challenge the periodic trends, making Oganesson a unique subject for theoretical chemistry. This document serves as a technical guide for researchers on the theoretical models that form the basis of our current knowledge of this enigmatic element.

The Dominance of Relativistic Effects

For an element as heavy as Oganesson, a non-relativistic Schrödinger equation is inadequate. Relativistic quantum chemistry is essential for accurate predictions. The primary relativistic phenomena influencing Oganesson's properties are:

  • Scalar Relativistic Effects: These account for the relativistic increase in electron mass. This leads to the contraction and energetic stabilization of s and p orbitals (especially the 7s and 7p₁/₂ orbitals) and the expansion and destabilization of d and f orbitals.

  • Spin-Orbit (SO) Coupling: This is the interaction between an electron's intrinsic spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. In Oganesson, SO coupling is exceptionally strong, causing a massive energy split in the 7p shell into the 7p₁/₂ and 7p₃/₂ subshells.[2] This splitting is so large (predicted to be nearly 10 eV) that it disrupts the closed-shell stability typically associated with noble gases. The valence 7p₃/₂ electrons are less tightly bound, making them available for chemical bonding and significantly increasing Oganesson's reactivity compared to other group 18 elements.[6]

These effects collectively lead to a "smearing" of the electron shells, where the distinct shell structure becomes less defined, resembling a uniform electron gas (a Thomas-Fermi gas).[5] This is a profound departure from the well-defined shells of lighter atoms.

Predicted Atomic and Physical Properties

All properties of Oganesson are derived from computational models. The data presented below represents the consensus from multiple high-level theoretical studies.

Table 1: Predicted Atomic and Thermodynamic Properties of Oganesson
PropertyPredicted ValueMethodological ReferenceCitation(s)
Atomic Number (Z) 118-[1]
Atomic Mass (longest-lived isotope) [7] u-[1]
Electron Configuration [Rn] 5f¹⁴ 6d¹⁰ 7s² 7p⁶Aufbau Principle / Relativistic Calculations[3][4]
1st Ionization Energy ~860 kJ/molRelativistic Coupled Cluster / CI+PT[1]
2nd Ionization Energy ~1560 kJ/molRelativistic Coupled Cluster / CI+PT[1]
Electron Affinity +0.080 eV (positive value indicates stable anion formation)Relativistic Coupled Cluster[1]
Polarizability Extremely broad; almost double that of RadonRelativistic Quantum Chemistry[1]
Melting Point 325 ± 15 K (52 °C)PTMC, TI (based on CCSD and DFT)[1][2]
Boiling Point 450 ± 10 K (177 °C)Thermodynamic Integration (TI)[1][2]
State at STP SolidPTMC, TI[1][2]
Density (Solid, near MP) ~7.2 g/cm³PTMC, Relativistic DFT[1][2]
Crystal Structure Face-centered cubic (fcc)Crystal Structure Calculations[8]
Band Gap ~1.5 eV (Semiconductor)Relativistic Band Structure Calculations[6][8]

Computational Methodologies and Protocols

The prediction of Oganesson's properties requires state-of-the-art computational techniques that can accurately handle the complexities of relativistic quantum mechanics for a many-electron system.

Protocol for Determining Phase and Transition Temperatures

The prediction that Oganesson is a solid at room temperature is a landmark finding from theoretical chemistry.[2] This was established using two complementary, high-level computational approaches, calibrated against each other to ensure accuracy.

Method 1: Parallel Tempering Monte Carlo (PTMC) Simulations

  • Objective: To simulate the behavior of a large number of Og atoms and identify the melting transition.

  • Core Principle: This method uses Monte Carlo simulations running at different temperatures simultaneously, allowing the system to overcome energy barriers and explore the phase space efficiently to find the true thermodynamic minimum.

  • Interaction Potential: The forces between Og atoms were not described by classical potentials but by an ab initio potential energy surface derived from highly accurate relativistic coupled-cluster (CC) calculations. The calculations considered both two-body (Og-Og) and three-body (Og-Og-Og) interactions, which are crucial for accurately modeling condensed phases.

  • Simulation Details: Simulations were performed for Mackay icosahedral clusters containing up to 1415 Og atoms, as well as for a periodic bulk system to model the solid state.[2]

  • Analysis: The melting point was identified by a sharp peak in the heat capacity (Cv) as a function of temperature.

Method 2: Thermodynamic Integration (TI) from First Principles

  • Objective: To calculate the Gibbs free energy of the solid and liquid phases and find the temperature at which they are equal (the melting point).

  • Core Principle: TI is a method to compute the difference in free energy between two states by integrating along a thermodynamic path connecting them.

  • Computational Engine: The calculations were based on Density Functional Theory (DFT) , which is well-suited for periodic systems.

  • Relativistic Treatment: A four-component relativistic framework incorporating spin-orbit coupling was used.

  • Functional/Dispersion: The Perdew-Burke-Ernzerhof (PBE) density functional was used, augmented with the D3 correction scheme to accurately account for van der Waals (dispersion) forces, which are the dominant interactions between Og atoms.[2]

  • Result: This method provided the melting point by locating the intersection of the free energy curves for the solid and liquid phases. The boiling point was subsequently estimated by calculating the liquid-gas equilibrium.[2]

The excellent agreement between these two distinct and computationally expensive methods provides high confidence in the prediction that Og is a solid with a melting point around 325 K.[2]

Diagram 1: Computational Workflow for Predicting Oganesson's Phase

G cluster_0 Method 1: Parallel Tempering Monte Carlo (PTMC) cluster_1 Method 2: Thermodynamic Integration (TI) cc_calc Relativistic Coupled-Cluster Calculations (2- & 3-body) potential Generate Ab Initio Interaction Potential cc_calc->potential ptmc_sim PTMC Simulations (N-atom clusters & periodic) potential->ptmc_sim cv_analysis Analyze Heat Capacity (Cv) vs. Temperature ptmc_sim->cv_analysis mp Predicted Melting Point (≈325 K) cv_analysis->mp dft_setup Relativistic DFT Setup (PBE-D3 functional, spin-orbit) solid_sim MD Simulation of Solid Phase dft_setup->solid_sim liquid_sim MD Simulation of Liquid Phase dft_setup->liquid_sim ti_calc Thermodynamic Integration: Calculate Free Energy (G) solid_sim->ti_calc liquid_sim->ti_calc ti_calc->mp caption Computational workflow for determining Oganesson's melting point.

Computational workflow for determining Oganesson's melting point.
Protocol for Atomic Structure and Spectra Calculations

To understand potential chemical reactions and material properties, one must know the electronic energy levels of the Og atom.

  • Objective: To calculate the atomic energy levels and allowed electronic transitions (the spectrum).

  • Methodology: A hybrid approach combining Configuration Interaction (CI) and many-body Perturbation Theory (PT) is employed.[9]

  • Core Principle: The CI method accounts for electron correlation by considering a linear combination of different electronic configurations. The PT is then used to include contributions from higher-order excitations not covered in the CI space.

  • Relativistic Treatment: The calculations are founded on the fully relativistic Dirac equation. They explicitly include the Breit interaction (which corrects for magnetic and retardation effects between electrons) and Quantum Electrodynamics (QED) corrections, which are necessary for achieving spectroscopic accuracy in superheavy elements.[9]

Predicted Chemistry: A Reactive "Noble Gas"

The profound relativistic effects on Oganesson's electronic structure lead to chemical properties that are anomalous for Group 18.

  • Reactivity: Due to the destabilization of the 7p₃/₂ orbital, Oganesson has a significantly lower ionization energy than Radon.[1] This, combined with a positive electron affinity, suggests it will be the most reactive member of its group.

  • Oxidation States: While noble gases typically exhibit a 0 oxidation state, calculations predict that Oganesson will form stable compounds with common oxidation states including +2, +4, and possibly +6 and -1.[1]

  • Predicted Compounds: Theoretical studies predict the existence of stable binary fluorides and chlorides.

    • OgF₂: Predicted to be a stable compound with a formation energy of -106 kcal/mol, indicating a thermodynamically favorable reaction.[8]

    • OgF₄: Unlike the square planar geometry of XeF₄, OgF₄ is predicted to be tetrahedral. This reflects the different electronic structure and the influence of inert electron pairs in Oganesson's valence shell.[8]

    • OgTs₄: Calculations on a molecule formed with Tennessine (Ts, Z=117) suggest a stable pentatomic molecule could exist, further highlighting Oganesson's potential to form covalent bonds.

Diagram 2: Impact of Relativistic Effects on Oganesson's Properties

G cluster_0 Theoretical Models cluster_1 Predicted Properties nr Non-Relativistic (Schrödinger) p1 State: Gas Reactivity: Inert Melting Point: ~220 K Electronic Structure: Closed Shell nr->p1 Predicts 'Typical' Noble Gas Behavior rel Relativistic (Dirac) p2 State: Solid Reactivity: Chemically Active Melting Point: ~325 K Electronic Structure: Smeared Shells, Strong Spin-Orbit Splitting rel->p2 Predicts 'Anomalous' Metalloid Behavior caption Logical relationship between theoretical models and predicted properties.

References

understanding the island of stability for superheavy elements

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Island of Stability for Superheavy Elements

Introduction: The Quest for Nuclear Longevity

In nuclear physics, the "island of stability" refers to a theoretical region in the chart of nuclides where isotopes of superheavy elements (SHEs) are predicted to have significantly longer half-lives than their neighbors.[1] This concept stands in contrast to the general trend of decreasing stability with increasing atomic number beyond uranium.[2] The existence of this island is a direct consequence of the nuclear shell model, which posits that nuclei with specific "magic numbers" of protons and neutrons achieve a special stability due to the closure of nucleon shells.[3][4]

The liquid drop model, an earlier theory, suggested that nuclei with around 280 nucleons would undergo spontaneous fission almost instantly due to the disappearance of the fission barrier.[5] However, the shell model introduces stabilizing effects that counteract this instability, predicting that an island of enhanced stability should exist.[5] This guide provides a technical overview of the theoretical underpinnings of the island of stability, the experimental methodologies used to synthesize and identify these elusive elements, a summary of key experimental data, and future prospects in the field.

Theoretical Framework: The Nuclear Shell Model and Magic Numbers

The stability of superheavy nuclei is primarily determined by nuclear shell effects.[6] The nuclear shell model, developed in 1949, is fundamental to this understanding.[3] It describes nucleons (protons and neutrons) as occupying quantized energy levels, or shells, within the nucleus, analogous to electron shells in an atom.[2] When a proton or neutron shell is completely filled, the nucleus exhibits exceptional stability.[3]

The numbers of nucleons that correspond to a closed shell are termed "magic numbers".[4] For nuclei near the valley of stability, the established magic numbers are 2, 8, 20, 28, 50, 82, and 126.[7][8] Nuclei with magic numbers of both protons and neutrons, such as Lead-208 (Z=82, N=126), are "doubly magic" and are particularly stable.[3]

Predicted Magic Numbers for Superheavy Elements

Theoretical models extend this concept into the superheavy region, predicting the next set of magic numbers that would define the center of the island of stability. While predictions vary between different models, a general consensus has emerged.[6]

Table 1: Predicted Spherical Magic Numbers for Superheavy Nuclei

Nucleon TypePredicted Magic NumbersKey Predicted Doubly Magic Nucleus
Protons (Z)114, 120, 126[9][10][11]298_Fl (Z=114, N=184)[1][12]
Neutrons (N)172, 184[6][11]

The nucleus Flerovium-298 (_298_Fl), with 114 protons and 184 neutrons, is a prominent candidate for the peak of the island of stability.[1][12] The shell closure at N=184 is predicted to create higher fission barriers, strongly hindering spontaneous fission and potentially leading to half-lives orders of magnitude greater than nuclei without this shell effect.[1]

Nuclear_Shell_Model Conceptual Diagram of the Nuclear Shell Model cluster_shells Nucleon Energy Levels (Shells) cluster_stability Nuclear Stability Potential Well Energy s1 ... s5 N=184 (Predicted Magic) High Stability Enhanced Stability (Closed Shells) s5->High Stability Filling shells leads to exceptional stability s4 N/Z=126 (Magic) s3 N/Z=82 (Magic) s2 N/Z=50 (Magic)

Caption: The Nuclear Shell Model and Magic Numbers.

Deformed Nuclei and the "Peninsula" of Stability

Research also indicates that nuclei intermediate between the actinides and the main island of stability are deformed rather than spherical.[5] This deformation leads to shifts in the magic numbers. A region of enhanced stability for deformed nuclei, sometimes called a "peninsula," has been identified around Z=108 and N=162.[1] The isotope Hassium-270 (Z=108, N=162), with a half-life of 9 seconds, is considered a doubly magic deformed nucleus and provides strong evidence for this phenomenon.[1]

Locating the Island on the Chart of Nuclides

The island of stability is visualized as a region of long-lived nuclei separated from the "peninsula" of known stable and primordial radioactive elements by a "sea of instability" where nuclei undergo rapid spontaneous fission.[1] While experiments have successfully synthesized elements up to Oganesson (Z=118), these isotopes are neutron-deficient compared to the predicted center of the island at N=184.[1][4] The trend of increasing stability has been observed as synthesized nuclei get closer to N=184, supporting the island's existence.[1]

Island_of_Stability The Island of Stability on the Chart of Nuclides cluster_legend Legend cluster_chart xaxis Neutron Number (N) → yaxis Proton Number (Z) → p1 l1 Stable/Long-Lived l2 Known Unstable l3 Sea of Instability (Rapid Fission) l4 Island of Stability (Predicted) p2 p3 p4 p5 p6 p7 p8 sh1 sh2 sh3 island_center Z=114 N=184 island_shore peninsula_label Peninsula of Known Elements sea_label Sea of Instability shore_label Synthesized SHEs

Caption: A map of the predicted Island of Stability.

Experimental Protocols: Synthesizing Superheavy Elements

Superheavy elements do not exist in nature and must be synthesized in laboratories.[1] The primary method is through nuclear fusion reactions, where a target made of a heavy element is bombarded with a beam of lighter nuclei.[5] The probability of these reactions, known as the cross-section, is incredibly small, making these experiments exceptionally challenging.[13]

Fusion-Evaporation Reactions

Two main types of fusion reactions are employed:

  • Cold Fusion: Used to synthesize elements 107 to 112, this method involves using targets like lead (Pb) and bismuth (Bi).[10] The resulting compound nucleus has a lower excitation energy, increasing its survival probability by emitting only one or two neutrons.

  • Hot Fusion: This technique uses actinide targets (e.g., Plutonium, Americium, Californium) and typically a beam of Calcium-48 (48_Ca) ions.[4] The compound nucleus is formed with higher excitation energy, leading to the evaporation of 3 to 5 neutrons.[10] This method has been crucial for synthesizing elements 112 through 118.[4]

A Typical Experimental Workflow

The synthesis and identification of a new superheavy element follows a meticulous process, as exemplified by the discovery of Tennessine (Element 117).[14]

  • Target Preparation: A rare, radioactive actinide material, such as Berkelium-249, is produced in a high-flux reactor and then fashioned into a target.[14]

  • Acceleration: A beam of ions, such as the neutron-rich isotope Calcium-48, is accelerated to a precise energy in a cyclotron or linear accelerator.[14][15]

  • Bombardment: The ion beam is directed onto the target. On rare occasions, a projectile nucleus fuses with a target nucleus, forming a highly excited compound nucleus.[5]

  • De-excitation: The compound nucleus rapidly de-excites by evaporating several neutrons, settling into a ground state or isomeric state of a new superheavy element.[10]

  • Separation: The newly formed SHE atom recoils out of the target and must be separated from the unreacted beam particles and other reaction byproducts. This is achieved using a recoil separator, such as a gas-filled separator or a velocity filter like SHIP, which uses magnetic and electric fields to guide the SHE to a detector.[5][10][13]

  • Detection and Identification: The SHE is implanted into a position-sensitive detector (e.g., a silicon detector). Its presence is confirmed by observing its subsequent radioactive decay chain. The atom decays, typically via a sequence of alpha emissions, into known lighter nuclei. This unique decay chain serves as a definitive fingerprint for the new element.[10][13][14]

Experimental_Workflow Experimental Workflow for Superheavy Element Synthesis cluster_accelerator 1. Ion Source & Accelerator cluster_target 2. Target Chamber cluster_separator 3. Recoil Separator cluster_detector 4. Detection System accel Ion Beam (e.g., 48Ca) target Actinide Target (e.g., 249Bk) accel->target Bombardment sep Separation of SHE (Magnetic/Electric Fields) target->sep Fusion & Recoil det Silicon Detector sep->det Implantation analysis Data Analysis (Identify Decay Chain) det->analysis Signal

Caption: Synthesis and Identification Workflow.

Experimental Evidence and Data

The synthesis of elements up to Oganesson (Z=118) provides strong, albeit indirect, evidence for the island of stability.[1] The observed half-lives of the isotopes of elements like Flerovium (Z=114) and Livermorium (Z=116) are several orders of magnitude longer than would be predicted without shell-stabilizing effects.[1] For example, an early experiment detected a single atom of an isotope of element 114 with a lifetime of 30.4 seconds, decaying via alpha emission rather than the expected rapid fission.[1]

Table 2: Properties of Selected Synthesized Superheavy Isotopes

IsotopeDecay ModeHalf-LifeExperimental Context
_270_Hs (Z=108)Alpha, SF~9 secondsConsidered a doubly magic deformed nucleus (Z=108, N=162).[1]
_284_Fl (Z=114)Spontaneous Fission (SF)2.5 millisecondsNeutron-deficient isotope showing increased stability near N=184.[1]
_285_Fl (Z=114)Alpha< 0.2 secondsObserved in a decay chain starting from a neutron-light 114 nucleus.[15]
_287_Fl (Z=114)Alpha~0.5 secondsConfirmed isotope with a half-life showing stabilizing effects.[15]
_288_Fl (Z=114)Alpha~0.67 secondsSynthesized in a collaboration, part of the trend of increasing stability.[15]
_289_Fl (Z=114)Alpha, SF~2 secondsOne of the longer-lived Flerovium isotopes synthesized to date.[15]
_293_Lv (Z=116)Alpha~53 millisecondsOne of the most neutron-rich confirmed nuclei (N=177).[1]
_294_Ts (Z=117)Alpha~78 millisecondsSynthesized via 48Ca + 249Bk reaction; decay patterns support the island theory.[14]

Challenges and Future Directions

Despite significant progress, reaching the center of the island of stability remains a formidable challenge.

  • Production Cross-Sections: The probability of creating SHEs decreases dramatically with increasing atomic number, requiring accelerators with extremely high beam intensities and long experimental run times.[11][16]

  • Neutron-Rich Projectiles/Targets: Synthesizing nuclei with N=184 requires fusion reactions with more neutron-rich projectiles and targets than are currently available in sufficient quantities.[17]

  • Reaction Mechanisms: New types of reactions may be needed to populate nuclei near the center of the island.[1] Multi-nucleon transfer reactions and the use of radioactive ion beams are being explored as potential pathways.[17][18]

Future efforts are focused on the synthesis of elements 119 and 120, which would extend the periodic table to the eighth period.[19] Facilities like the Super Heavy Element Factory (SHE Factory) in Dubna and new capabilities at RIKEN in Japan are pushing the boundaries of what is experimentally feasible, continuing the journey toward the heart of the island of stability.[19][20]

References

Oganesson's Challenge to Chemical Periodicity: A Technical Guide to the Reactivity of the Heaviest Noble Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DUBNAS, RUSSIA & LIVERMORE, USA – In a testament to the relentless pursuit of scientific discovery, the synthesis and theoretical characterization of Oganesson (Og), element 118, have opened a new frontier in our understanding of chemical reactivity and the periodic law. This in-depth technical guide, prepared for researchers, scientists, and drug development professionals, delves into the profound differences in chemical reactivity between Oganesson and its lighter noble gas congeners, a variance driven by extreme relativistic effects that challenge the very definition of a "noble" element.

While traditionally, noble gases are characterized by their chemical inertness due to completely filled electron shells, theoretical and computational studies predict that Oganesson will exhibit significantly higher reactivity.[1][2][3][4] This guide provides a comprehensive comparison of the key physicochemical properties of all noble gases, details the experimental and computational methodologies employed in the study of these enigmatic elements, and offers a visual representation of the fundamental principles governing Oganesson's unique chemical nature.

Comparative Analysis of Physicochemical Properties

The predicted deviation of Oganesson's properties from the established trends within Group 18 is starkly illustrated by quantitative data. The following tables summarize the key physical and chemical properties of the noble gases, from Helium to Oganesson.

Table 1: Fundamental Atomic and Physical Properties of Noble Gases
PropertyHelium (He)Neon (Ne)Argon (Ar)Krypton (Kr)Xenon (Xe)Radon (Rn)Oganesson (Og)
Atomic Number 21018365486118
Electron Configuration 1s²[He] 2s²2p⁶[Ne] 3s²3p⁶[Ar] 3d¹⁰4s²4p⁶[Kr] 4d¹⁰5s²5p⁶[Xe] 4f¹⁴5d¹⁰6s²6p⁶[Rn] 5f¹⁴6d¹⁰7s²7p⁶
Melting Point (°C) -272.2-248.6-189.3-157.4-111.8-7152 (predicted)[5]
Boiling Point (°C) -268.9-246.1-185.8-153.2-108.0-61.7177 (predicted)[5]

Note: The predicted solid state of Oganesson at standard conditions is a significant departure from the gaseous nature of all other noble gases.[1][4]

Table 2: Comparative Reactivity Indicators of Noble Gases
PropertyHelium (He)Neon (Ne)Argon (Ar)Krypton (Kr)Xenon (Xe)Radon (Rn)Oganesson (Og)
First Ionization Energy (kJ/mol) 2372.3[6]2080.7[6]1520.6[6]1350.8[6]1170.4[7]1037[8][9]~860 (predicted)[1]
Second Ionization Energy (kJ/mol) 5250.5[6]3952.3[6]2665.8[6]2350.4[6]2046.41999.6~1560 (predicted)[1]
Electron Affinity (kJ/mol) -48-116-96-96-77-68+7.7 (predicted)[1][10]
Dipole Polarizability (ų) 0.2050.3961.642.484.045.2~9.8 (predicted)

Note: Oganesson is predicted to have a positive electron affinity, meaning it would release energy upon capturing an electron, a property unprecedented among noble gases.[1][10] Its significantly lower first ionization energy and higher polarizability further indicate a greater propensity for chemical interaction.

Table 3: Bond Dissociation Energies of Selected Noble Gas Compounds (kJ/mol)
CompoundBond Dissociation Energy (kJ/mol)
Krypton Difluoride (KrF₂) 92.05 (total)
Xenon Difluoride (XeF₂) 267.8 (total)
Radon Difluoride (RnF₂) Predicted to be more stable than XeF₂[8][9]
Oganesson Tetratennesside (OgTs₄) 7.45 eV (predicted, relativistic)[11][12]
Oganesson Hexacarbonyl (Og(CO)₆) 53.84 eV (predicted, relativistic)[13]

Note: The predicted bond dissociation energies for Oganesson compounds, calculated using relativistic methods, suggest the potential for stable chemical bonds, a stark contrast to the limited and relatively weak bonds formed by lighter noble gases.[11][12][13]

Experimental and Computational Methodologies

The study of Oganesson, owing to its extreme instability and the minuscule quantities produced, relies heavily on a synergy between experimental synthesis and theoretical calculations.

Experimental Protocol: Synthesis of Oganesson-294

The synthesis of Oganesson is achieved through nuclear fusion reactions in a particle accelerator. While specific, highly detailed protocols are proprietary, the general methodology employed at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, can be outlined as follows:

  • Target Preparation: A target of a heavy, neutron-rich isotope, typically Californium-249 (²⁴⁹Cf), is prepared.

  • Projectile Acceleration: A beam of lighter ions, specifically Calcium-48 (⁴⁸Ca), is accelerated to a significant fraction of the speed of light using a cyclotron.

  • Nuclear Fusion: The high-energy ⁴⁸Ca beam is directed onto the ²⁴⁹Cf target. The fusion of these two nuclei results in the formation of a compound nucleus of element 118.

  • Evaporation and Detection: The highly excited compound nucleus rapidly decays by emitting neutrons to form the more stable isotope, Oganesson-294 (²⁹⁴Og). The resulting Og atoms are then separated from other reaction products and identified by detecting their characteristic alpha decay chains.

Synthesis_Workflow Ca48 Calcium-48 Projectile Cyclotron Cyclotron Acceleration Ca48->Cyclotron Cf249 Californium-249 Target Fusion Nuclear Fusion Cf249->Fusion Cyclotron->Fusion CompoundNucleus Excited Compound Nucleus (Z=118) Fusion->CompoundNucleus NeutronEmission Neutron Evaporation (3n) CompoundNucleus->NeutronEmission Og294 Oganesson-294 NeutronEmission->Og294 Detector Alpha Decay Detection Og294->Detector Identification Identification of Og Detector->Identification

Figure 1: Simplified workflow for the synthesis of Oganesson-294.
Computational Protocol: Predicting Properties of Superheavy Elements

Theoretical predictions of the properties of Oganesson are indispensable and are achieved through sophisticated relativistic quantum chemistry calculations. A typical computational workflow involves:

  • Relativistic Hamiltonian: The calculations are based on the Dirac equation, which incorporates relativistic effects from the outset. The Dirac-Coulomb-Breit (DCB) Hamiltonian is often employed to account for electron-electron interactions.

  • Electron Correlation Methods: Advanced methods are used to treat the complex interactions between the many electrons in a superheavy atom. These include:

    • Coupled Cluster (CC) theory: Considered the "gold standard" for its high accuracy in calculating electron correlation.[10][14]

    • Configuration Interaction (CI): A method that provides a variational treatment of electron correlation.

    • Density Functional Theory (DFT): A computationally less expensive method that can provide good results, especially for larger systems.

  • Basis Sets: A set of mathematical functions (basis set) is chosen to represent the atomic orbitals. For superheavy elements, these basis sets must be extensive and specifically designed to handle relativistic effects.

  • Property Calculation: Once the electronic structure is determined, various properties such as ionization energies, electron affinities, and bond dissociation energies can be calculated.

Computational_Workflow cluster_Setup 1. Theoretical Framework cluster_Calculation 2. Electronic Structure Calculation cluster_Analysis 3. Property Prediction Hamiltonian Relativistic Hamiltonian (e.g., Dirac-Coulomb-Breit) CorrelationMethod Electron Correlation Method (e.g., Coupled Cluster, DFT) Hamiltonian->CorrelationMethod BasisSet Selection of Appropriate Basis Set BasisSet->CorrelationMethod Properties Calculation of Chemical and Physical Properties CorrelationMethod->Properties

Figure 2: General workflow for computational prediction of superheavy element properties.

The Role of Relativistic Effects in Oganesson's Reactivity

The anomalous behavior of Oganesson is primarily attributed to strong relativistic effects, which become increasingly significant for elements with high atomic numbers. The immense positive charge of the Oganesson nucleus (118 protons) causes its inner electrons to travel at speeds approaching the speed of light. This has profound consequences for its electronic structure and, consequently, its chemical reactivity.

The key relativistic phenomenon at play is the spin-orbit coupling , an interaction between an electron's spin and its orbital motion. In Oganesson, this effect is so pronounced that it dramatically alters the energies and shapes of the outer electron orbitals.

Relativistic_Effects cluster_Oganesson Oganesson (Z=118) HighZ High Nuclear Charge (Z=118) RelativisticElectrons Inner Electrons at Relativistic Speeds HighZ->RelativisticElectrons SpinOrbit Strong Spin-Orbit Coupling RelativisticElectrons->SpinOrbit p_subshell 7p Subshell SpinOrbit->p_subshell p12 7p₁/₂ (stabilized) p_subshell->p12 splits into p32 7p₃/₂ (destabilized) p_subshell->p32 splits into SmearedCloud "Smeared Out" Electron Cloud (Reduced Shielding) p12->SmearedCloud p32->SmearedCloud LowerIE Lower Ionization Energy SmearedCloud->LowerIE HigherPol Higher Polarizability SmearedCloud->HigherPol PositiveEA Positive Electron Affinity SmearedCloud->PositiveEA IncreasedReactivity Increased Chemical Reactivity LowerIE->IncreasedReactivity HigherPol->IncreasedReactivity PositiveEA->IncreasedReactivity

Figure 3: Influence of relativistic effects on the chemical reactivity of Oganesson.

As depicted in Figure 3, the strong spin-orbit coupling in Oganesson leads to a significant splitting of the 7p electron subshell into the 7p₁/₂ and 7p₃/₂ orbitals. This results in a "smeared out" or more diffuse electron cloud compared to the well-defined shells of lighter noble gases. This diffuse valence shell provides less effective shielding of the outermost 7s electrons, making them easier to remove (lower ionization energy) and the electron cloud more susceptible to distortion by external electric fields (higher polarizability). Furthermore, the relativistic stabilization of the 8s orbital is predicted to allow Oganesson to accept an electron, resulting in a positive electron affinity.[1][10]

Conclusion and Future Outlook

The study of Oganesson marks a pivotal moment in chemistry, demonstrating that the periodic trends observed for lighter elements do not necessarily extrapolate to the superheavy realm. The predicted chemical reactivity of Oganesson, a consequence of profound relativistic effects, challenges our traditional classification of elements and opens up exciting new avenues of research.

Future experimental efforts will focus on producing heavier isotopes of Oganesson with potentially longer half-lives, which may permit more direct chemical investigation. Concurrently, advancements in computational methods will continue to refine our theoretical understanding of the properties and potential chemistry of this and other superheavy elements. The insights gained from studying Oganesson will not only enhance our fundamental knowledge of the universe's building blocks but could also have long-term implications for the design of novel materials and chemical processes.

References

half-life of Oganesson-294 isotope

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Oganesson-294 Isotope

This technical guide provides a comprehensive overview of the nuclear physics properties of Oganesson-294 (²⁹⁴Og), the only confirmed isotope of the superheavy element Oganesson. The content herein is intended for researchers, scientists, and professionals in drug development and related scientific fields, offering detailed data, experimental methodologies, and visual representations of its synthesis and decay.

Quantitative Data Summary

Oganesson-294 is a synthetic, highly radioactive isotope. Its properties have been determined through a limited number of successful synthesis events. The following table summarizes the key quantitative data for ²⁹⁴Og.

PropertyValue
Atomic Number (Z) 118
Mass Number (A) 294
Neutron Number (N) 176[1]
Isotopic Mass 294.21398(59) u[1]
Nuclear Spin and Parity 0+[1]
Half-Life (t½) 0.7 ms[2][3]
~0.89 ms[4][5][6][7][8]
0.58 (+0.44, -0.18) ms[1]
0.69 ms[9][10]
Decay Mode Alpha (α) Decay[1][4][7]
Daughter Isotope Livermorium-290 (²⁹⁰Lv)[1][4][6][7]
First Ionization Energy ~860 kJ/mol (Predicted)[11]
Electron Affinity 0.080 ± 0.006 eV (Predicted)[11]

Experimental Protocols: Synthesis and Detection

The synthesis of Oganesson-294 is a significant achievement in nuclear physics, accomplished at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, in collaboration with the Lawrence Livermore National Laboratory (LLNL) in California.[2][4][8] Due to an extremely small fusion reaction probability, with a cross-section of approximately 0.3–0.6 picobarns, the experiments are incredibly challenging and lengthy.[3]

1. Nuclear Reaction: The production of ²⁹⁴Og is achieved through a "hot fusion" nuclear reaction. This involves bombarding a heavy target nucleus with a lighter projectile ion, resulting in a compound nucleus that de-excites by emitting neutrons.

  • Reaction: Californium-249 is bombarded with Calcium-48 ions.[1][4][10]

  • Equation: ²⁴⁹₉₈Cf + ⁴⁸₂₀Ca → ²⁹⁷₁₁₈Og* → ²⁹⁴₁₁₈Og + 3n[1][10]

2. Experimental Setup:

  • Accelerator: A heavy ion cyclotron, such as the U-400 at JINR, is used to accelerate the Calcium-48 ions to the required energy.[4][8]

  • Projectile Beam: A beam of ⁴⁸Ca ions is generated and accelerated. Experiments have utilized beam energies ranging from 245 to 258 MeV.[2][11][12] The total beam dose required is immense, with experiments running for months and accumulating doses of up to 2.5 x 10¹⁹ ions.[3][8]

  • Target: The target consists of a thin layer of Californium-249 oxide deposited on a titanium foil.[8] In some experiments, mixed-isotope californium targets have also been used.[2][3]

3. Separation and Detection:

  • Separation: After the fusion reaction, the newly formed ²⁹⁴Og atoms, along with unreacted beam particles and other reaction products, travel to a separator. The separator uses magnetic and electric fields to isolate the ²⁹⁴Og nuclei based on their mass-to-charge ratio.

  • Detection: The separated ²⁹⁴Og atoms are implanted into a position-sensitive detector. The detection system records the position and time of the implantation event. The subsequent alpha decay of the ²⁹⁴Og nucleus and its daughter products is then recorded. The identification of ²⁹⁴Og is confirmed by analyzing the sequence of alpha decays (the decay chain), which serves as a unique signature for the parent nucleus. This indirect identification through its decay chain is necessary due to the isotope's immediate radioactive decay.[11]

Mandatory Visualizations

Experimental Workflow for Oganesson-294 Synthesis

G ion_source Ca-48 Ion Source cyclotron U-400 Cyclotron (Particle Accelerator) ion_source->cyclotron target Californium-249 Target cyclotron->target Accelerated Ca-48 Beam (245-258 MeV) separator Gas-Filled Recoil Separator target->separator Reaction Products detector Position-Sensitive Detector (Records Implantation & Decay) separator->detector Separated Og-294 Nuclei data_analysis Data Analysis (Decay Chain Identification) detector->data_analysis Decay Event Data

Caption: Experimental workflow for the synthesis and detection of Oganesson-294.

Radioactive Decay Chain of Oganesson-294

The primary decay mode for Oganesson-294 is alpha decay, initiating a cascade of subsequent decays until a nucleus that undergoes spontaneous fission is reached.

DecayChain og Oganesson-294 (²⁹⁴Og) t½ ≈ 0.7 ms lv Livermorium-290 (²⁹⁰Lv) t½ ≈ 14 ms og->lv α decay fl Flerovium-286 (²⁸⁶Fl) lv->fl α decay sf Spontaneous Fission fl->sf Decay

Caption: The alpha decay chain originating from the Oganesson-294 isotope.

References

An In-depth Technical Guide to the Transactinide Elements

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The transactinide elements, also known as superheavy elements, are the chemical elements with atomic numbers greater than that of lawrencium (Z = 103), beginning with rutherfordium (Z = 104).[1][2] These elements occupy the 7th period and the d-block and p-block of the periodic table.[1][2] All known transactinide elements are radioactive and are synthesized artificially in laboratories; they are not found in nature.[1][2] The study of these elements pushes the boundaries of our understanding of nuclear and atomic physics, particularly the influence of relativistic effects on chemical properties.

A key characteristic of the transactinide elements is the significant impact of relativistic effects on their electronic structure.[3] Due to the high nuclear charge, the innermost electrons orbit the nucleus at speeds that are a considerable fraction of the speed of light. This leads to a relativistic increase in their mass, which in turn causes a contraction and stabilization of the s and p orbitals, and a destabilization and expansion of the d and f orbitals.[4] These effects can lead to chemical properties that deviate from simple extrapolations of trends observed in their lighter homologs within the same group.

The experimental investigation of transactinide elements is exceptionally challenging due to their extremely low production rates (often on the order of a few atoms per week or even per month) and very short half-lives, which can range from minutes to milliseconds.[5] This necessitates the use of highly specialized and sensitive "atom-at-a-time" experimental techniques to probe their chemical and physical properties.

Discovery and Synthesis of Transactinide Elements

Transactinide elements are synthesized via heavy-ion induced nuclear fusion reactions . In this process, a target of a heavy element is bombarded with a high-energy beam of ions of a lighter element. The fusion of the projectile and target nuclei creates a highly excited compound nucleus, which then de-excites by emitting neutrons to form a transactinide element. Two primary methods are employed for their synthesis:

  • Cold Fusion: This method involves using targets of lead (Pb) or bismuth (Bi) and projectile ions of moderate mass. The resulting compound nucleus has a relatively low excitation energy, leading to a higher probability of survival as it de-excites by emitting only one or two neutrons.[6]

  • Hot Fusion: In this approach, actinide targets such as californium (Cf) or berkelium (Bk) are bombarded with lighter ions, most notably calcium-48. The compound nucleus is formed with a higher excitation energy and typically emits three to five neutrons to reach a more stable state.[6]

The identification of the newly synthesized atoms is a major challenge. The primary technique used is the parent-daughter α-α correlation method . This involves detecting the characteristic alpha decay of the new element and correlating it in time and position with the known alpha decays of its subsequent daughter and granddaughter nuclei, thus establishing a genetic decay chain.[6]

Table: Discovery of the Transactinide Elements
Atomic Number (Z) Element Name Symbol Year of Confirmed Discovery Discovering Laboratory Initial Synthesis Reaction
104RutherfordiumRf1969 (JINR) / 1974 (LBNL)JINR, Dubna & LBNL, Berkeley
242^{242}242
Pu(
22^{22}22
Ne,4n)
260^{260}260
Rf (JINR) /
249^{249}249
Cf(
12^{12}12
C,4n)
257^{257}257
Rf (LBNL)
105DubniumDb1968 (JINR) / 1970 (LBNL)JINR, Dubna & LBNL, Berkeley
243^{243}243
Am(
22^{22}22
Ne,4n)
261^{261}261
Db (JINR) /
249^{249}249
Cf(
15^{15}15
N,4n)
260^{260}260
Db (LBNL)
106SeaborgiumSg1974JINR, Dubna & LBNL, Berkeley
208^{208}208
Pb(
54^{54}54
Cr,2n)
260^{260}260
Sg (JINR) /
249^{249}249
Cf(
18^{18}18
O,4n)
263^{263}263
Sg (LBNL)
107BohriumBh1981GSI, Darmstadt
209^{209}209
Bi(
54^{54}54
Cr,1n)
262^{262}262
Bh
108HassiumHs1984GSI, Darmstadt
208^{208}208
Pb(
58^{58}58
Fe,1n)
265^{265}265
Hs
109MeitneriumMt1982GSI, Darmstadt
209^{209}209
Bi(
58^{58}58
Fe,1n)
266^{266}266
Mt
110DarmstadtiumDs1994GSI, Darmstadt
208^{208}208
Pb(
62^{62}62
Ni,1n)
269^{269}269
Ds
111RoentgeniumRg1994GSI, Darmstadt
209^{209}209
Bi(
64^{64}64
Ni,1n)
272^{272}272
Rg
112CoperniciumCn1996GSI, Darmstadt
208^{208}208
Pb(
70^{70}70
Zn,1n)
277^{277}277
Cn
113NihoniumNh2004RIKEN, Wako
209^{209}209
Bi(
70^{70}70
Zn,1n)
278^{278}278
Nh
114FleroviumFl1999JINR, Dubna
244^{244}244
Pu(
48^{48}48
Ca,3n)
289^{289}289
Fl
115MoscoviumMc2003JINR, Dubna & LLNL, Livermore
243^{243}243
Am(
48^{48}48
Ca,3n)
288^{288}288
Mc
116LivermoriumLv2000JINR, Dubna & LLNL, Livermore
248^{248}248
Cm(
48^{48}48
Ca,4n)
292^{292}292
Lv
117TennessineTs2010JINR, Dubna & LLNL, Livermore & ORNL, Oak Ridge
249^{249}249
Bk(
48^{48}48
Ca,3n)
294^{294}294
Ts
118OganessonOg2002JINR, Dubna & LLNL, Livermore
249^{249}249
Cf(
48^{48}48
Ca,3n)
294^{294}294
Og
Table: Initial Synthesis Reactions and Key Isotopes
Element Synthesis Reaction Reaction Type Produced Isotope Half-life
Rutherfordium (Rf)
249^{249}249
Cf(
12^{12}12
C,4n)
Hot Fusion
257^{257}257
Rf
~4.5 s
Dubnium (Db)
249^{249}249
Cf(
15^{15}15
N,4n)
Hot Fusion
260^{260}260
Db
~1.5 s
Seaborgium (Sg)
249^{249}249
Cf(
18^{18}18
O,4n)
Hot Fusion
263^{263}263
Sg
~0.9 s
Bohrium (Bh)
209^{209}209
Bi(
54^{54}54
Cr,1n)
Cold Fusion
262^{262}262
Bh
~84 ms
Hassium (Hs)
208^{208}208
Pb(
58^{58}58
Fe,1n)
Cold Fusion
265^{265}265
Hs
~2 ms
Meitnerium (Mt)
209^{209}209
Bi(
58^{58}58
Fe,1n)
Cold Fusion
266^{266}266
Mt
~3.4 ms
Darmstadtium (Ds)
208^{208}208
Pb(
62^{62}62
Ni,1n)
Cold Fusion
269^{269}269
Ds
~0.17 ms
Roentgenium (Rg)
209^{209}209
Bi(
64^{64}64
Ni,1n)
Cold Fusion
272^{272}272
Rg
~3.8 ms
Copernicium (Cn)
208^{208}208
Pb(
70^{70}70
Zn,1n)
Cold Fusion
277^{277}277
Cn
~0.24 ms
Nihonium (Nh)
209^{209}209
Bi(
70^{70}70
Zn,1n)
Cold Fusion
278^{278}278
Nh
~0.24 ms
Flerovium (Fl)
244^{244}244
Pu(
48^{48}48
Ca,3n)
Hot Fusion
289^{289}289
Fl
~2.6 s
Moscovium (Mc)
243^{243}243
Am(
48^{48}48
Ca,3n)
Hot Fusion
288^{288}288
Mc
~87 ms
Livermorium (Lv)
248^{248}248
Cm(
48^{48}48
Ca,4n)
Hot Fusion
292^{292}292
Lv
~18 ms
Tennessine (Ts)
249^{249}249
Bk(
48^{48}48
Ca,3n)
Hot Fusion
294^{294}294
Ts
~51 ms
Oganesson (Og)
249^{249}249
Cf(
48^{48}48
Ca,3n)
Hot Fusion
294^{294}294
Og
~0.89 ms

Experimental Protocols

The study of transactinide elements at the "atom-at-a-time" level requires highly specialized and rapid experimental techniques. The general workflow involves the production of the element, its swift separation from other reaction byproducts, and its identification and characterization before it undergoes radioactive decay.

Gas-Phase Chemistry

Gas-phase chromatography is a crucial technique for investigating the volatility of compounds formed by transactinide elements, which provides insights into their chemical bonding and electronic structure.

Methodology:

  • Production and Thermalization: Transactinide atoms are produced in a nuclear reaction and recoil out of the target material. They are then stopped and thermalized in a recoil chamber filled with an inert gas, such as helium or argon, often mixed with a reactive gas.

  • In-situ Compound Formation: The thermalized atoms react with the reactive gas within the chamber to form volatile compounds. For instance, to study the chemical properties of hassium, oxygen is introduced to form the volatile hassium tetroxide (HsO

    4_44​
    ).[7]

  • Chromatographic Separation: The volatile compounds are then transported by the carrier gas through a chromatographic column.

    • In isothermal gas chromatography , the column is maintained at a constant temperature, and the retention time of the compound is measured to determine its volatility.

    • In thermochromatography , a negative temperature gradient is established along the column. The temperature at which the compound deposits on the column wall provides a measure of its volatility.

  • Detection: The end of the chromatography column is typically surrounded by an array of detectors, such as silicon alpha detectors, which register the alpha decay of the transactinide compound and its subsequent daughter products.

Experimental_Workflow_Gas_Phase_Chemistry Gas-Phase Chemistry Workflow cluster_production Production cluster_separation Separation & Compound Formation cluster_detection Detection Target Target Nucleus Recoil_Separator Recoil Separator Target->Recoil_Separator Recoiling Transactinide Atom Projectile Projectile Ion Beam Accelerator Particle Accelerator Projectile->Accelerator Accelerator->Target Gas_Cell Gas-filled Cell (+ Reactive Gas) Recoil_Separator->Gas_Cell Chromatography_Column Chromatography Column Gas_Cell->Chromatography_Column Volatile Compound Alpha_Detectors Alpha Detectors Chromatography_Column->Alpha_Detectors Data_Acquisition Data Acquisition System Alpha_Detectors->Data_Acquisition

Gas-Phase Chemistry Workflow

Aqueous-Phase Chemistry

Liquid chromatography and solvent extraction techniques are employed to investigate the behavior of transactinide elements in aqueous solutions, providing information about their ionic radii, complexation chemistry, and oxidation states.

Methodology:

  • Production and Collection: Transactinide atoms are produced in a nuclear reaction and recoil out of the target. They are then collected on aerosols, typically composed of a soluble salt like KCl.

  • Dissolution: The aerosols are transported via a gas jet to a collection site where they are dissolved in an appropriate aqueous solution, such as an acid.

  • Chemical Separation: The resulting solution is then passed through a chromatography column packed with an ion-exchange resin or a stationary phase for extraction chromatography. The behavior of the transactinide element, i.e., whether it is retained on the column or elutes, depends on its chemical properties and the specific conditions of the mobile and stationary phases.

  • Detection: The eluent from the column or the column itself is then subjected to alpha spectroscopy to detect the characteristic radioactive decay of the transactinide element and its daughter products.

Experimental_Workflow_Aqueous_Phase_Chemistry Aqueous-Phase Chemistry Workflow Production Production of Transactinide Atom (Target + Projectile) Collection Collection on Aerosol Production->Collection Dissolution Dissolution in Aqueous Solution Collection->Dissolution Separation Liquid Chromatography (Ion Exchange or Extraction) Dissolution->Separation Elution Elution Separation->Elution Detection Alpha Spectroscopy Elution->Detection

Aqueous-Phase Chemistry Workflow

Chemical and Physical Properties of Transactinide Elements

The chemical and physical properties of the transactinide elements are primarily determined through a combination of atom-at-a-time experiments and sophisticated theoretical calculations.

Table: Summary of Known and Predicted Properties
Element Group Electron Configuration (Predicted) Most Stable Oxidation State (Predicted/Observed) Predicted Physical State Key Chemical Characteristics
Rutherfordium (Rf) 4[Rn] 5fngcontent-ng-c4139270029="" _nghost-ng-c4115135284="" class="inline ng-star-inserted">
14^{14}14
6d
2^{2}2
7s
2^{2}2
+4SolidBehaves as a typical member of Group 4, homologous to hafnium. Forms a stable tetravalent ion in aqueous solution.[8]
Dubnium (Db) 5[Rn] 5f
14^{14}14
6d
3^{3}3
7s
2^{2}2
+5SolidShows properties similar to niobium and tantalum, with its chemistry being influenced by the formation of various complex ions in solution.[9]
Seaborgium (Sg) 6[Rn] 5f
14^{14}14
6d
4^{4}4
7s
2^{2}2
+6SolidExhibits chemistry homologous to tungsten and has been shown to form a volatile oxychloride (SgO
2_22​
Cl
2_22​
).
Bohrium (Bh) 7[Rn] 5f
14^{14}14
6d
5^{5}5
7s
2^{2}2
+7SolidBehaves as a heavier homolog of rhenium and has been observed to form a volatile oxyhalide.[10]
Hassium (Hs) 8[Rn] 5f
14^{14}14
6d
6^{6}6
7s
2^{2}2
+8SolidExpected to be chemically similar to osmium. Theoretical calculations predict the formation of a highly volatile tetroxide (HsO
4_44​
).[7]
Meitnerium (Mt) 9[Rn] 5f
14^{14}14
6d
7^{7}7
7s
2^{2}2
+3, +6SolidPredicted to be a noble metal with stable +3 and +6 oxidation states.[11]
Darmstadtium (Ds) 10[Rn] 5f
14^{14}14
6d
8^{8}8
7s
2^{2}2
+6, +4, +2SolidPredicted to have stable oxidation states similar to other group 10 elements.
Roentgenium (Rg) 11[Rn] 5f
14^{14}14
6d
9^{9}9
7s
2^{2}2
+3, +5, +1SolidPredicted to be a very unreactive metal with stable +3 and +5 oxidation states.[12]
Copernicium (Cn) 12[Rn] 5f
14^{14}14
6d
10^{10}10
7s
2^{2}2
+2, +4Liquid/GasExhibits properties of a volatile metal, and due to strong relativistic effects, it may be a liquid or even a gas at room temperature.[13]
Nihonium (Nh) 13[Rn] 5f
14^{14}14
6d
10^{10}10
7s
2^{2}2
7p
1^{1}1
+1SolidPredicted to have a stable +1 oxidation state due to the relativistic stabilization of the 7s electrons.
Flerovium (Fl) 14[Rn] 5f
14^{14}14
6d
10^{10}10
7s
2^{2}2
7p
2^{2}2
0, +2SolidPredicted to be relatively unreactive with a stable +2 oxidation state.
Moscovium (Mc) 15[Rn] 5f
14^{14}14
6d
10^{10}10
7s
2^{2}2
7p
3^{3}3
+1, +3SolidPredicted to have stable +1 and +3 oxidation states.
Livermorium (Lv) 16[Rn] 5f
14^{14}14
6d
10^{10}10
7s
2^{2}2
7p
4^{4}4
+2, -2SolidPredicted to have a stable +2 oxidation state.
Tennessine (Ts) 17[Rn] 5f
14^{14}14
6d
10^{10}10
7s
2^{2}2
7p
5^{5}5
-1, +1, +3, +5SolidPredicted to be a metalloid with multiple possible oxidation states.
Oganesson (Og) 18[Rn] 5f
14^{14}14
6d
10^{10}10
7s
2^{2}2
7p
6^{6}6
0, +2, +4SolidPredicted to be a solid at room temperature and potentially reactive, in contrast to the other noble gases.

Theoretical Models and the Island of Stability

Theoretical models are indispensable for predicting the properties of transactinide elements and for guiding the design of experiments.

Relativistic Effects

As previously noted, relativistic effects are of paramount importance in determining the chemical and physical properties of superheavy elements. The theoretical framework for incorporating these effects is relativistic quantum chemistry , which is based on the Dirac equation rather than the non-relativistic Schrödinger equation. Computational methods such as Dirac-Fock (DF) and Density Functional Theory (DFT) with relativistic corrections are used to calculate various properties, including electron configurations, ionization potentials, and chemical bond energies.[14]

Relativistic_Effects Origin and Consequences of Relativistic Effects High_Z High Atomic Number (Z) High_Nuclear_Charge High Nuclear Charge High_Z->High_Nuclear_Charge Inner_Electrons_High_Velocity Inner Electrons Approach Speed of Light High_Nuclear_Charge->Inner_Electrons_High_Velocity Relativistic_Mass_Increase Relativistic Mass Increase of Electrons Inner_Electrons_High_Velocity->Relativistic_Mass_Increase Orbital_Contraction Contraction of s and p orbitals (Direct Relativistic Effect) Relativistic_Mass_Increase->Orbital_Contraction Orbital_Expansion Expansion of d and f orbitals (Indirect Relativistic Effect) Relativistic_Mass_Increase->Orbital_Expansion Altered_Properties Altered Chemical and Physical Properties Orbital_Contraction->Altered_Properties Orbital_Expansion->Altered_Properties

Relativistic Effects Flowchart

The Island of Stability

Nuclear theoretical models predict the existence of an "island of stability" for superheavy nuclei. This concept, which arises from the nuclear shell model , postulates that nuclei with "magic numbers" of protons and neutrons will possess significantly longer half-lives compared to neighboring isotopes. The next predicted "doubly magic" nucleus beyond

208^{208}208
Pb is theorized to be centered around atomic numbers Z = 114, 120, or 126 and neutron number N = 184.[15] The synthesis of elements approaching this island, such as flerovium (Z = 114), has provided experimental data that supports this theory, as the observed half-lives of certain isotopes are longer than those of adjacent nuclides.[15]

Conclusion

The exploration of the transactinide elements represents a vibrant and challenging frontier in modern science. Through the development of highly sophisticated experimental techniques and the application of advanced theoretical models, researchers continue to expand the boundaries of the periodic table. Each newly synthesized element and every measured chemical property provides invaluable data for refining our understanding of the fundamental forces that govern matter and the profound influence of relativistic effects in the heaviest atomic systems. Future research will undoubtedly focus on pushing further into the predicted "island of stability," with the tantalizing prospect of discovering even more exotic and potentially longer-lived superheavy elements, thereby opening new avenues in nuclear and chemical science.

References

The Significance of a Complete Seventh Period: A Technical Guide to the Superheavy Elements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The recent completion of the seventh period of the periodic table marks a pivotal moment in the advancement of nuclear physics and chemistry. The synthesis and confirmation of elements 113, 115, 117, and 118—Nihonium (Nh), Moscovium (Mc), Tennessine (Ts), and Oganesson (Og), respectively—have not only filled the remaining gaps in this row but have also opened new frontiers in our understanding of the fundamental forces that govern matter.[1][2][3][4][5][6] This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and theoretical significance of these superheavy elements (SHEs), with a forward look toward the potential, albeit indirect, implications for fields such as drug development.

The Newest Members of the Periodic Table

The official naming of Nihonium, Moscovium, Tennessine, and Oganesson by the International Union of Pure and Applied Chemistry (IUPAC) in 2016 culminated decades of experimental and theoretical research by international collaborations.[1][2][3][4][5] The names honor the locations of their discovery and a pioneering scientist in the field.[1][2][3]

Quantitative Data on the 7th Period Superheavy Elements

The study of these elements is hampered by their extreme instability and minuscule production rates, often on the order of a few atoms per month of experimentation.[7] The following tables summarize the known quantitative data for the isotopes of these new elements.

Table 1: Properties of Known Isotopes of Nihonium (Nh, Z=113)

IsotopeHalf-lifeDecay Mode(s)Production Reaction
278Nh~2.0 msα209Bi(70Zn, n)
282Nh~61 msα237Np(48Ca, 3n) → 282Nh
283Nh~123 msα243Am(48Ca, 4n) → 287Mc → 283Nh
284Nh~0.90 sα, EC (≤1%)243Am(48Ca, 3n) → 288Mc → 284Nh
285Nh~2.1 sα, SF249Bk(48Ca, 4n) → 293Ts → 289Mc → 285Nh
286Nh~9.5 sα249Bk(48Ca, 3n) → 294Ts → 290Mc → 286Nh

Table 2: Properties of Known Isotopes of Moscovium (Mc, Z=115)

IsotopeHalf-lifeDecay Mode(s)Production Reaction
287Mc~37 msα243Am(48Ca, 4n)
288Mc~160 msα243Am(48Ca, 3n)
289Mc~220 msα249Bk(48Ca, 4n) → 293Ts → 289Mc
290Mc~650 msα249Bk(48Ca, 3n) → 294Ts → 290Mc

Table 3: Properties of Known Isotopes of Tennessine (Ts, Z=117)

IsotopeHalf-lifeDecay Mode(s)Production Reaction
293Ts~14 msα249Bk(48Ca, 4n)
294Ts~78 msα249Bk(48Ca, 3n)

Table 4: Properties of Known Isotopes of Oganesson (Og, Z=118)

IsotopeHalf-lifeDecay Mode(s)Production Reaction
294Og~0.89 msα249Cf(48Ca, 3n)

Experimental Protocols for the Synthesis of Superheavy Elements

The synthesis of superheavy elements is a formidable challenge, requiring powerful particle accelerators and highly sensitive detection systems. The primary methods employed are "hot" and "cold" fusion reactions.

Hot Fusion vs. Cold Fusion
  • Hot Fusion: Involves bombarding actinide targets (e.g., Plutonium, Americium, Berkelium) with a relatively light, neutron-rich projectile, typically Calcium-48.[8] These reactions lead to compound nuclei with high excitation energies, resulting in the evaporation of multiple neutrons (3-5). This method has been instrumental in the synthesis of the heaviest elements.[8]

  • Cold Fusion: Utilizes heavier projectiles and targets near closed nuclear shells, such as Lead-208 or Bismuth-209.[8][9] The resulting compound nucleus has a lower excitation energy, leading to the emission of only one or two neutrons.[8] This technique was employed in the synthesis of elements up to 113.[9]

General Experimental Workflow

The synthesis of a superheavy element follows a general workflow, from projectile acceleration to the detection of decay products.

Experimental_Workflow cluster_accelerator Particle Accelerator ion_source Ion Source cyclotron Cyclotron ion_source->cyclotron Inject Ions target Target Material (e.g., 249Bk) cyclotron->target Accelerated Ion Beam (e.g., 48Ca at ~10% c) separator Gas-Filled Recoil Separator target->separator Fusion Products detector Detector Array (Silicon Detectors) separator->detector Isolate SHE data_analysis Data Analysis (Decay Chain Identification) detector->data_analysis Record Decay Events Island_of_Stability cluster_chart Chart of Nuclides known_elements Known Elements sea_of_instability Sea of Instability (Short Half-lives) island_of_stability Island of Stability (Predicted Longer Half-lives) magic_numbers Magic Numbers (Protons and Neutrons) magic_numbers->island_of_stability Leads to Enhanced Stability Relativistic_Effects cluster_atom Superheavy Atom cluster_orbitals Electron Orbitals nucleus High Z Nucleus relativistic_effects Relativistic Effects nucleus->relativistic_effects High Velocity of Inner Electrons s_orbital s-orbitals p_orbital p-orbitals relativistic_effects->s_orbital Contraction and Stabilization relativistic_effects->p_orbital Expansion and Destabilization (Spin-Orbit Splitting)

References

Unveiling the Enigma: A Technical Guide to the Fundamental Properties of Oganesson

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the core characteristics of the heaviest known element, Oganesson (Og).

Oganesson, with atomic number 118, stands as the heaviest element synthesized to date, pushing the boundaries of our understanding of atomic and nuclear physics.[1] This in-depth technical guide provides a detailed overview of its fundamental properties, the experimental protocols for its creation, and the theoretical frameworks used to predict its behavior, catering to an audience of researchers and professionals in the scientific community.

Core Atomic and Physical Properties

Oganesson is a synthetic, superheavy element, first successfully synthesized in 2002 at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, by a collaboration of Russian and American scientists.[1][2] Due to its extreme instability and the production of only a few atoms, most of its properties are derived from theoretical calculations, which are heavily influenced by relativistic effects due to its high atomic number.[1][3][4]

PropertyValue
Atomic Number 118
Atomic Weight [5] (for the only confirmed isotope)
Electron Configuration (predicted) [Rn] 5f¹⁴ 6d¹⁰ 7s² 7p⁶[1]
Group 18 (Noble Gases)[1]
Period 7
State at STP (predicted) Solid[1]
Melting Point (predicted) ~325 K[6]
Boiling Point (predicted) ~450 K[6]
Density (predicted) ~5.7 g/cm³[7]

Synthesis and Experimental Protocols

The synthesis of Oganesson is a feat of modern nuclear physics, achieved through a "hot fusion" reaction. The experimental setup at JINR's Flerov Laboratory of Nuclear Reactions (FLNR) was crucial for this discovery.

Synthesis Reaction

The production of Oganesson-294 was achieved by bombarding a target of Californium-249 with a beam of Calcium-48 ions.[2][3]

Reaction: ²⁴⁹₉₈Cf + ⁴⁸₂₀Ca → ²⁹⁴₁₁₈Og + 3n

This reaction was carried out over an extended period, with a total beam dose of approximately 2.5 x 10¹⁹ calcium ions, highlighting the extremely low cross-section of this fusion reaction.[2] The beam energies used were in the range of 245-251 MeV.[1]

Experimental Workflow

The experimental workflow for the synthesis and identification of Oganesson involves several key stages, from ion acceleration to decay product detection.

Experimental_Workflow Ca-48_Source Calcium-48 Ion Source Cyclotron Acceleration of Ca-48 Ions Ca-48_Source->Cyclotron Cf-249_Target Californium-249 Target (on titanium foil) Cyclotron->Cf-249_Target Bombardment Separator Separation of Oganesson Nuclei Cf-249_Target->Separator Recoiling Og nuclei Detectors Implantation and Detection Separator->Detectors Decay_Chain Og294 ²⁹⁴Og (t½ ≈ 0.7 ms) Lv290 ²⁹⁰Lv Og294->Lv290 α Fl286 ²⁸⁶Fl Lv290->Fl286 α Cn282 ²⁸²Cn Fl286->Cn282 α Ds278 ²⁷⁸Ds Cn282->Ds278 α Hs274 ²⁷⁴Hs Ds278->Hs274 α Sg270 ²⁷⁰Sg Hs274->Sg270 α Rf266 ²⁶⁶Rf Sg270->Rf266 α No262 ²⁶²No Rf266->No262 α

References

exploration of nuclear structure in superheavy nuclei

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Exploration of Nuclear Structure in Superheavy Nuclei

Abstract

The pursuit of understanding the atomic nucleus at the extremes of mass and charge has led to the synthesis and study of superheavy nuclei (SHN). These elements, with atomic numbers (Z) greater than 103, owe their mere existence to quantum shell effects, which counteract the immense Coulomb repulsion that would otherwise lead to immediate fission.[1][2] This guide provides a comprehensive overview of the theoretical foundations, experimental methodologies, and key findings in the exploration of SHN structure. It focuses on the quest for the "Island of Stability," a predicted region of the nuclide chart where SHN may exhibit significantly longer half-lives.[3] We present a synthesis of current data, detail experimental protocols for their creation and identification, and visualize complex processes to facilitate a deeper understanding of this frontier in nuclear physics.

Theoretical Framework: Predicting Stability in the Superheavy Realm

The stability of SHN is not explained by the classical liquid drop model, which predicts rapid fission for nuclei with Z > 100.[4] Instead, their existence is a direct consequence of the nuclear shell model, which posits that nuclei with "magic numbers" of protons and neutrons are particularly stable.[3][5] The extension of this model to the superheavy region forms the theoretical bedrock for their exploration.

The Island of Stability

In the late 1960s, Glenn T. Seaborg proposed the "Island of Stability," a region of the chart of nuclides predicted to contain superheavy elements with considerably longer half-lives than their neighbors.[3][5] This island is separated from the peninsula of known stable nuclei by a "sea of instability."[6] Theoretical models predict this region to be centered around the next magic numbers of protons and neutrons. While early predictions focused on Z=114 and N=184[3][7], more recent and varied models also suggest Z=120 or Z=126 as potential proton magic numbers.[5][8][9] The stabilizing effects of these closed shells are expected to result in longer partial half-lives against both spontaneous fission and alpha decay.[3]

Nuclear Structure Models

Two primary categories of theoretical models are employed to predict the properties of superheavy nuclei:

  • Macroscopic-Microscopic (Mic-Mac) Models : These models combine a macroscopic approach, like the liquid drop model, to describe bulk properties, with a microscopic correction for quantum shell effects.[10] While effective at reproducing existing experimental data, their extrapolative power into unknown regions is a subject of ongoing research.[10]

  • Self-Consistent Mean-Field (SCMF) Models : These microscopic approaches, such as the Skyrme-Hartree-Fock (SHF) and Relativistic Mean-Field (RMF) models, use an effective interaction between nucleons.[8][11][12] SCMF models are considered more robust for extrapolation as they provide nuclear shapes and potentials in an unprejudiced manner.[11] Different parameterizations within these models can, however, lead to different predictions for the exact location of the magic numbers.[9][13] For example, some studies suggest that (Z=120, N=172) could be the next spherical doubly-magic nucleus.[8]

Experimental Protocols: Synthesizing and Identifying Superheavy Elements

The production of SHN is a formidable challenge due to extremely small production cross-sections, often on the order of picobarns (10⁻³⁶ cm²). Experiments require high-intensity heavy-ion beams, specialized targets, and highly sensitive detection systems. The primary method is through fusion-evaporation reactions.

Synthesis via Fusion-Evaporation Reactions

This process involves bombarding a heavy target nucleus with a lighter projectile nucleus. For the nuclei to fuse, the projectile must have sufficient energy to overcome the Coulomb barrier. The resulting compound nucleus is highly excited and de-excites by evaporating a few neutrons (xn), protons (pxn), or alpha particles (αxn).[14]

  • Cold Fusion : This method, pioneered at GSI in Germany, uses targets like lead (²⁰⁸Pb) and bismuth (²⁰⁹Bi) and projectiles like nickel or zinc.[15][16] The resulting compound nucleus has a relatively low excitation energy (~10-20 MeV), leading to a higher survival probability, typically through the evaporation of only one neutron (1n channel). This method was used to synthesize elements 107 through 112.[15]

  • Hot Fusion : This approach, developed at JINR in Dubna, Russia, utilizes actinide targets (e.g., Uranium, Plutonium, Americium, Californium) and a high-intensity ⁴⁸Ca beam.[17] The compound nuclei formed have higher excitation energies (~30-40 MeV), leading to the evaporation of 3 to 5 neutrons.[18] This technique has been instrumental in synthesizing the heaviest elements from Z=112 to 118.[15]

A typical experimental protocol for a hot fusion reaction is as follows:

  • Beam Production : An intense beam of ⁴⁸Ca ions is generated in an ion source and accelerated to a specific energy (e.g., ~245 MeV) using a cyclotron.

  • Target : The beam impinges on a rotating target wheel containing a thin layer of an actinide isotope, such as ²⁴³Am or ²⁴⁹Cf.

  • Fusion Reaction : A small fraction of collisions result in the fusion of the projectile and target nuclei, forming an excited compound nucleus (e.g., ²⁹¹Mc*).

  • De-excitation : The compound nucleus evaporates several neutrons (e.g., 3n or 4n) to reach a more stable ground state or isomeric state of a superheavy nucleus (e.g., ²⁸⁸Mc).

Identification via Decay Spectroscopy After Separation (DSAS)

Because SHN are produced at extremely low rates, they must be separated from the unreacted beam particles and other reaction products. The DSAS method is the standard for identifying SHN.[1][2]

  • Separation : The reaction products are directed into a velocity filter or gas-filled recoil separator (e.g., TASCA at GSI, DGFRS at JINR).[19] The separator uses magnetic and electric fields to separate the SHN based on their mass-to-charge ratio and momentum, transporting them to a detector system.

  • Implantation : The separated SHN recoils are implanted into a position-sensitive silicon detector. The implantation event records the time and position of arrival.

  • Decay Detection : The implanted nucleus subsequently decays. The primary decay modes for SHN are alpha (α) decay and spontaneous fission (SF).[4] The detectors measure the energy, time, and position of these decay events.

  • Correlation Analysis : By correlating the implantation event with the subsequent chain of α-decays (and eventual SF) in the same detector position, a genetic link is established. The unique sequence of α-decay energies and half-lives provides a definitive signature for the identification of the parent superheavy nucleus.

experimental_workflow cluster_accelerator Accelerator Facility cluster_reaction Reaction Chamber cluster_separation Separation Stage cluster_detection Detection System (DSAS) ion_source Ion Source (e.g., ⁴⁸Ca) cyclotron Cyclotron / LINAC ion_source->cyclotron Ion Injection target Target Wheel (e.g., ²⁴⁹Cf) cyclotron->target High-Energy Beam separator Recoil Separator (Velocity/Gas-filled) target->separator Fusion Products detector Position-Sensitive Silicon Detector separator->detector Implantation of SHN decay Decay Chain (α, SF) detector->decay Measurement

Quantitative Data on Superheavy Nuclei

The decay properties of SHN isotopes provide crucial data for testing and refining nuclear models. The following tables summarize key quantitative data for isotopes of elements Z=114 to Z=118.

Table 1: Decay Properties of Selected Superheavy Isotopes
IsotopeHalf-LifePrimary Decay Mode(s)Alpha-Decay Energy (Qα, MeV)
²⁸⁶Fl~120 msSF, α10.33
²⁸⁷Fl~480 msα10.16
²⁸⁸Fl~740 msα9.96
²⁸⁹Fl~2.7 sα9.83
²⁸⁷Mc~33 msα10.59
²⁸⁸Mc~160 msα10.46
²⁸⁹Mc~270 msα10.32
²⁹⁰Mc~16 msα10.23
²⁹²Lv~10 msα10.80
²⁹³Lv~61 msα10.66
²⁹¹Ts~20 msα11.00
²⁹²Ts~50 msα10.81
²⁹³Og~0.7 msα11.82
²⁹⁴Og~0.89 msα11.65
Data synthesized from various experimental reports and nuclear data compilations.
Table 2: Production Cross-Sections for Key Synthesis Reactions
ReactionCompound NucleusEvaporation ChannelProductCross-Section (pb)
²⁰⁸Pb + ⁷⁰Zn²⁷⁸Cn1n²⁷⁷Cn~0.5
²⁴²Pu + ⁴⁸Ca²⁹⁰Fl2-4n²⁸⁶⁻²⁸⁸Fl~2.5
²⁴³Am + ⁴⁸Ca²⁹¹Mc3n, 4n²⁸⁸Mc, ²⁸⁷Mc~1-2
²⁴⁵Cm + ⁴⁸Ca²⁹³Lv3n, 4n²⁹⁰Lv, ²⁸⁹Lv~0.9
²⁴⁹Bk + ⁴⁸Ca²⁹⁷Ts3n, 4n²⁹⁴Ts, ²⁹³Ts~1.2
²⁴⁹Cf + ⁴⁸Ca²⁹⁷Og3n²⁹⁴Og~0.5
Cross-sections are approximate and depend on beam energy. Data sourced from experimental campaign summaries.[18][20][21][22]

Probing Nuclear Structure through Decay Chains and Isomerism

The detailed study of decay chains provides the most direct insight into the structure of SHN. Alpha decay fine structure and gamma-ray spectroscopy can reveal the energies of excited states in daughter nuclei, which are then compared with theoretical predictions of single-particle energy levels.[10]

// Adding excited state and gamma decay for Mt276 Mt276_excited [label="²⁷⁶Mt*\n(Excited State)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", fontsize=10]; Rg280 -> Mt276_excited [label="α'", color="#34A853", style=dotted]; Mt276_excited -> Mt276 [label="γ-ray / CE", color="#5F6368"];

} /dot Caption: Alpha decay chain originating from Moscovium-288, a key pathway for structure studies.

K-Isomerism

In deformed nuclei, a phenomenon known as K-isomerism can occur.[1][10] These are long-lived excited states that arise from the specific coupling of single-particle orbitals, resulting in a high value for K, the projection of the total angular momentum onto the nuclear symmetry axis.[10] The decay of these isomers is hindered, making them observable. Studying K-isomers in SHN is particularly valuable as their energies and decay properties are highly sensitive to the underlying single-particle structure, providing a stringent test for theoretical models.[23]

Spontaneous Fission (SF)

Spontaneous fission is a dominant decay mode for many superheavy elements and often terminates the alpha-decay chains.[24][25] The half-life for SF is extremely sensitive to the nuclear structure, particularly the height and shape of the fission barrier. Shell effects provide an increased barrier against fission, thereby enhancing stability.[25] The competition between alpha decay and SF across a range of isotopes provides crucial information about the evolving shell structure with changing neutron number.[1][26]

Future Outlook: Pushing the Boundaries

The exploration of superheavy nuclei is entering a new era with the advent of next-generation facilities, such as the Superheavy Element Factory (SHE Factory) at JINR.[27][28] These facilities promise higher beam intensities, which will enable the exploration of reactions with even lower cross-sections and allow for more detailed spectroscopic studies.

The primary goals for the near future include:

  • Synthesis of Elements 119 and 120 : Numerous attempts are underway to synthesize the first elements of the 8th period of the periodic table, which would be a major step towards the center of the predicted Island of Stability.[29][30][31]

  • Reaching N=184 : Pushing towards more neutron-rich isotopes is critical to experimentally access the predicted neutron shell closure at N=184 and verify its stabilizing effect.[32] This may require the use of radioactive ion beams or novel reaction mechanisms like multi-nucleon transfer reactions.[17][27]

  • Precision Spectroscopy : With higher statistics, more detailed decay spectroscopy, including gamma-gamma coincidence measurements, will become feasible, providing unambiguous assignments of single-particle states and collective structures.[10][27]

The continued synergy between experimental efforts and theoretical advancements will be paramount in unraveling the complex structure of the heaviest nuclei and ultimately defining the limits of the nuclear landscape.

References

Methodological & Application

Synthesis of Oganesson-294: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup and protocols for the synthesis of the superheavy element Oganesson, specifically the isotope Oganesson-294. The synthesis of this element represents a landmark achievement in nuclear physics and was the culmination of a collaborative effort between the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, and the Lawrence Livermore National Laboratory (LLNL) in California, USA.[1][2] The first successful synthesis was reported in 2002, with further confirmation in 2005.[2]

I. Quantitative Data Summary

The synthesis of Oganesson-294 is characterized by extremely low production rates and short half-lives, necessitating highly sensitive and efficient experimental techniques. The following table summarizes the key quantitative data from the synthesis experiments.

ParameterValue(s)Reference(s)
Nuclear Reaction 249Cf(48Ca, 3n)294Og[3]
Projectile Ion 48Ca[3]
Target Isotope 249Cf[3]
Compound Nucleus 297Og*[4]
Beam Energy 251 MeV (2005 experiment)
Target Thickness 0.34 mg/cm2 (2005 experiment)
Fusion Cross-Section ~0.3–0.6 pb[4]
Beam Dose 2.5 x 101948Ca ions[5]
Irradiation Duration ~4 months (initial discovery)[2]
Number of Atoms Detected 1-2 (2002), 2 (2005)[2]
Half-life of 294Og ~0.7 ms[4]
294Og Decay Mode Alpha Decay
294Og Alpha Decay Energy Not explicitly found
Decay Product 290Lv

II. Experimental Protocols

The synthesis of Oganesson-294 was achieved through a "hot fusion" reaction, where a heavy target nucleus is bombarded with a lighter, energetic projectile ion.

A. Ion Beam Production and Acceleration
  • Ion Source and Projectile: An isotopically enriched source of 48Ca was used to produce the projectile ions.

  • Accelerator: The 48Ca ions were accelerated to the required energy using the U400 heavy-ion cyclotron at the Flerov Laboratory of Nuclear Reactions (FLNR) at JINR.[5]

  • Beam Energy: For the successful synthesis of 294Og in the 2005 experiment, the 48Ca beam was accelerated to an energy of 251 MeV.

B. Target Preparation
  • Target Material: A target of Californium-249 (249Cf) was utilized. This actinide target material is highly radioactive and available in very limited quantities.

  • Target Fabrication: The 249Cf was typically in the form of californium oxide (CfO2) and was deposited onto a thin, durable backing foil, such as titanium.[5]

  • Target Thickness: The thickness of the 249Cf layer in the 2005 experiment was approximately 0.34 mg/cm2. The target was mounted on a rotating wheel to withstand the intense ion beam.

C. Irradiation and Nuclear Reaction
  • Irradiation: The 249Cf target was irradiated with the high-intensity 48Ca beam.

  • Nuclear Fusion: The collision of a 48Ca projectile with a 249Cf target nucleus resulted in the formation of an excited compound nucleus of Oganesson-297 (297Og*).

  • Evaporation: This highly unstable compound nucleus promptly evaporated three neutrons (3n) to de-excite, forming the isotope Oganesson-294 (294Og).

D. Separation and Transport of Synthesized Atoms
  • Recoil Separation: The newly synthesized 294Og atoms, recoiling from the target, were separated from the intense primary 48Ca beam and other unwanted reaction products using the Dubna Gas-Filled Recoil Separator (DGFRS).

  • Gas-Filled Separator Principle: The DGFRS is filled with a low-pressure gas (e.g., hydrogen or helium). The recoiling heavy ions and the lighter beam particles have different charge-to-mass ratios and interact differently with the gas, allowing for their separation in a magnetic field.

  • Transport Efficiency: The DGFRS efficiently transported the Oganesson atoms to the detector system at its focal plane.

E. Detection and Identification
  • Implantation: The separated 294Og atoms were implanted into a position-sensitive detector array.

  • Detector System: The detector system consisted of double-sided silicon strip detectors (DSSSDs). These detectors can precisely measure the position and energy of the implanted nucleus and its subsequent decay products.

  • Decay Chain Identification: The identification of 294Og was achieved by observing its characteristic decay chain. 294Og undergoes alpha decay with a very short half-life.

    • 294Og → 290Lv + α

  • Correlation Analysis: The detection of a recoiling atom followed by a sequence of alpha decays at the same position in the detector within a specific time window provided the signature for the synthesis of a new element. The decay properties of the daughter nucleus, Livermorium-290 (290Lv), were crucial for confirming the identity of the parent 294Og nucleus.

III. Experimental Workflow and Logic Diagrams

The following diagrams illustrate the key processes in the synthesis and identification of Oganesson-294.

Oganesson_Synthesis_Workflow cluster_accelerator U400 Cyclotron cluster_target Target Chamber cluster_separator Dubna Gas-Filled Recoil Separator (DGFRS) cluster_detector Detector System Ca48_source 48Ca Ion Source accelerator Acceleration to 251 MeV Ca48_source->accelerator 48Ca ions Cf249_target 249Cf Target (0.34 mg/cm²) accelerator->Cf249_target 48Ca Beam separator Separation of 294Og Cf249_target->separator 294Og Recoils detector Implantation in DSSSD separator->detector analysis Decay Chain Analysis detector->analysis Signal Processing identification identification analysis->identification Identification of 294Og

Caption: Experimental workflow for the synthesis of Oganesson-294.

Nuclear_Reaction_Pathway Ca48 48Ca Og297_compound 297Og* Cf249 249Cf Cf249->Og297_compound + Og294 294Og Og297_compound->Og294 - 3 neutrons Lv290 290Lv Og294->Lv290 - α (t½ ≈ 0.7 ms) neutrons alpha

Caption: Nuclear reaction and decay pathway for Oganesson-294.

References

Application Notes and Protocols for the Synthesis of Oganesson-294

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of superheavy elements pushes the boundaries of our understanding of nuclear physics and the periodic table. Element 118, Oganesson (Og), was first synthesized in 2002 at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, by a collaboration of Russian and American scientists.[1][2] This landmark achievement was the result of bombarding a californium-249 target with a beam of calcium-48 ions. This document provides a detailed protocol for this nuclear reaction, compiled from the pioneering experiments. It includes key experimental parameters, data on production rates and decay properties, and a workflow for the synthesis and detection of Oganesson-294.

Introduction

The quest for superheavy elements is a testament to human ingenuity in exploring the fundamental nature of matter. The synthesis of Oganesson, the heaviest element to date, was achieved through the nuclear fusion reaction:

249Cf + 48Ca → 294Og + 3n [3]

This reaction involves the bombardment of a californium-249 (249Cf) target with calcium-48 (48Ca) ions. The resulting isotope, 294Og, is highly unstable and undergoes alpha decay. The production and identification of these few atoms of Oganesson required highly specialized equipment and meticulous experimental procedures. These notes provide a comprehensive overview of the protocol derived from the successful synthesis experiments.

Experimental Data

The synthesis of Oganesson is a process with an extremely low probability, reflected in its small fusion cross-section. The following tables summarize the key quantitative data from the experiments that led to the discovery of 294Og.

ParameterValueReference
Projectile48Ca[1]
Target249Cf[1]
Product Isotope294Og[1]
Reaction249Cf(48Ca, 3n)294Og
Fusion Cross-Section~0.3-0.6 pb[1][4]
0.9 pb (at 252 MeV)[4]

Table 1: Nuclear Reaction Parameters for the Synthesis of Oganesson-294.

ParameterValueReference
48Ca Beam
Beam Energy245 MeV
251 MeV[1]
252 MeV[1][4]
258 MeV[1][4]
Total Beam Dose2.5 x 1019 ions[1]
1.6 x 1019 ions[5]
249Cf Target
Target Thickness0.23 mg/cm²
0.34 mg/cm²[1]
Target CompositionCalifornium oxide (CfO₂) on titanium foil
Irradiation
Duration2300 hours
1080 hours[5]

Table 2: Experimental Conditions for the Bombardment of 249Cf with 48Ca.

IsotopeHalf-lifeDecay ModeDaughter IsotopeReference
294Og0.7 msα-decay290Lv[1]
0.58 msα-decay290Lv[3]
0.89 msα-decay290Lv[6]
290Lv14 msα-decay286Fl[1][6]
286Flα-decay / Spontaneous Fission282Cn[1][6]
282CnSpontaneous Fission[6]

Table 3: Decay Properties of Oganesson-294 and its Daughter Nuclei.

Experimental Protocol

The synthesis and identification of Oganesson-294 is a complex undertaking requiring a particle accelerator, a sophisticated recoil separator, and a highly sensitive detector system. The following protocol outlines the key steps involved.

Target Preparation

The target consists of californium-249, a rare and highly radioactive isotope.

  • Material: Californium-249 is typically used in the form of californium oxide (CfO₂).

  • Deposition: The californium oxide is deposited onto a thin backing foil, often made of titanium (Ti).[7] The thickness of the Ti backing is crucial to minimize energy loss of the beam and reaction products.

  • Target Thickness: The thickness of the 249Cf layer is in the range of 0.23 to 0.34 mg/cm².[1] This thickness is a compromise between maximizing the number of target atoms for interaction and minimizing the energy straggling of the beam and recoiling products.

  • Purity: The isotopic purity of the 249Cf target is important. However, in some experiments, mixed-isotope californium targets containing 249Cf, 250Cf, and 251Cf have been used.[1][4]

Ion Beam Acceleration

A beam of stable 48Ca ions is generated and accelerated to a specific energy.

  • Ion Source: An ion source produces a stream of 48Ca ions.

  • Accelerator: A heavy-ion cyclotron, such as the U400 cyclotron at JINR, is used to accelerate the 48Ca ions to high energies.

  • Beam Energy: The beam energy is a critical parameter that influences the fusion cross-section. Successful experiments have utilized energies in the range of 245 to 258 MeV.[1][4] The optimal energy is chosen to maximize the probability of the desired 3n evaporation channel.

Bombardment and Nuclear Fusion

The accelerated 48Ca beam is directed onto the 249Cf target.

  • Irradiation: The target is irradiated with the 48Ca beam for an extended period, often for thousands of hours, to achieve a sufficient total ion dose.[5]

  • Fusion Reaction: The fusion of a 48Ca nucleus with a 249Cf nucleus forms a highly excited compound nucleus of 297Og.

  • Evaporation: This compound nucleus de-excites by emitting three neutrons (3n channel) to form the 294Og isotope.

Separation of Reaction Products

The synthesized 294Og atoms must be separated from the intense primary beam and other reaction byproducts.

  • Recoil Separator: A gas-filled recoil separator, such as the Dubna Gas-filled Recoil Separator (DGFRS), is used for this purpose.[8]

  • Working Principle: The separator is filled with a low-pressure gas (e.g., hydrogen). The recoiling 294Og ions and the primary 48Ca beam ions have different magnetic rigidities in the gas, allowing for their spatial separation in a magnetic field. The separator guides the desired superheavy nuclei to a detector at its focal plane while filtering out the unwanted particles.

Detection and Identification

The separated 294Og atoms are implanted into a sensitive detector array to observe their characteristic decay chain.

  • Detector System: The detector system at the focal plane of the recoil separator typically consists of a position-sensitive silicon detector. This detector measures the position, time, and energy of the implanted nucleus and its subsequent decay products.

  • Decay Chain Analysis: The identification of 294Og is based on the detection of its alpha decay, followed by the sequential alpha decays of its daughter nuclei (290Lv, 286Fl, etc.).[1][6] The energies and half-lives of these decays are unique signatures of the 294Og decay chain.

  • Confirmation: The identity of the daughter nuclei can be confirmed by producing them in separate nuclear reactions and comparing their decay properties.[1] For example, 290Lv was synthesized directly to verify the decay chain of 294Og.[6]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of Oganesson-294 and the logical relationship of the key components.

experimental_workflow cluster_accelerator Particle Accelerator (Cyclotron) cluster_target Target Chamber cluster_separator Recoil Separator cluster_detection Detection System ion_source Ca-48 Ion Source cyclotron U400 Cyclotron ion_source->cyclotron Ion Injection target Californium-249 Target cyclotron->target Accelerated Ca-48 Beam (245-258 MeV) separator Dubna Gas-filled Recoil Separator target->separator Reaction Products (Og-294 Recoils) detector Position-Sensitive Silicon Detector separator->detector Separated Og-294 data_acq Data Acquisition detector->data_acq Decay Signals

Caption: Experimental workflow for the synthesis and detection of Oganesson-294.

logical_relationship start Start target_prep Target Preparation (Cf-249 on Ti foil) start->target_prep beam_prod Ca-48 Beam Production & Acceleration start->beam_prod bombardment Bombardment (Fusion Reaction) target_prep->bombardment beam_prod->bombardment separation Separation of Recoils (Gas-filled Separator) bombardment->separation detection Implantation & Detection (Decay Chain Analysis) separation->detection analysis Data Analysis & Identification detection->analysis end End analysis->end

Caption: Logical flow of the Oganesson-294 synthesis protocol.

References

Detecting the Fleeting Existence of a Superheavy Element: Application Notes and Protocols for Oganesson Decay Chain Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a detailed overview of the experimental and analytical methodologies required for the detection and characterization of the decay chain of Oganesson (Og), the heaviest element currently on the periodic table. This document is intended for researchers, scientists, and professionals in nuclear physics and chemistry, offering a guide to the sophisticated techniques employed in the study of superheavy elements.

Introduction

The synthesis and identification of superheavy elements like Oganesson (atomic number 118) represent a frontier in modern physics, pushing the limits of our understanding of nuclear structure and stability. Due to their extremely short half-lives and minuscule production cross-sections, the detection of these elements relies on the precise measurement of their characteristic decay chains. This note focuses on the experimental protocol for the synthesis of Oganesson-294 (²⁹⁴Og) and the subsequent detection of its alpha decay products: Livermorium-290 (²⁹⁰Lv) and Flerovium-286 (²⁸⁶Fl).

Quantitative Data Summary

The decay of a synthesized Oganesson atom is a rapid cascade of events. The following table summarizes the key quantitative data associated with the decay chain of ²⁹⁴Og.

IsotopeDecay ModeHalf-life (ms)Decay Energy (Q-value in MeV)
²⁹⁴Oganesson (Og) Alpha Decay0.89 (+1.07 / -0.31)11.65 ± 0.06
²⁹⁰Livermorium (Lv) Alpha Decay8.3 (+3.5 / -1.9)~10.9 (Calculated)
²⁸⁶Flerovium (Fl) Spontaneous Fission (SF)166Not Applicable

Experimental Protocols

The detection of the Oganesson decay chain is a multi-stage process, from the synthesis of the parent nuclide to the identification of its decay products.

Synthesis of Oganesson-294

The production of Oganesson is achieved through a nuclear fusion reaction in a particle accelerator.

Protocol:

  • Target Preparation: A target of Californium-249 (²⁴⁹Cf) is prepared. The target thickness is a critical parameter, with values around 0.34 mg/cm² having been used.

  • Ion Beam Production: A beam of Calcium-48 (⁴⁸Ca) ions is generated and accelerated in a cyclotron.

  • Bombardment: The high-energy ⁴⁸Ca ion beam (e.g., 245 MeV or 251 MeV) is directed onto the ²⁴⁹Cf target.

  • Fusion Reaction: The fusion of a ⁴⁸Ca nucleus with a ²⁴⁹Cf nucleus results in the formation of a compound nucleus, which then evaporates neutrons to produce ²⁹⁴Og. The reaction is as follows: ²⁴⁹Cf + ⁴⁸Ca → ²⁹⁴Og + 3n

Separation and Implantation of Oganesson Nuclei

The newly synthesized Oganesson atoms must be rapidly separated from the unreacted beam particles and other reaction byproducts.

Protocol:

  • Recoil Separation: The ²⁹⁴Og nuclei, recoiling from the target, are guided into a gas-filled recoil separator, such as the Dubna Gas-Filled Recoil Separator (DGFRS). The separator is filled with a low-pressure gas (e.g., hydrogen) which helps in focusing the recoiling ions.

  • Magnetic and Electric Deflection: A series of dipole and quadrupole magnets within the separator guide the Oganesson ions based on their mass-to-charge ratio, effectively filtering them from the primary beam and other unwanted particles.

  • Implantation: The separated ²⁹⁴Og ions are implanted into a position-sensitive detector, typically a Double-Sided Silicon Strip Detector (DSSSD).

Detection of the Decay Chain

The identification of Oganesson is confirmed by observing its characteristic decay sequence within the detector.

Protocol:

  • Alpha Spectroscopy: The DSSSD records the time and position of the implanted Oganesson atom. The subsequent alpha decays of ²⁹⁴Og and its daughter, ²⁹⁰Lv, are detected by measuring the energy of the emitted alpha particles. Detector calibration is crucial and is performed using known alpha sources.

  • Spontaneous Fission Detection: The final step in the observed decay chain is the spontaneous fission of ²⁸⁶Fl. This is detected by the large energy deposition from the fission fragments in the DSSSD.

  • "Active Correlation" Analysis: The genetic correlation of the decay events is the cornerstone of identification. The analysis software looks for a sequence of signals at the same position in the detector within a specific time window. A true Oganesson decay event will consist of:

    • The implantation of a heavy ion (the ²⁹⁴Og nucleus).

    • A subsequent alpha particle detection with the characteristic energy of ²⁹⁴Og decay.

    • A second alpha particle detection at the same position with the characteristic energy of ²⁹⁰Lv decay.

    • A final, high-energy signal corresponding to the spontaneous fission of ²⁸⁶Fl. This "active correlation" method provides a powerful tool for suppressing background events and unambiguously identifying the decay chain of a superheavy element.

Visualizations

The following diagrams illustrate the Oganesson decay chain and the experimental workflow for its detection.

OganessonDecayChain Og294 ²⁹⁴Oganesson (Og) Z=118, N=176 Lv290 ²⁹⁰Livermorium (Lv) Z=116, N=174 Og294->Lv290 α decay (t½ ≈ 0.89 ms) Fl286 ²⁸⁶Flerovium (Fl) Z=114, N=172 Lv290->Fl286 α decay (t½ ≈ 8.3 ms) Fission Fission Products Fl286->Fission Spontaneous Fission (t½ ≈ 166 ms)

Diagram 1: The decay chain of Oganesson-294.

ExperimentalWorkflow cluster_synthesis Synthesis Stage cluster_separation Separation Stage cluster_detection Detection Stage Target ²⁴⁹Cf Target DGFRS Dubna Gas-Filled Recoil Separator (DGFRS) Target->DGFRS Recoiling ²⁹⁴Og IonBeam ⁴⁸Ca Ion Beam Cyclotron Cyclotron IonBeam->Cyclotron Bombardment Cyclotron->Target Bombardment DSSSD Double-Sided Silicon Strip Detector (DSSSD) DGFRS->DSSSD Implantation DecayChain α-α-SF Decay Chain Detection & Analysis DSSSD->DecayChain

Diagram 2: Experimental workflow for Oganesson detection.

Application Notes and Protocols: Techniques for Identifying Superheavy Element Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of superheavy element (SHE) isotopes is a formidable challenge in nuclear physics and chemistry. These exotic nuclei, with atomic numbers (Z) greater than 103, are synthesized in minute quantities, often on the order of a few atoms per day or even per month, and possess extremely short half-lives, ranging from microseconds to a few seconds. Consequently, their unambiguous identification requires highly sensitive and efficient experimental techniques capable of operating on a single-atom basis. This document provides an overview of the primary methods employed for the identification of SHE isotopes, complete with experimental protocols and data summaries.

Key Identification Techniques

The identification of a new superheavy element isotope relies on a chain of measurements that link its decay to known daughter or granddaughter nuclei. This "genetic correlation" is the cornerstone of SHE identification. The primary techniques involve the separation of the newly synthesized atom from the intense primary beam and other reaction products, followed by the detection of its characteristic decay signature.

1. In-flight Separation and Recoil Separators:

Immediately after synthesis in a fusion-evaporation reaction, the SHE atoms, recoiling from the target, are separated from the unreacted beam particles and other unwanted reaction products. This is achieved using recoil separators, which utilize a combination of magnetic and electric fields to distinguish particles based on their mass-to-charge ratio (m/q) and momentum.

2. Detection of Alpha Decay and Spontaneous Fission:

The separated SHE atoms are implanted into a position-sensitive detector, typically a silicon detector array, at the focal plane of the separator. The subsequent decay of the implanted nucleus is then recorded. The primary decay modes for SHEs are alpha (α) decay and spontaneous fission (SF).

  • Alpha Spectroscopy: The emission of an alpha particle provides a distinct energy signature characteristic of the decaying nucleus. By measuring the energy of the emitted alpha particle and its position in the detector, and correlating it with the subsequent decays of the daughter nuclei, a decay chain can be established.

  • Spontaneous Fission: The spontaneous fission of a nucleus results in the release of a large amount of kinetic energy, which is readily detectable. The detection of a high-energy signal can signify the presence of a fissioning isotope.

Data Presentation: Comparison of Detection Techniques

TechniqueMeasured ParameterTypical ResolutionDetection EfficiencyHalf-life Range
Recoil Separators Mass-to-charge ratio (m/q)~1-5%1-50%> 1 µs
Alpha Spectroscopy Alpha particle energy15-30 keV~50-100% (for 2π geometry)µs to years
Spontaneous Fission Detection Total Kinetic Energy (TKE)~5-10 MeV> 90%µs to years
Gamma-ray Spectroscopy Gamma-ray energy1-3 keV~1-10%ns to years
Mass Spectrometry Atomic mass~10-100 keV/c²< 1%> 10 ms

Experimental Protocols

Protocol 1: Identification of a Superheavy Element Isotope via Alpha Decay Chain Correlation

Objective: To identify a new SHE isotope by correlating its alpha decay with the known decays of its daughter and granddaughter nuclei.

Methodology:

  • Production: Synthesize the SHE isotope using a heavy-ion fusion-evaporation reaction (e.g., bombarding a target of

    249^{249}249
    Cf with a beam of
    48^{48}48
    Ca).

  • In-flight Separation: Utilize a recoil separator (e.g., a gas-filled separator like BGS at LBNL or a vacuum separator like SHIP at GSI) to separate the synthesized SHE atoms from the primary beam and other reaction products based on their differing magnetic rigidities.

  • Implantation: Implant the separated SHE atoms into a position-sensitive silicon detector array (e.g., a double-sided silicon strip detector) located at the focal plane of the separator.

  • Decay Detection:

    • Record the time and position of the implantation event.

    • Monitor the same position for subsequent alpha decay events. Record the time and energy of each alpha particle.

    • Continue monitoring for the alpha decays of the subsequent daughter, granddaughter, and further progeny nuclei.

  • Data Analysis:

    • Construct decay chains by correlating the implantation event with the sequence of alpha decays occurring at the same position.

    • Compare the measured alpha energies and decay times with known values for the daughter and granddaughter isotopes to confirm the identity of the parent SHE isotope.

    • The half-life of the new isotope can be determined from the time difference between the implantation and its decay.

Protocol 2: Mass Measurement of a Superheavy Element Isotope using a Penning Trap Mass Spectrometer

Objective: To directly measure the atomic mass of a SHE isotope for unambiguous identification.

Methodology:

  • Production and Separation: Produce and separate the SHE isotope as described in Protocol 1.

  • Thermalization and Ionization: Stop the high-energy SHE recoils in a gas catcher filled with a buffer gas (e.g., helium). Extract the thermalized ions and, if necessary, ionize them to a specific charge state (typically 1+ or 2+).

  • Ion Transport and Bunching: Transport the ions to a Penning trap mass spectrometer (e.g., SHIPTRAP at GSI or FRS Ion Catcher at GSI) using radiofrequency quadrupole (RFQ) structures. Accumulate and cool the ions in a gas-filled RFQ buncher.

  • Mass Measurement:

    • Inject the ion bunches into the Penning trap.

    • Excite the cyclotron motion of the ions in the strong magnetic field of the trap using a quadrupolar radiofrequency field.

    • Measure the cyclotron frequency (νc = qB / 2πm), which is inversely proportional to the mass-to-charge ratio (m/q) of the ion.

    • Determine the mass of the SHE isotope by comparing its cyclotron frequency to that of a known reference ion.

  • Data Analysis: The measured mass provides a direct and unambiguous identification of the isotope, as no two nuclides have the same mass.

Visualization of Experimental Workflows

SHE_Identification_Workflow cluster_Production Production cluster_Separation Separation cluster_Detection Detection & Identification Target Target Nucleus Separator Recoil Separator (Magnetic/Electric Fields) Target->Separator Fusion-Evaporation Reaction Products Projectile Projectile Beam Accelerator Heavy-Ion Accelerator Projectile->Accelerator Accelerator->Target Bombardment Detector Position-Sensitive Detector Separator->Detector Implantation of SHE Analysis Data Analysis (Decay Chain Correlation) Detector->Analysis Decay Signals (α, SF, γ) Mass_Measurement_Workflow Production SHE Production & In-flight Separation GasCatcher Gas Catcher (Thermalization) Production->GasCatcher RFQ RFQ System (Transport & Bunching) GasCatcher->RFQ PenningTrap Penning Trap (Mass Measurement) RFQ->PenningTrap DataAnalysis Data Analysis (Mass Determination) PenningTrap->DataAnalysis

Application Notes and Protocols for the Synthesis of Element 118 (Oganesson)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental apparatus and protocols utilized in the landmark synthesis of Oganesson (Og), element 118. The successful creation of this superheavy element represents a significant achievement in nuclear physics and chemistry, pushing the boundaries of the periodic table.

Principle of Oganesson Synthesis

The synthesis of Oganesson is achieved through a nuclear fusion-evaporation reaction. This process involves the bombardment of a heavy target nucleus with a lighter projectile nucleus at a specific energy. The successful fusion of these nuclei creates a highly excited compound nucleus, which then de-excites by emitting neutrons, resulting in the formation of a new, superheavy element.

In the case of Oganesson, the reaction involves a Calcium-48 (⁴⁸Ca) projectile and a Californium-249 (²⁴⁹Cf) target.[1][2][3][4] The nuclear reaction can be summarized as follows:

²⁴⁹₉₈Cf + ⁴⁸₂₀Ca → ²⁹⁷₁₁₈Og* → ²⁹⁴₁₁₈Og + 3n

This reaction was successfully carried out by a collaboration of scientists from the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, and the Lawrence Livermore National Laboratory (LLNL) in the United States, at the Flerov Laboratory of Nuclear Reactions in Dubna.[3][5][6]

Experimental Apparatus

The production and identification of a few atoms of Oganesson require a highly sophisticated and specialized experimental setup. The key components of the apparatus are outlined below.

ComponentDescription
Ion Source & Accelerator A source to produce a beam of ⁴⁸Ca ions. These ions are then accelerated to a precise energy using a cyclotron, such as the U-400 cyclotron at JINR.[7][8]
Target System A rotating wheel holding the target material. The target consists of Californium-249 (²⁴⁹Cf) oxide deposited on a thin titanium foil.[2][7] The rotation of the target helps to dissipate the intense heat generated by the ion beam bombardment.
Recoil Separator A critical component designed to separate the newly formed superheavy nuclei from the unreacted projectile beam and other reaction byproducts. Two main types of separators have been instrumental in superheavy element research: Gas-filled Recoil Separators (e.g., DGFRS) and Velocity Filters (e.g., SHIP) .[9][10][11] These devices use a combination of magnetic and electric fields to guide the desired nuclei to the detector system. The flight time of the reaction products through the separator is on the order of microseconds.[10][12]
Detector System A complex array of detectors designed to register the implantation of the Oganesson atom and its subsequent radioactive decay chain. This typically includes: Time-of-Flight (TOF) Detectors: To measure the velocity of the recoiling nuclei.[12]Position-Sensitive Silicon Detectors: To determine the position and energy of the implanted nucleus and the subsequent alpha particles and fission fragments from its decay.[9][13]Germanium Detectors: To detect gamma rays that may be emitted during the decay process.[13]

Experimental Protocols

The following protocols outline the key steps in the synthesis and identification of Oganesson.

Target Preparation
  • Material Sourcing: Obtain a sufficient quantity of Californium-249. This isotope is produced in specialized nuclear reactors.[2]

  • Target Fabrication: Deposit a thin, uniform layer of ²⁴⁹Cf oxide onto a titanium foil. The target thickness is a critical parameter that needs to be optimized.[11]

  • Target Mounting: Mount the target foils on a rotating wheel to withstand the high-intensity ion beam.[10][12]

Ion Beam Production and Acceleration
  • Ionization: Introduce Calcium-48 into an ion source to create a plasma of Ca ions.

  • Extraction and Acceleration: Extract the ⁴⁸Ca ions and accelerate them to the required energy using a cyclotron. The beam energy is a crucial parameter for maximizing the fusion cross-section.[11][14]

  • Beam Transport: Steer and focus the accelerated ion beam onto the target using a series of magnets.

Bombardment and Separation
  • Irradiation: Bombard the rotating ²⁴⁹Cf target with the high-intensity ⁴⁸Ca beam. The duration of the bombardment can extend for several months to produce a statistically significant number of events.[5][6]

  • Separation of Recoils: The newly formed Oganesson atoms, recoiling from the target, are directed into the recoil separator. The separator's magnetic and electric fields are precisely tuned to filter out the unreacted ⁴⁸Ca ions and other unwanted particles, allowing only the superheavy nuclei to pass through.[9][11]

Detection and Identification
  • Implantation: The separated Oganesson atom is implanted into a position-sensitive silicon detector.

  • Decay Chain Measurement: The detector system records the time and energy of the implantation event. It then records the subsequent alpha decay chain of the Oganesson atom. The identification of Oganesson is based on the characteristic sequence of alpha decays leading to known lighter elements.[3][15] For ²⁹⁴Og, the decay chain proceeds through Livermorium (Lv) and Flerovium (Fl).[5][11]

  • Data Analysis: The collected data is meticulously analyzed to identify the correlated decay chains that are the signature of a new superheavy element.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from the Oganesson synthesis experiments.

Table 1: Reactant and Beam Parameters

ParameterValueReference
Projectile Isotope⁴⁸Ca[3][6]
Target Isotope²⁴⁹Cf[1][2]
Target CompositionCalifornium oxide on titanium foil[2][7]
Target Thickness~0.23 - 0.34 mg/cm²[11]
Beam Energy~245 - 251 MeV[11][14]
Beam Dose~2.5 x 10¹⁹ - 4 x 10¹⁹ ions[5][6]
Duration of ExperimentMonths[5][6]

Table 2: Reaction and Product Parameters

ParameterValueReference
Compound Nucleus²⁹⁷Og*
Produced Isotope²⁹⁴Og[5]
Number of Neutrons Evaporated3[5]
Fusion Cross Section~0.3 - 0.6 pb[11]
Half-life of ²⁹⁴Og~0.89 milliseconds[8]
Number of Atoms Detected (Initial Experiments)3 (possibly 4)[3][11]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the production of Oganesson and the logical relationship of the key apparatus components.

Experimental_Workflow_for_Oganesson_Synthesis cluster_accelerator Particle Accelerator (Cyclotron) cluster_target Target Chamber cluster_separator Recoil Separator cluster_detector Detector System IonSource Ca-48 Ion Source Accelerator Cyclotron IonSource->Accelerator Ion Injection Target Rotating Cf-249 Target Accelerator->Target Accelerated Ca-48 Beam Separator Gas-filled Recoil Separator / Velocity Filter Target->Separator Recoiling Nuclei TOF Time-of-Flight Detector Separator->TOF Separated Og-294 Si_Detector Position-Sensitive Si Detector TOF->Si_Detector Ge_Detector Ge Detector Si_Detector->Ge_Detector Coincidence Detection Data_Acquisition Data Acquisition & Analysis Si_Detector->Data_Acquisition Decay Chain Data Ge_Detector->Data_Acquisition Gamma-ray Data

Caption: Experimental workflow for the synthesis of Oganesson.

Apparatus_Logical_Relationship cluster_production Production Stage cluster_separation Separation Stage cluster_detection Detection Stage cluster_analysis Analysis Stage Accelerator Ion Accelerator (e.g., U-400 Cyclotron) Target Californium-249 Target Accelerator->Target Ion Beam Separator Recoil Separator (e.g., DGFRS) Target->Separator Fusion Products Detector_System Silicon Strip & Germanium Detectors Separator->Detector_System Isolated Superheavy Nuclei Data_Analysis Data Analysis (Identification of Decay Chains) Detector_System->Data_Analysis Signal Processing

Caption: Logical relationship of the key apparatus components.

References

Application Notes and Protocols for Calculating the Fusion Cross-Section of Oganesson

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the theoretical and experimental methodologies for determining the fusion cross-section of the superheavy element Oganesson (Og). The synthesis of Oganesson, with atomic number 118, represents a significant challenge in nuclear physics due to its extremely low production cross-section.

Introduction to Oganesson Synthesis and Cross-Section

Oganesson was first synthesized in 2002 at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, by a collaboration of Russian and American scientists.[1] The synthesis was achieved through the fusion of a Calcium-48 (⁴⁸Ca) projectile with a Californium-249 (²⁴⁹Cf) target.[2] The nuclear reaction is as follows:

²⁴⁹₉₈Cf + ⁴⁸₂₀Ca → ²⁹⁴₁₁₈Og + 3n [2]

The fusion cross-section for this reaction is exceptionally small, on the order of picobarns (pb), making the production and detection of Oganesson a formidable experimental task.[1] The experimental cross-section has been reported to be in the range of 0.3 to 0.9 pb.[3][4]

Theoretical Framework for Fusion Cross-Section Calculation

The calculation of the fusion cross-section for superheavy elements is a complex process that involves several theoretical models. These models aim to describe the quantum mechanical processes that govern the fusion of two nuclei.

The Fusion-by-Diffusion (FBD) Model

The Fusion-by-Diffusion (FBD) model is a prominent theoretical framework used to estimate the fusion cross-sections of superheavy elements.[5][6] This model treats the fusion process as a sequence of three distinct stages:

  • Capture: The projectile and target nuclei overcome the Coulomb barrier and come into contact, forming a dinuclear system.

  • Fusion: The dinuclear system evolves into a spherical or near-spherical compound nucleus. This stage is in competition with quasi-fission, where the dinuclear system breaks apart before forming a compound nucleus.

  • Survival: The excited compound nucleus de-excites by emitting neutrons to reach a more stable state. The probability of survival is determined by the competition between neutron emission and fission.

The overall fusion cross-section (σ_fus) is a product of the cross-sections or probabilities of each stage.

Wong Formula for Fusion Cross-Section

A simplified analytical approach to estimate the fusion cross-section is provided by the Wong formula, which is particularly useful for energies around the Coulomb barrier.[7] The formula considers the quantum mechanical tunneling through the potential barrier between the two colliding nuclei. The universal Wong formula has been proposed for a systematic description of capture cross-sections for a wide range of heavy-ion fusion reactions.[7]

Experimental Protocol for Measuring the Fusion Cross-Section of Oganesson

The experimental determination of the Oganesson fusion cross-section is a multi-step process that requires a particle accelerator, a sophisticated target system, and highly sensitive detector arrays.

Experimental Setup
  • Ion Beam Production: A beam of ⁴⁸Ca ions is generated and accelerated to a specific energy range, typically between 251 and 258 MeV, using a heavy-ion cyclotron.[1][3]

  • Target System: A thin target of ²⁴⁹Cf, with a thickness of approximately 0.34 mg/cm², is prepared and mounted on a rotating wheel to withstand the intense ion beam.[1]

  • Gas-Filled Recoil Separator: The products of the fusion reaction are separated from the primary beam and other reaction byproducts using a gas-filled recoil separator, such as the Berkeley Gas-filled Separator (BGS) or the Dubna Gas-Filled Recoil Separator (DGFRS).[8][9][10] These separators have a high transport efficiency, with values reported to be around 60%.[11]

  • Detector System: The separated Oganesson nuclei are implanted into a position-sensitive silicon detector array at the focal plane of the separator. This detector measures the position, time, and energy of the implanted nucleus and its subsequent alpha decays.[12]

Data Acquisition and Analysis
  • Event Identification: The identification of an Oganesson atom is based on the detection of its characteristic alpha decay chain. The ²⁹⁴Og nucleus decays via alpha emission to Livermorium-290 (²⁹⁰Lv), which in turn undergoes further alpha decays.[13]

  • Cross-Section Calculation: The fusion cross-section (σ) is calculated using the following formula:

    σ = N_ev / (N_beam * N_target * ε)

    Where:

    • N_ev: Number of observed Oganesson events.

    • N_beam: Total number of beam particles that have hit the target.

    • N_target: Number of target atoms per unit area.

    • ε: Overall detection efficiency, which includes the separator transmission efficiency and the detector efficiency.

Quantitative Data Summary

The following tables summarize the key quantitative data from Oganesson synthesis experiments.

ParameterValueReference
Projectile⁴⁸Ca[2]
Target²⁴⁹Cf[2]
Beam Energy251 - 258 MeV[1][3]
Target Thickness~0.34 mg/cm²[1]
Total Beam Dose2.5 x 10¹⁹ - 4.1 x 10¹⁹ ions[1][4]
Experimental Cross-Section0.5 - 0.9 pb[3][4]

Table 1: Experimental Parameters for Oganesson Synthesis.

IsotopeHalf-lifeDecay ModeAlpha Decay Energy (Eα)Reference
²⁹⁴Og~0.7 msα~11.65 MeV[3][4]
²⁹⁰Lv~7.1 msα~11.15 MeV[13]
²⁸⁶Fl~0.13 sα~10.59 MeV[13]

Table 2: Decay Properties of ²⁹⁴Og and its Daughter Nuclei.

Visualizations

Nuclear Reaction and Decay Pathway

The following diagram illustrates the fusion reaction for the synthesis of Oganesson-294 and its subsequent alpha decay chain.

Oganesson_Decay_Pathway cluster_reaction Fusion Reaction cluster_decay Alpha Decay Chain Ca48 ⁴⁸Ca Og294 ²⁹⁴Og Ca48->Og294 + Cf249 ²⁴⁹Cf Lv290 ²⁹⁰Lv Og294->Lv290 α (t½ ≈ 0.7 ms) 3n 3n Fl286 ²⁸⁶Fl Lv290->Fl286 α (t½ ≈ 7.1 ms) Cn282 ²⁸²Cn Fl286->Cn282 α (t½ ≈ 0.13 s) SF Spontaneous Fission Cn282->SF

Caption: Synthesis and alpha decay chain of Oganesson-294.

Experimental Workflow for Fusion Cross-Section Measurement

This diagram outlines the major steps in the experimental workflow for measuring the fusion cross-section of a superheavy element like Oganesson.

Experimental_Workflow cluster_accelerator Accelerator Stage cluster_reaction Reaction & Separation cluster_detection Detection & Analysis IonSource ⁴⁸Ca Ion Source Cyclotron Heavy-Ion Cyclotron IonSource->Cyclotron BeamTransport Beam Transport & Focusing Cyclotron->BeamTransport Target ²⁴⁹Cf Target BeamTransport->Target Separator Gas-Filled Recoil Separator Target->Separator Fusion Products Detector Si Detector Array Separator->Detector Implantation DAQ Data Acquisition System Detector->DAQ Signals Analysis Data Analysis DAQ->Analysis Raw Data CrossSection Cross-Section Calculation Analysis->CrossSection Identified Events Signal_Chain FusionEvent ⁴⁸Ca + ²⁴⁹Cf Fusion RecoilingOg ²⁹⁴Og Recoil FusionEvent->RecoilingOg Separator Separation in Gas-Filled Separator RecoilingOg->Separator Implantation Implantation in Si Detector Separator->Implantation AlphaDecay Sequential α-Decays Implantation->AlphaDecay triggers SignalProcessing Signal Processing & DAQ AlphaDecay->SignalProcessing generates signals EventReconstruction Event Reconstruction & Identification SignalProcessing->EventReconstruction

References

Application Notes and Protocols for Utilizing Gas-Filled Recoil Separators in Superheavy Element Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of gas-filled recoil separators (GFRS) in the synthesis and identification of superheavy elements (SHEs). This document is intended for researchers and scientists in the fields of nuclear physics and chemistry.

Introduction to Gas-Filled Recoil Separators

Gas-filled recoil separators are indispensable tools in the study of superheavy elements, which are elements with an atomic number (Z) greater than 103.[1] These instruments are designed to efficiently separate the rare superheavy nuclei produced in nuclear fusion reactions from the intense primary beam and other unwanted reaction products.[2][3] The separation process is remarkably fast, on the order of a microsecond, allowing for the study of very short-lived isotopes.[2]

The fundamental principle of a GFRS lies in the interaction of the recoiling fusion products with a low-pressure gas (typically helium or hydrogen) filling the separator volume.[2][4] As the ions traverse the gas, they undergo numerous charge-changing collisions, leading to an equilibration of their charge state. This results in an average charge state that is proportional to their velocity. Consequently, the magnetic rigidity of the ions becomes primarily dependent on their mass and atomic number, enabling their separation from other particles in a magnetic field.[2]

Several facilities worldwide are equipped with advanced gas-filled recoil separators, including the Dubna Gas-Filled Recoil Separator (DGFRS) in Russia, the Berkeley Gas-filled Separator (BGS) at LBNL in the USA, the Gas-filled Recoil Ion Separator (GARIS) at RIKEN in Japan, and the Transactinide Separator and Chemistry Apparatus (TASCA) at GSI in Germany.[5]

Principle of Operation

The operation of a gas-filled recoil separator is based on the distinct magnetic rigidities of the desired superheavy element recoils and other particles produced in the nuclear reaction. A heavy-ion beam from an accelerator impinges on a thin target, where fusion-evaporation reactions can produce superheavy nuclei. These recoiling SHEs, along with unreacted beam particles, target-like nuclei, and other reaction products, enter the gas-filled magnetic system of the separator.

The key components of a GFRS are one or more dipole magnets for bending the particle trajectories and quadrupole magnets for focusing.[6][7] The entire separator volume is filled with a low-pressure gas. As the ions pass through this gas, they attain an average charge state that is a function of their velocity. This charge-state equilibration minimizes the spread in magnetic rigidity for ions of the same species, allowing for efficient separation. The magnetic field is tuned to guide the superheavy recoils to a detector system at the focal plane, while the primary beam and other unwanted particles are deflected away.[6][8]

GFRS_Principle cluster_accelerator Accelerator cluster_target Target Chamber cluster_separator Gas-Filled Recoil Separator cluster_detector Focal Plane Detector System Target Target Beam->Target Heavy-Ion Beam Quadrupole1 Quadrupole Lens (Focusing) Target->Quadrupole1 Reaction Products (SHEs, Beam, etc.) Dipole Dipole Magnet (Bending) Quadrupole1->Dipole Quadrupole2 Quadrupole Lens (Focusing) Dipole->Quadrupole2 Separated SHEs BeamDump BeamDump Dipole->BeamDump Primary Beam and Unwanted Products Detector Position-Sensitive Detector Quadrupole2->Detector Gas Low-Pressure Gas (e.g., He)

Fig. 1: Principle of a Gas-Filled Recoil Separator.

Experimental Protocols

The following provides a generalized protocol for conducting an experiment to synthesize and identify a superheavy element using a gas-filled recoil separator.

Pre-Experimental Setup and Calibration
  • Ion Source and Accelerator Preparation: Prepare the ion source to generate the desired heavy-ion beam (e.g., 48Ca). Tune the accelerator to deliver a stable beam at the required energy and intensity.

  • Target Preparation: Fabricate a thin, uniform target of the chosen material (e.g., 249Bk, 248Cm) on a suitable backing foil.[4] For targets with low melting points, a rotating target system is often employed to withstand high beam intensities.[2]

  • Separator Preparation:

    • Evacuate the separator and then fill it with the working gas (e.g., helium) to the desired pressure (typically 0.7-1.5 Torr).[4]

    • A differential pumping system is crucial to isolate the gas-filled region from the high vacuum of the accelerator beamline.[2]

    • Set the currents for the quadrupole and dipole magnets to the calculated values for the expected magnetic rigidity of the desired superheavy element.

  • Detector System Calibration:

    • Calibrate the focal plane detector system, which typically consists of a position-sensitive silicon detector (e.g., a Double-sided Silicon Strip Detector - DSSD), using known alpha sources or products from well-characterized nuclear reactions.[4] The energy resolution of these detectors is a critical parameter.[8]

    • The detection system may also include ancillary detectors for gamma-rays, beta particles, or a gas-filled detector for energy loss measurements to aid in particle identification.[8][9]

Experimental Procedure
  • Irradiation: Start the heavy-ion beam and direct it onto the target. The beam intensity should be monitored throughout the experiment.

  • Data Acquisition: The data acquisition system records events at the focal plane detector. An event is typically characterized by its position, energy, and time of arrival.

  • Real-time Analysis: A real-time algorithm is often employed to search for correlated decay chains.[9][10] This involves looking for a recoil implantation event followed by a sequence of alpha decays within a specific time window and at the same position in the detector.

  • Beam-off Periods: Upon the detection of a potential SHE decay chain, the primary beam can be temporarily shut off to allow for the observation of subsequent decays in a low-background environment.[9]

  • Data Monitoring: Continuously monitor the experimental parameters, including beam intensity, target integrity, gas pressure in the separator, and detector performance.

Post-Experimental Analysis
  • Data Filtering: Filter the collected data to remove background events and identify candidate decay chains.

  • Decay Chain Analysis: Analyze the candidate chains by examining the energies and lifetimes of the observed decays. Compare these with theoretical predictions and known decay properties of lighter isotopes to identify the parent superheavy nucleus.

  • Cross-section Calculation: Determine the production cross-section of the new nuclide based on the number of observed events, the beam dose, the target thickness, and the transport efficiency of the separator.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase IonSource Ion Source and Accelerator Tuning TargetPrep Target Fabrication Irradiation Target Irradiation with Heavy-Ion Beam TargetPrep->Irradiation SeparatorSetup GFRS Setup (Gas Filling, Magnet Settings) Separation Separation of Recoils in GFRS SeparatorSetup->Separation DetectorCal Detector System Calibration Detection Implantation and Decay Detection DetectorCal->Detection Irradiation->Separation Separation->Detection DataAcq Data Acquisition Detection->DataAcq RealTime Real-time Search for Correlated Decays DataAcq->RealTime PostAnalysis Offline Data Analysis and Chain Identification RealTime->PostAnalysis CrossSection Cross-section Determination PostAnalysis->CrossSection Publication Results and Publication CrossSection->Publication

Fig. 2: Experimental Workflow for Superheavy Element Synthesis.

Data Presentation: Performance and Experimental Parameters

The performance of a gas-filled recoil separator and the parameters of a superheavy element synthesis experiment are crucial for the interpretation of the results. The following tables summarize key quantitative data from various experiments and separator designs.

Table 1: Comparison of Gas-Filled Recoil Separator Characteristics

SeparatorMagnetic ConfigurationLength (m)Max. Magnetic Rigidity (T·m)Typical Gas & PressureAngular AcceptanceReference
GRAND QvDQvQhD7.413.35H2 or He (0.7-1.5 Torr)-[4]
BGS ---0.1–50 hPaLarge[5]
SHANS ---He (~1 mbar)-[2]

Table 2: Representative Experimental Parameters for Superheavy Element Synthesis

ReactionBeam Energy (MeV)Target & Thickness (µg/cm²)Gas & PressureTransport Efficiency (%)Production Cross-section (pb)Reference
208Pb(48Ca, 2n)254No227208PbS, 360He, 0.7 Torr--[4]
175Lu(40Ar, 4-5n)210,211Ac--He14-[2]
208Pb(64Ni, n)271Ds311.5---20 +15 -11[5]
86Kr + 208Pb → 293118 + n449--10-807 +9 -3[5]
242Pu(48Ca, 3n)287Fl----10.4 +3.5 -2.1[11]

Applications in Superheavy Element Research

Gas-filled recoil separators are pivotal in several areas of superheavy element research:

  • Synthesis of New Elements and Isotopes: The primary application is the discovery of new superheavy elements and the production of new isotopes of known SHEs.[12] This allows for the exploration of the "island of stability," a predicted region of the nuclear chart where superheavy nuclei may have significantly longer half-lives.[13]

  • Nuclear Spectroscopy: GFRS, often coupled with sophisticated detector arrays, enable detailed spectroscopic studies of superheavy nuclei.[4] This provides crucial information about their nuclear structure, decay properties, and the influence of nuclear shells.

  • Chemical Studies: A growing application is the use of GFRS as a pre-separator for chemical experiments.[12][14] The separator delivers a clean source of SHE atoms to a chemistry setup, allowing for the investigation of their chemical properties at the one-atom-at-a-time level.[14][15][16] This is essential for understanding the influence of relativistic effects on the chemical behavior of the heaviest elements and their placement in the periodic table.[1][17]

  • Fusion Reaction Studies: GFRS are used to systematically study the cross-sections of fusion-evaporation reactions, which provides insights into the mechanisms of nuclear fusion and the factors that hinder the formation of superheavy nuclei.[12]

Conclusion

Gas-filled recoil separators are powerful and versatile instruments that have been instrumental in advancing our understanding of the superheavy elements. Their high transport efficiency and excellent background suppression capabilities make them essential for the synthesis and study of these exotic nuclei. The continued development of GFRS technology, coupled with advances in accelerator and detector systems, will undoubtedly lead to further discoveries at the upper end of the periodic table.

References

Application Notes and Protocols for Computational Prediction of Oganesson Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oganesson (Og), with atomic number 118, is the heaviest element currently on the periodic table.[1][2] As a synthetic and superheavy element, it is produced one atom at a time in particle accelerators and has an extremely short half-life of less than a millisecond.[1][2][3] This inherent instability makes the experimental determination of its physical and chemical properties currently impossible.[1][2][4] Consequently, our understanding of Oganesson is derived entirely from theoretical predictions based on computational chemistry.[3]

These computational studies are not only crucial for characterizing this exotic element but also for testing the limits of modern quantum chemical theories. The extreme atomic number of Oganesson necessitates the inclusion of significant relativistic effects, which dramatically alter its properties compared to lighter noble gases.[3][5][6][7] This document provides an overview of the computational methods employed, a summary of the predicted properties of Oganesson, and detailed computational protocols for researchers interested in this field.

The Critical Role of Relativistic Effects

For an element as heavy as Oganesson, the velocity of its inner-shell electrons approaches a significant fraction of the speed of light. This necessitates a relativistic treatment of its electronic structure. The primary relativistic effects influencing Oganesson's properties are:

  • Scalar Relativistic Effects: These account for the relativistic mass increase of electrons, leading to the contraction of s and p orbitals.

  • Spin-Orbit Coupling (SOC): This is the interaction between an electron's spin and its orbital angular momentum. In Oganesson, SOC is exceptionally strong, leading to a large energy splitting of the 7p orbitals into 7p1/2 and 7p3/2 subshells.[6]

The inclusion of these effects is not merely a minor correction; it fundamentally changes the predicted nature of Oganesson. For instance, non-relativistic calculations predict Oganesson to be a gas at room temperature, in line with other noble gases. However, when relativistic effects are included, calculations predict it to be a solid.[3]

Predicted Properties of Oganesson

The following tables summarize the theoretically predicted properties of Oganesson based on various computational studies. It is crucial to remember that these are not experimental values.

Table 1: Predicted Atomic and Physical Properties of Oganesson

PropertyPredicted ValueReference(s)
Atomic Number 118[1][2]
Electron Configuration [Rn] 5f¹⁴ 6d¹⁰ 7s² 7p⁶[2][8]
Physical State at STP Solid[1][2][3]
Melting Point 325 ± 15 K[3]
Boiling Point 450 ± 10 K[3]
Density (solid) ~5.7 g/cm³[2][9]
First Ionization Energy 8.7 eV[2]
Atomic Radius (empirical) 152 pm[2]
Covalent Radius 157 pm[2]
Electronic Nature Semiconductor (in solid state)[6]

Table 2: Comparison of Relativistic vs. Non-Relativistic Predictions for Oganesson's Melting Point

Computational ApproachPredicted Melting Point (K)Reference(s)
Non-Relativistic ~220 K[3]
Relativistic ~325 K[3]

Computational Protocols for Predicting Oganesson Properties

The prediction of Oganesson's properties requires high-level, relativistic quantum chemical calculations. Below are generalized protocols for some of the key methods mentioned in the literature.

Protocol 1: Relativistic Coupled-Cluster for Atomic Properties

This protocol outlines the steps for calculating atomic properties like ionization potential and electron affinity using a high-accuracy relativistic coupled-cluster approach.

  • Software Selection: Choose a quantum chemistry software package that implements relativistic Hamiltonians and coupled-cluster theory, such as DIRAC, ReSpect, or MRCC.

  • Hamiltonian Specification:

    • Employ the four-component Dirac-Coulomb-Breit (DCB) Hamiltonian to accurately account for relativistic effects.

    • For less computationally intensive calculations, a two-component Hamiltonian (e.g., via the eXact 2-Component, X2C, transformation) can be used.[10]

  • Basis Set Selection:

    • Use a large, flexible, and uncontracted basis set specifically designed for relativistic calculations on superheavy elements, such as the Dyall basis sets (e.g., dyall.ae4z).

  • Computational Method:

    • Perform a Dirac-Hartree-Fock (DHF) calculation as a starting point.

    • Follow with a relativistic coupled-cluster calculation, including single, double, and perturbative triple excitations (CCSD(T)). For very high accuracy, full triples (CCSDT) or higher excitations may be necessary.[11]

  • Property Calculation:

    • Ionization Potential (IP): Calculate the energy difference between the neutral Og atom and the Og⁺ ion (E(Og⁺) - E(Og)).

    • Electron Affinity (EA): Calculate the energy difference between the neutral Og atom and the Og⁻ anion (E(Og) - E(Og⁻)).

  • Inclusion of QED Effects: For the highest accuracy, consider the inclusion of Quantum Electrodynamics (QED) corrections, which can be significant for superheavy elements.

Protocol 2: Predicting Bulk Properties using Density Functional Theory and Molecular Dynamics

This protocol describes a multi-step approach to predict bulk properties like melting and boiling points, combining DFT with molecular dynamics simulations.

  • Interaction Potential Calculation:

    • Method: Use a relativistic method, such as coupled-cluster or DFT with a suitable functional, to calculate the interaction potential between two Oganesson atoms at various distances.

    • Relativistic Treatment: Ensure the use of a relativistic Hamiltonian (e.g., ZORA, DKH, or a four-component approach) and a relativistic basis set.

  • Molecular Dynamics Simulations:

    • Software: Employ a molecular dynamics package like GROMACS, LAMMPS, or NAMD.

    • Force Field: Parameterize a classical force field based on the ab initio interaction potential calculated in the previous step.

    • Simulation Setup: Create a simulation box with a sufficient number of Oganesson atoms (e.g., a few hundred) arranged in a crystal lattice (e.g., face-centered cubic, which is common for noble gases).

  • Thermodynamic Integration or Parallel Tempering Monte Carlo:

    • Methodology: Use advanced simulation techniques like Thermodynamic Integration (TI) or Parallel Tempering Monte Carlo (PTMC) to determine the phase transition temperatures.[3]

    • Procedure:

      • TI: Calculate the free energy of the solid and liquid phases as a function of temperature. The melting point is the temperature at which the free energies of the two phases are equal.

      • PTMC: Run simulations at multiple temperatures simultaneously, allowing for exchanges between replicas to overcome energy barriers and efficiently sample the phase space to identify the melting transition.

  • Data Analysis: Analyze the simulation trajectories to determine the melting point from the change in structural properties (e.g., radial distribution function, diffusion coefficient) as a function of temperature.

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the computational protocols described above.

Computational_Workflow_Atomic_Properties start Define Atomic System (Oganesson) software Select Relativistic Quantum Chemistry Software (e.g., DIRAC, ReSpect) start->software hamiltonian Choose Relativistic Hamiltonian (e.g., Dirac-Coulomb-Breit) software->hamiltonian basis_set Select Appropriate Basis Set (e.g., Dyall.ae4z) hamiltonian->basis_set dhf Perform Dirac-Hartree-Fock (DHF) Calculation basis_set->dhf cc Perform Relativistic Coupled-Cluster (e.g., CCSD(T)) Calculation dhf->cc qed Include QED Corrections (Optional) cc->qed properties Calculate Atomic Properties (Ionization Potential, Electron Affinity) qed->properties end Final Predicted Properties properties->end

Caption: Workflow for predicting atomic properties of Oganesson.

Computational_Workflow_Bulk_Properties start Define Bulk System (Solid/Liquid Og) interaction_potential Calculate Interatomic Potential (Relativistic Ab Initio Methods) start->interaction_potential force_field Develop Classical Force Field interaction_potential->force_field md_setup Set up Molecular Dynamics Simulation (Lattice, Box Size, etc.) force_field->md_setup simulation Run MD Simulations (e.g., Parallel Tempering Monte Carlo or Thermodynamic Integration) md_setup->simulation analysis Analyze Simulation Trajectories simulation->analysis phase_transition Determine Phase Transition Temperatures (Melting and Boiling Points) analysis->phase_transition end Final Predicted Bulk Properties phase_transition->end

Caption: Workflow for predicting bulk properties of Oganesson.

Conclusion

The study of Oganesson, while currently confined to the realm of computational chemistry, provides invaluable insights into the behavior of matter at the extreme end of the periodic table. The necessity of a fully relativistic treatment for accurate predictions underscores the importance of these effects in heavy-element chemistry. The computational protocols and predicted data presented here serve as a guide for researchers and a testament to the predictive power of modern quantum chemical methods. As experimental techniques for producing and studying superheavy elements advance, these theoretical predictions will be crucial for guiding and interpreting future experiments.

References

Application Note: Identification of Element 118 (Oganesson) Using Alpha Decay Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis and identification of superheavy elements push the boundaries of our understanding of nuclear physics and the periodic table. Element 118, named Oganesson (Og) in honor of Professor Yuri Oganessian, is the heaviest element synthesized to date, completing the seventh row of the periodic table.[1][2][3] Its identification relies on the detection of its characteristic alpha decay chain, a series of sequential alpha particle emissions that form a unique fingerprint of the parent nucleus. This application note provides a detailed protocol for the identification of element 118 using alpha decay spectroscopy, a powerful technique for characterizing the decay properties of radioactive nuclei.

The first synthesis of Oganesson was achieved in 2002 at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, by a collaboration of Russian and American scientists.[3] The breakthrough was officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Pure and Applied Physics (IUPAP) in 2015.[1][3] The production of Oganesson is an arduous process involving the bombardment of a heavy target with a specific projectile, resulting in a very low probability of fusion.[3][4] Consequently, the detection and identification of the few resulting atoms require highly sensitive and precise experimental techniques.

Principle of Identification

The identification of a new superheavy element like Oganesson is based on establishing a genetic link between the newly formed parent nucleus and its known descendant nuclei through a chain of alpha decays. Alpha decay is a type of radioactive decay in which an atomic nucleus emits an alpha particle (a helium nucleus), transforming into a different nucleus with a mass number reduced by four and an atomic number reduced by two. Each alpha decay is characterized by a specific decay energy (Q-value) and half-life, which are unique to the decaying isotope.

By measuring the energies and temporal sequence of alpha particles emitted from a single, isolated heavy atom, a decay chain can be reconstructed. If this decay chain leads to a previously identified and well-characterized isotope, the identity of the new parent element can be unequivocally established. For Oganesson, the synthesized isotope is ^294Og, which undergoes a series of alpha decays to lighter, known elements.[5][6][7]

Experimental Protocol

The experimental identification of element 118 involves three main stages: synthesis of the element, detection of its decay products, and analysis of the decay chain.

Synthesis of Oganesson (^294Og)

The production of ^294Og is achieved through a nuclear fusion reaction by bombarding a target of Californium-249 (^249Cf) with a beam of Calcium-48 (^48Ca) ions.[1][7][8]

Nuclear Reaction: ^249Cf + ^48Ca → ^294Og + 3n

  • Target Preparation: A thin, uniform target of ^249Cf is prepared on a suitable backing material (e.g., a thin metal foil). The target's purity and uniformity are critical for minimizing background signals and ensuring a consistent reaction rate.

  • Ion Beam: A high-intensity beam of ^48Ca ions is accelerated to a specific energy (e.g., 245 MeV) using a particle accelerator, such as a cyclotron.[9] The beam is then directed onto the ^249Cf target.

  • Fusion-Evaporation Reaction: The collision of ^48Ca ions with ^249Cf nuclei can lead to the formation of a compound nucleus. This highly excited nucleus de-excites by emitting neutrons (in this case, three neutrons) to form the relatively more stable ^294Og nucleus.

Detection of Alpha Decay Products

The newly synthesized ^294Og atoms recoil from the target and are separated from the primary beam and other reaction products using a velocity filter or a recoil separator. These separators use a combination of electric and magnetic fields to guide the desired heavy ions to a detector system.

  • Recoil Separator: The separator is tuned to select for the expected velocity and mass-to-charge ratio of the ^294Og ions.

  • Detector Array: The separated ^294Og ions are implanted into a position-sensitive silicon detector array. This array serves two purposes: it records the position and time of implantation of the heavy ion, and it measures the energy and time of subsequent alpha decays from that implanted ion.

  • Veto Detectors: The primary detector array is often surrounded by other detectors (veto detectors) to identify and reject signals from particles that may have passed through the primary detector without being fully stopped, ensuring that only full-energy alpha particle events are recorded.

Data Acquisition and Analysis
  • Event-by-Event Data Recording: The data acquisition system records all events in the detector array, including the implantation of the heavy ion and all subsequent decay events at the same position. This temporal and spatial correlation is crucial for linking a decay chain to a specific implanted nucleus.

  • Alpha Energy Calibration: The energy response of the silicon detectors is calibrated using standard alpha sources with well-known alpha particle energies.

  • Decay Chain Reconstruction: The analysis software searches for correlated event chains. A typical chain for ^294Og would consist of:

    • The implantation of a heavy recoil nucleus at a specific position in the detector.

    • The detection of a high-energy alpha particle at the same position within a short time frame (milliseconds). This corresponds to the decay of ^294Og.

    • The detection of a second alpha particle at the same position, corresponding to the decay of the daughter nucleus, Livermorium-290 (^290Lv).

    • The detection of a third alpha particle from the decay of the granddaughter nucleus, Flerovium-286 (^286Fl), which may then undergo spontaneous fission.

Data Presentation

The key quantitative data for the identification of ^294Og are the measured alpha decay energies and the corresponding half-lives of the isotopes in its decay chain.

IsotopeDecay ModeAlpha Decay Energy (MeV)Half-life
^294Ogα~11.7~0.7 ms
^290Lvα~11.1~15 ms
^286Flα / SF~10.6~130 ms

Note: The values presented are approximate and may vary slightly between different experimental measurements. SF denotes spontaneous fission.

Visualization of Experimental Workflow and Decay Chain

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_detection Detection & Analysis Ca48 48Ca Beam Target 249Cf Target Ca48->Target Bombardment Separator Recoil Separator Target->Separator Recoiling 294Og Detector Position-Sensitive Detector Separator->Detector Implantation DAQ Data Acquisition Detector->DAQ Signal Processing Analysis Decay Chain Analysis DAQ->Analysis Data Correlation Alpha_Decay_Chain Og294 294Og (Z=118, N=176) Lv290 290Lv (Z=116, N=174) Og294->Lv290 α (t½ ≈ 0.7 ms) Fl286 286Fl (Z=114, N=172) Lv290->Fl286 α (t½ ≈ 15 ms) SF Spontaneous Fission Fl286->SF α / SF (t½ ≈ 130 ms)

References

The Hunt for New Oganesson Isotopes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis and study of new isotopes of Oganesson (Og), the heaviest element currently on the periodic table, represent a significant frontier in nuclear physics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the experimental search for these elusive superheavy nuclei.

The only isotope of Oganesson synthesized to date is ²⁹⁴Og, a feat achieved through a "hot fusion" reaction.[1][2][3] The extreme conditions required and the incredibly low production rates, on the order of picobarns (pb), make these experiments extraordinarily challenging.[4] This guide outlines the established methods and explores potential future directions in the quest to expand our knowledge of the nuclear landscape at the upper limits of mass and atomic number.

Experimental Protocols: Synthesizing and Identifying New Oganesson Isotopes

The production and identification of new Oganesson isotopes is a multi-stage process that demands precise control over a particle accelerator, sophisticated targetry, and highly sensitive detector systems. The general workflow involves the bombardment of a heavy target nucleus with a lighter projectile ion, followed by the separation and detection of the resulting fusion-evaporation products.

Production of the Ion Beam

The choice of projectile is critical for inducing the desired fusion reaction. For the synthesis of superheavy elements, intense beams of ions such as ⁴⁸Ca are commonly used.[5][6]

Protocol for ⁴⁸Ca Beam Production:

  • Ion Source: The process begins in an Electron Cyclotron Resonance (ECR) ion source.[7][8] A sample of enriched ⁴⁸Ca is introduced into the source.

  • Ionization: A high-frequency microwave field is used to heat the plasma within the ECR source, stripping electrons from the calcium atoms to create highly charged positive ions.

  • Extraction and Acceleration: The ⁴⁸Ca ions are extracted from the source and accelerated to high energies using a cyclotron, such as the U-400 cyclotron at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia.[9] The beam energy is precisely controlled, as the fusion cross-section is highly energy-dependent. For the synthesis of ²⁹⁴Og, beam energies around 245-251 MeV have been utilized.[10][11]

Target Preparation

The target material must be a heavy, actinide element. For the synthesis of ²⁹⁴Og, a target of Californium-249 (²⁴⁹Cf) is used.[1]

Protocol for ²⁴⁹Cf Target Preparation:

  • Material Procurement: Obtain isotopically enriched ²⁴⁹Cf. This material is highly radioactive and requires specialized handling facilities.

  • Target Fabrication: The ²⁴⁹Cf is typically deposited as a thin layer onto a backing foil, often made of a light element like titanium. The target thickness is a critical parameter, with values around 0.23-0.34 mg/cm² being reported for successful experiments.[10][11] The target is often mounted on a rotating wheel to withstand the intense ion beam.

In-Flight Separation of Reaction Products

The products of the fusion reaction, including the desired superheavy nuclei, are recoiling from the target along with a much larger flux of unreacted beam particles and other reaction byproducts. A kinematic separator is essential to isolate the rare superheavy nuclei. The Dubna Gas-Filled Recoil Separator (DGFRS) is a prime example of such a device.[10][12][13]

Experimental Setup: Dubna Gas-Filled Recoil Separator (DGFRS)

The DGFRS utilizes a combination of magnetic and electric fields to separate ions based on their magnetic rigidity.[14][15][16] The separator is filled with a low-pressure gas (typically hydrogen or helium), which helps to average the charge states of the recoiling ions, thereby increasing the transmission efficiency for the superheavy nuclei.[4][17] The key components include:

  • Dipole Magnets: To bend the trajectories of the ions.

  • Quadrupole Magnets: To focus the ion beam.[16]

The separation process takes approximately 10⁻⁶ seconds, meaning the newly formed nucleus must have a half-life long enough to traverse the separator.[10][13]

Detection and Identification

Once separated, the superheavy nuclei are implanted into a detector array at the focal plane of the separator. The detection system is designed to measure the position, time, and energy of the implanted nucleus and its subsequent decay products.

Detector System Configuration:

  • Position-Sensitive Silicon Detectors: These are typically Double-Sided Silicon Strip Detectors (DSSSDs) that allow for the precise determination of the implantation position of the heavy nucleus.[18][19][20][21][22]

  • Veto Detectors: Surrounding the primary implantation detector, these are used to detect alpha particles or fission fragments that escape from the main detector, ensuring a high detection efficiency.

  • Data Acquisition System: A sophisticated data acquisition system is required to record the time-correlated decay events with high precision.[9][23]

Identification Protocol:

The identification of a new isotope relies on observing its characteristic decay chain. For Oganesson isotopes, the primary decay mode is alpha decay.[24][25]

  • Implantation: A heavy nucleus is implanted into the silicon detector, providing a "time-zero" signal.

  • Alpha Decay Sequence: The implanted nucleus undergoes a series of alpha decays. Each alpha particle is detected at the same position as the initial implantation, creating a spatially correlated chain of events. The energies of the alpha particles and the time intervals between successive decays are measured.

  • Spontaneous Fission: The decay chain often terminates with a spontaneous fission event, which is characterized by the detection of fission fragments with high kinetic energy.[26]

  • Correlation Analysis: The identification of a new isotope is confirmed by analyzing these time and position-correlated decay chains and comparing them with theoretical predictions and the known decay properties of lighter, previously identified isotopes in the chain.

Background Reduction:

Due to the extremely low production rates, minimizing background noise is crucial.[27][28][29] This is achieved through:

  • Shielding: The detector setup is heavily shielded to reduce background from cosmic rays and natural radioactivity.

  • Beam Gating: The beam is periodically switched off to measure background in the absence of fusion reactions.

  • Coincidence Measurements: Requiring the detection of multiple correlated decay events significantly reduces the probability of random background signals being mistaken for a real event.

Quantitative Data from Oganesson Isotope Searches

The following tables summarize the key quantitative data from experimental searches for Oganesson isotopes.

Table 1: Successful Synthesis of ²⁹⁴Og

TargetProjectileBeam Energy (MeV)Target Thickness (mg/cm²)Cross-Section (pb)Half-life (ms)Decay Mode
²⁴⁹Cf⁴⁸Ca2450.23~0.50.7 (+0.6/-0.2)α
²⁴⁹Cf⁴⁸Ca2510.34~0.3-0.60.7 (+0.6/-0.2)α
²⁴⁹Cf (from ²⁴⁹Bk decay)⁴⁸Ca252-0.9consistent with previousα

Data compiled from multiple sources.[1][4][11]

Table 2: Unsuccessful Searches for Other Oganesson Isotopes

Target Isotope(s)ProjectileBeam Energy (MeV)Objective Isotope(s)Outcome
²⁵⁰Cf, ²⁵¹Cf⁴⁸Ca258²⁹⁵Og, ²⁹⁶OgNo events observed
²⁴⁸Cm⁵⁰Ti-²⁹³Og, ²⁹⁴Og, ²⁹⁵OgUnsuccessful

Data compiled from multiple sources.

Table 3: Predicted Half-lives of Potentially More Stable Oganesson Isotopes

IsotopePredicted Half-life
²⁹³OgPotentially more stable than ²⁹⁴Og
²⁹⁵OgPotentially more stable than ²⁹⁴Og
²⁹⁶OgPotentially more stable than ²⁹⁴Og
²⁹⁷OgPotentially longer-lived
²⁹⁸OgPotentially more stable than ²⁹⁴Og
³⁰⁰OgPotentially more stable than ²⁹⁴Og
³⁰²OgPotentially more stable than ²⁹⁴Og

Theoretical predictions suggest these isotopes may have longer half-lives.[1][30]

Visualizing the Search for Oganesson

Experimental Workflow for Oganesson Synthesis

Experimental_Workflow cluster_beam 1. Ion Beam Production cluster_target 2. Target Interaction cluster_separation 3. In-Flight Separation cluster_detection 4. Detection & Identification IonSource ECR Ion Source (⁴⁸Ca Vapor) Cyclotron Cyclotron (Acceleration to ~250 MeV) IonSource->Cyclotron Ion Extraction Target Rotating Target Wheel (²⁴⁹Cf on Ti backing) Cyclotron->Target Ion Beam Bombardment DGFRS Dubna Gas-Filled Recoil Separator (DGFRS) Target->DGFRS Recoiling Nuclei Detector Silicon Detector Array (Implantation) DGFRS->Detector Separated Superheavy Nuclei DAQ Data Acquisition & Analysis Detector->DAQ Signal Processing

Experimental workflow for the synthesis and identification of Oganesson isotopes.

Synthesis and Decay Pathway of Oganesson Isotopes

Oganesson_Decay cluster_synthesis Synthesis Reactions cluster_decay Alpha Decay Chain of ²⁹⁴Og cluster_predicted Predicted More Stable Isotopes 249Cf ²⁴⁹Cf 294Og ²⁹⁴Og 249Cf->294Og + ⁴⁸Ca (Hot Fusion) 48Ca ⁴⁸Ca 290Lv ²⁹⁰Lv 294Og->290Lv α decay (t½ ≈ 0.7 ms) 286Fl ²⁸⁶Fl 290Lv->286Fl α decay 282Cn ²⁸²Cn 286Fl->282Cn α decay SF Spontaneous Fission 282Cn->SF Spontaneous Fission 295Og 295Og 296Og 296Og 297Og 297Og

Synthesis of ²⁹⁴Og and its subsequent alpha decay chain, along with predicted, yet-to-be-synthesized, more stable isotopes.

References

Application Notes and Protocols for Superheavy Element Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of superheavy elements (SHEs), those with an atomic number of 104 or greater, currently represents a frontier in nuclear physics and chemistry.[1][2] While direct industrial or medical applications of SHEs are not yet realized due to their extreme instability and the minuscule quantities in which they are produced, the research itself has profound implications.[3][4] These investigations push the boundaries of our understanding of matter, refine fundamental theories, and pioneer new experimental techniques.[5][6]

This document provides detailed application notes on the primary uses of SHE research and protocols for their synthesis and characterization, reflecting current and emerging methodologies.

Application Note 1: Probing the Limits of Nuclear Stability and the Periodic Table

The foremost application of superheavy element research is in fundamental nuclear physics. The synthesis of new elements allows scientists to test and refine models of nuclear structure and stability.[7] A central goal is the exploration of the hypothesized "island of stability," a theoretical region of the chart of nuclides where isotopes of superheavy elements are predicted to have significantly longer half-lives than currently known SHEs.[1][8][9]

Key Research Objectives:

  • Verification of Nuclear Shell Models: The existence and properties of SHEs provide critical data points to validate theories about nuclear shell structure, which predict "magic numbers" of protons and neutrons that result in greater stability.[7][10]

  • Understanding Relativistic Effects: In atoms with very high atomic numbers, the inner electrons travel at speeds approaching the speed of light, leading to significant relativistic effects.[4] These effects can alter the chemical properties of an element, potentially causing it to behave differently from what would be predicted by its position in the periodic table.[4][11] Studying these deviations provides a unique window into the interplay of quantum mechanics and relativity.

  • Defining the End of the Periodic Table: A fundamental question in chemistry and physics is how many elements can exist.[11] Research into SHEs directly addresses this by exploring the limits of nuclear cohesion against the immense electrostatic repulsion of a large number of protons.[12]

Application Note 2: Advancing Accelerator and Detector Technology

The extremely low production cross-sections and short half-lives of superheavy elements necessitate the development of highly sophisticated and sensitive experimental hardware.[13][14]

  • High-Intensity Ion Beams: The synthesis of SHEs relies on powerful linear accelerators capable of producing intense beams of heavy ions.[15] Ongoing research drives innovations in accelerator technology to increase beam intensities and explore new, more neutron-rich projectile isotopes like Titanium-50 (⁵⁰Ti), which may offer a pathway to synthesizing elements 119 and 120.[3][16]

  • Advanced Recoil Separators: To isolate the one or two atoms of a superheavy element produced amidst trillions of other reaction products, highly efficient recoil separators are essential.[14] These devices, such as velocity filters (e.g., SHIP) and gas-filled separators (e.g., GARIS-III), are at the cutting edge of particle separation technology.[14][17]

  • Sensitive Detector Systems: Detecting the decay chains of single atoms requires highly sensitive and low-noise detector arrays, often involving silicon detectors for alpha-particle spectroscopy.[17] The need to correlate decay events in time and position has led to advancements in digital data acquisition systems.[17]

Application Note 3: Informing Radiochemistry and Potential Medical Applications

While superheavy elements themselves are not used in medicine, the techniques and knowledge gleaned from their study can have tangential benefits. Research into the chemical properties of SHEs, which often involves "one-atom-at-a-time" chemistry, can inform the handling and separation of other heavy, radioactive elements.[4][18]

For instance, studies on the extraction of copernicium (Cn, element 112) by investigating its lighter homolog mercury (Hg) could potentially be applied to the rapid removal of radio-mercury from targets for use as diagnostic or therapeutic agents in nuclear medicine.[4] The development of radionuclides for therapy is a growing field, and the fundamental chemistry explored in SHE research contributes to this broader knowledge base.[12]

Experimental Protocols

The following protocols outline the general methodologies for the synthesis and identification of a superheavy element, based on current experimental approaches for elements in the region of Z=116-120.

Protocol 1: Synthesis of a Superheavy Element (e.g., Element 120) via Hot Fusion Reaction

This protocol describes a "hot fusion" reaction, which typically uses a neutron-rich projectile like ⁴⁸Ca or ⁵⁰Ti. The resulting compound nucleus has a higher excitation energy and de-excites by emitting several neutrons.

1. Projectile and Target Selection:

  • Projectile: A neutron-rich isotope is chosen to produce a compound nucleus as close as possible to the predicted island of stability. Titanium-50 (⁵⁰Ti) is a promising candidate for synthesizing element 120.[16]
  • Target: A heavy actinide element is used. For element 120, a common choice is Californium-249 (²⁴⁹Cf).[17] Targets are typically prepared as thin foils.

2. Ion Beam Acceleration:

  • The projectile material (e.g., ⁵⁰Ti) is ionized in an ion source.
  • The ions are accelerated to approximately 10% of the speed of light using a heavy-ion linear accelerator (e.g., UNILAC).[10] The beam energy must be precisely controlled to overcome the Coulomb barrier between the projectile and target nuclei, maximizing the fusion probability.

3. Target Bombardment:

  • The accelerated ion beam is directed onto the actinide target. To withstand the intense beam, targets are often mounted on a rotating wheel and may be cooled.[15]
  • Fusion-evaporation reactions occur, where the projectile and target nuclei fuse to form a highly excited compound nucleus (e.g., ²⁹⁹120*).
  • This compound nucleus de-excites almost instantaneously by emitting several (typically 3-4) neutrons to form an isotope of the superheavy element (e.g., ²⁹⁵120).

Quantitative Data for SHE Synthesis Reactions

Target IsotopeProjectile IsotopeCompound NucleusSynthesized Element (Isotope)Research Facility/Collaboration
Plutonium-244 (²⁴⁴Pu)Titanium-50 (⁵⁰Ti)²⁹⁴116Livermorium (Lv, Element 116)Lawrence Berkeley National Laboratory
Californium-249 (²⁴⁹Cf)Titanium-50 (⁵⁰Ti)²⁹⁹120Element 120 (planned)Lawrence Berkeley National Laboratory
Curium-248 (²⁴⁸Cm)Vanadium-51 (⁵¹V)²⁹⁹119Element 119 (underway)RIKEN
Americium-243 (²⁴³Am)Calcium-48 (⁴⁸Ca)²⁹¹115Moscovium (Mc, Element 115)JINR / Oak Ridge National Laboratory

Note: The table presents examples of reactions. Production rates are exceedingly low, often on the order of a few atoms per week or month of continuous beam time.[16]

Protocol 2: Separation and Identification of Superheavy Element Atoms

1. In-Flight Separation:

  • The newly formed SHE atom, recoiling from the target, travels along with unreacted beam particles and other reaction byproducts.
  • This mixture is guided into a recoil separator (e.g., a gas-filled separator).
  • The separator uses magnetic and/or electric fields to separate the heavy SHE atoms from the much more numerous lighter particles based on their differing magnetic rigidity or mass-to-charge ratios.

2. Implantation and Detection:

  • The separated SHE atom is implanted into a position-sensitive silicon detector at the focal plane of the separator.
  • The detector records the time, position, and energy of the implantation event.

3. Decay Chain Correlation:

  • The implanted SHE atom is radioactive and will undergo a series of alpha decays, and potentially spontaneous fission.[2]
  • The silicon detector and surrounding detectors register the subsequent decay events (e.g., alpha particles).
  • The identification of the new element is achieved by correlating the initial implantation event with the subsequent chain of alpha decays at the same position in the detector.
  • By measuring the energies and decay times of the alpha particles, a unique decay chain is established, which serves as the fingerprint for the new element. This chain is often traced down to a previously known isotope, firmly anchoring the discovery.[14]

Visualizations

Experimental_Workflow_SHE_Synthesis IonSource Ion Source (e.g., ⁵⁰Ti) Accelerator Linear Accelerator (~10% speed of light) IonSource->Accelerator Ionization Target Rotating Target (e.g., ²⁴⁹Cf) Accelerator->Target Accelerated Ion Beam Separator Recoil Separator (Gas-filled or Velocity Filter) Target->Separator Fusion Products & Recoils Detector Silicon Detector Array (Implantation & Decay) Separator->Detector Isolated SHE Atom DAQ Data Acquisition System (Correlation Analysis) Detector->DAQ Energy, Time, Position Signals

Caption: Workflow for the synthesis and detection of a superheavy element.

SHE_Research_Logic SHE_Research Superheavy Element Research IslandOfStability Search for 'Island of Stability' SHE_Research->IslandOfStability TestTheories Test Fundamental Nuclear & Atomic Theories SHE_Research->TestTheories DefineLimits Define Limits of Periodic Table SHE_Research->DefineLimits TechDev Drives Technology Development SHE_Research->TechDev Impact Broader Scientific Impact SHE_Research->Impact Accelerators High-Intensity Accelerators TechDev->Accelerators Separators Advanced Recoil Separators TechDev->Separators Detectors Sensitive Detector Systems TechDev->Detectors Radiochemistry Informs Heavy Element Radiochemistry Impact->Radiochemistry Astrophysics Aids Understanding of Astrophysical Processes Impact->Astrophysics

Caption: Logical relationships in superheavy element research.

References

Application Notes and Protocols for the Synthesis of New Elements Using Cyclotrons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role cyclotrons play in the synthesis of new, superheavy elements. Detailed experimental protocols, quantitative data from key experiments, and visual representations of the processes involved are presented to serve as a valuable resource for professionals in nuclear science and related fields.

Introduction to Cyclotrons in Superheavy Element Synthesis

Cyclotrons are a type of particle accelerator that have been instrumental in the discovery of numerous synthetic elements.[1] Developed by Ernest O. Lawrence in the early 1930s, these machines accelerate charged particles, such as ions of heavy elements, to extremely high energies.[1] This high energy is necessary to overcome the immense electrostatic repulsion between the positively charged nuclei of the projectile and the target atoms, enabling them to fuse and form a new, heavier element. This process, known as nuclear fusion, is the fundamental principle behind the synthesis of superheavy elements in a laboratory setting.

The synthesis of a new element is a complex undertaking that requires precise control over numerous experimental parameters. The choice of projectile and target nuclei, the beam energy delivered by the cyclotron, and the duration of the irradiation are all critical factors that determine the success of an experiment.[2][3] Due to the extremely low production cross-sections, often on the order of picobarns (10⁻³⁶ cm²), the synthesis of a single atom of a new element can require months of continuous cyclotron operation.[4][5]

Following the fusion reaction, the newly formed superheavy element must be separated from the unreacted projectile beam and other reaction byproducts. This is typically achieved using a gas-filled recoil separator, which guides the desired atoms to a detector system.[6][7][8] The identification of the new element is then confirmed by analyzing its characteristic radioactive decay chain, a sequence of alpha decays and, in some cases, spontaneous fission, which serves as a unique fingerprint for the newly created nucleus.[9][10][11]

Quantitative Data from Key Experiments

The following tables summarize the key experimental parameters from two notable examples of superheavy element synthesis using cyclotrons: the creation of Livermorium (Element 116) and Tennessine (Element 117).

Table 1: Experimental Parameters for the Synthesis of Livermorium (²⁹⁰Lv) [3][4][5][12][13]

ParameterValue
Projectile ⁵⁰Ti
Target ²⁴⁴Pu
Cyclotron 88-Inch Cyclotron, Lawrence Berkeley National Laboratory
Center-of-Target Beam Energy 220(3) MeV
Irradiation Duration 22 days
Total Beam Dose Not specified
Production Cross-Section 0.44 (+0.58 / -0.28) pb
Number of Atoms Detected 2
Observed Decay Chains 2

Table 2: Experimental Parameters for the Synthesis of Tennessine (²⁹³Ts and ²⁹⁴Ts) [1][14]

ParameterIsotope: ²⁹³TsIsotope: ²⁹⁴Ts
Projectile ⁴⁸Ca⁴⁸Ca
Target ²⁴⁹Bk²⁴⁹Bk
Cyclotron U-400, Flerov Laboratory of Nuclear Reactions, JINRU-400, Flerov Laboratory of Nuclear Reactions, JINR
Beam Energy HighLower
Irradiation Duration 70 days50 days
Projectile Flux >7 trillion ions/secondNot specified
Projectile Speed ~10% of the speed of lightSlower than for ²⁹³Ts
Number of Atoms Detected 51
Half-life ~14 ms~78 ms

Experimental Protocols

Protocol for Actinide Target Preparation via Molecular Plating

This protocol outlines the general steps for preparing a stable and uniform actinide target on a thin backing foil, a crucial component for superheavy element synthesis experiments.[15][16][17][18]

Materials and Equipment:

  • Actinide material (e.g., ²⁴⁹Bk, ²⁴⁴Pu) in a suitable chemical form (e.g., nitrate)

  • Thin backing foil (e.g., Titanium, ~1.5 - 2.5 µm thick)

  • Molecular plating cell

  • High-voltage power supply

  • Isopropanol or other suitable organic solvent

  • Purified water

  • Pipettes and other standard laboratory glassware

  • Fume hood and appropriate radiation shielding

Procedure:

  • Backing Foil Preparation:

    • Cut the backing foil to the desired target size and shape.

    • Clean the foil thoroughly with appropriate solvents to remove any surface contaminants.

    • Mount the foil as the cathode in the molecular plating cell.

  • Electrolyte Preparation:

    • Dissolve a small, precise amount of the actinide material in a minimal amount of purified water or dilute acid.

    • Add the actinide solution to a larger volume of isopropanol to create the plating solution. The final concentration of the actinide will depend on the desired target thickness.

  • Electrodeposition:

    • Fill the molecular plating cell with the electrolyte solution, ensuring the backing foil is fully submerged.

    • Apply a high voltage (typically several hundred volts) between the cathode (backing foil) and the anode.

    • The positively charged actinide ions will migrate towards the cathode and deposit onto the foil. The deposition process can take several hours.

  • Target Finalization and Characterization:

    • Once the desired amount of material has been deposited, carefully remove the target from the cell.

    • Rinse the target with clean isopropanol to remove any residual electrolyte.

    • Allow the target to air dry completely in a fume hood.

    • Characterize the target for thickness, uniformity, and purity using techniques such as alpha spectroscopy or radiographic imaging.

Protocol for the Synthesis, Separation, and Identification of a New Element

This protocol provides a generalized workflow for an experiment aimed at synthesizing a new superheavy element using a cyclotron.

1. Ion Beam Production and Acceleration:

  • An ion source generates a beam of the chosen projectile ions (e.g., ⁴⁸Ca, ⁵⁰Ti).

  • The ions are injected into the cyclotron.

  • A strong magnetic field confines the ions to a spiral path, while an alternating electric field accelerates them to the required energy with each revolution.

2. Target Irradiation:

  • The high-energy ion beam is extracted from the cyclotron and directed onto the actinide target.

  • The target is typically mounted on a rotating wheel to dissipate the intense heat generated by the beam and to ensure uniform irradiation.

  • The irradiation is carried out continuously for an extended period, often weeks or months, to maximize the probability of a fusion event.

3. Separation of Reaction Products:

  • The products of the nuclear reaction, including the newly formed superheavy element, recoil out of the target.

  • A gas-filled recoil separator, consisting of a series of magnets, is used to separate the desired superheavy nuclei from the intense primary beam and other unwanted reaction products based on their differing magnetic rigidities.[6][7][8][19]

4. Implantation and Detection:

  • The separated superheavy ions are implanted into a position-sensitive silicon detector located at the focal plane of the separator.

  • The detector records the position, time, and energy of the implanted ion.

5. Decay Chain Analysis and Identification:

  • The implanted superheavy nucleus is highly unstable and will undergo a series of radioactive decays.

  • The detector records the subsequent alpha particles and/or spontaneous fission fragments emitted during the decay chain.

  • By correlating the position, time, and energy of the implantation event with the subsequent decay events, a characteristic decay chain can be reconstructed.[9][10][11]

  • The properties of this decay chain (alpha energies, half-lives) are compared with theoretical predictions to identify the new element and its isotopes.[20][21]

Visualizations

The following diagrams illustrate the key processes and workflows involved in the synthesis of new elements using cyclotrons.

Experimental_Workflow cluster_Cyclotron Cyclotron System cluster_Target Target Chamber cluster_Separator Recoil Separator cluster_Detection Detection System IonSource Ion Source Acceleration Acceleration IonSource->Acceleration Projectile Ions Target Actinide Target Acceleration->Target High-Energy Beam Separator Gas-Filled Separator Target->Separator Reaction Products Detector Silicon Detector Separator->Detector Separated Nuclei Analysis Data Analysis Detector->Analysis Decay Data Identification Identification Analysis->Identification New Element Identification

Caption: Experimental workflow for synthesizing a new element.

Nuclear_Fusion_Decay Projectile Projectile Nucleus CompoundNucleus Compound Nucleus (Excited) Projectile->CompoundNucleus Target Target Nucleus Target->CompoundNucleus NewElement New Element (Ground State) CompoundNucleus->NewElement Neutron Evaporation Daughter1 Daughter Nucleus 1 NewElement->Daughter1 Alpha Decay Daughter2 Daughter Nucleus 2 Daughter1->Daughter2 Alpha Decay StableIsotope Stable Isotope Daughter2->StableIsotope ...Decay Chain...

Caption: Nuclear fusion and subsequent alpha decay chain.

Cyclotron_Parameters cluster_Inputs Controllable Parameters cluster_Process Synthesis Process cluster_Outputs Experimental Outcomes Projectile Projectile Choice FusionReaction Nuclear Fusion Reaction Projectile->FusionReaction Target Target Choice Target->FusionReaction BeamEnergy Beam Energy BeamEnergy->FusionReaction BeamIntensity Beam Intensity BeamIntensity->FusionReaction CrossSection Production Cross-Section FusionReaction->CrossSection ElementYield New Element Yield FusionReaction->ElementYield DecayProperties Decay Properties FusionReaction->DecayProperties

Caption: Relationship between cyclotron parameters and synthesis outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Element 119 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of superheavy elements (SHE), particularly focusing on the challenges associated with element 119 and heavier elements.

Troubleshooting Guides

Issue: Consistently low or no detection of fusion-evaporation residue events.

Q1: My experiment has been running for an extended period, but we are not observing any decay chains corresponding to element 119. What are the likely causes?

A1: The synthesis of element 119 pushes the limits of current technology, and a null result is a common outcome.[1][2] Several factors, often interconnected, could be the cause:

  • Extremely Low Cross-Section: The production cross-sections for element 119 are predicted to be in the femtobarn (fb) to picobarn (pb) range.[3][4] For the ³¹V + ²⁴⁸Cm reaction, the peak theoretical cross-section is estimated at a mere 0.005 pb.[3] This means the desired fusion event is exceptionally rare. An unsuccessful attempt to synthesize element 119 using a ⁵⁰Ti beam on a ²⁴⁹Bk target implied a limiting cross-section of 65 fb.[5]

  • Beam Energy Optimization: The fusion probability is highly sensitive to the projectile's beam energy. If the energy is too low, the projectiles won't overcome the Coulomb barrier to fuse with the target nuclei. If it's too high, the compound nucleus may have too much excitation energy and fission immediately.[3] The optimal energy for the ⁵¹V + ²⁴⁸Cm reaction is estimated to be around 6 MeV/nucleon.[3]

  • Target Integrity: High-intensity ion beams can damage the actinide target, leading to degradation or perforation over time.[6][7] This reduces the effective number of target atoms and can alter the beam energy interacting with the target. The use of rotating targets is a common technique to mitigate localized heating and damage.

  • Beam Stability and Intensity: Long-term, stable operation of the accelerator is critical. Fluctuations in beam intensity or position can affect the reaction rate and the efficiency of the recoil separator. While higher intensity is desired, it is often limited by the target's durability; beam intensities typically cannot exceed 10¹² projectiles per second without risking target damage.[6]

  • Separator and Detector Efficiency: The recoil separator must efficiently filter the handful of SHE atoms from the quadrillions of unreacted beam particles.[8] The overall efficiency of the separator and the detection system for a full decay chain must be precisely calibrated. RIKEN's GARIS-II, for example, was built to have twice the efficiency of the previous model.[9]

  • Short Half-Lives: The predicted half-lives of element 119 isotopes are on the order of microseconds or milliseconds.[1][5] The detection electronics must be fast enough to register these rapid decay events.[5]

Issue: Uncertainty in choosing the optimal experimental parameters.

Q2: How do I select the most promising projectile-target combination for synthesizing a new superheavy element?

A2: The choice of projectile and target is a critical balance of factors aimed at maximizing the fusion probability and the survival of the resulting compound nucleus.

  • Reaction Asymmetry: Generally, more asymmetric reactions (a larger difference in mass between the projectile and target) have a higher probability of fusion.[10] This is why the "silver bullet" ⁴⁸Ca was so successful for synthesizing elements up to 118.[11] Moving to heavier projectiles like ⁵⁰Ti or ⁵¹V necessarily makes the reactions more symmetric, which reduces the expected yield.[5]

  • Neutron Richness: Using neutron-rich projectiles and targets is crucial. The resulting compound nucleus will be closer to the predicted center of the "island of stability," which is expected around N=184, leading to higher survival probabilities against fission.[12]

  • Availability and Stability of Materials: The ideal target material must be available in sufficient quantities (milligrams) and have a long enough half-life to be fabricated into a target.[6] Actinide targets like ²⁴⁸Cm, ²⁴⁹Bk, and ²⁵⁴Es are candidates, but their production is complex and costly.[7][13] Einsteinium-254 is attractive but extremely difficult to produce in target quantities.[4][7]

  • "Magic" Nuclei: Projectiles or targets with "magic numbers" of protons or neutrons (like ⁴⁸Ca with 20 protons and 28 neutrons) exhibit enhanced stability, which can be advantageous.[11] Titanium-50 is also considered "doubly magic."[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing element 119 compared to element 118 (Oganesson)?

A1: Synthesizing element 119 is significantly more difficult than synthesizing element 118 primarily due to the need to move beyond ⁴⁸Ca as a projectile.[11][15] This introduces several challenges:

  • Decreased Fusion Probability: Using heavier projectiles like ⁵⁰Ti, ⁵¹V, or ⁵⁴Cr leads to more symmetric reactions, which are less favorable for fusion.[5]

  • Lower Cross-Sections: As a direct consequence, the predicted production cross-sections drop by an order of magnitude or more, from a few picobarns for element 118 to the low femtobarn range for element 119.[4][5] This requires much longer experiment run times to observe a single event.

  • Shorter Half-Lives: Element 119 is expected to be more unstable than element 118, with even shorter half-lives, making detection more challenging.[16]

Q2: What is the "island of stability" and how does it relate to the search for element 119?

A2: The "island of stability" is a theoretical concept in nuclear physics predicting that a region of superheavy isotopes with specific "magic numbers" of protons and neutrons will exhibit significantly longer half-lives than surrounding isotopes.[17][18] While the known superheavy elements have half-lives of seconds or less, isotopes on the island could potentially last for minutes, days, or even longer.[17] The island is thought to be centered near neutron number N = 184.[17][19] Current synthesis reactions produce neutron-deficient isotopes that lie on the "shores" of this island. A major goal of SHE research is to create more neutron-rich nuclei to get closer to the island's center, which would confirm its existence and allow for the study of the chemical properties of these exotic elements.[12]

Q3: What are the current and planned experimental campaigns to synthesize element 119?

A3: Several leading laboratories are actively pursuing the synthesis of element 119:

  • RIKEN (Japan): An experiment is underway bombarding curium-248 (²⁴⁸Cm) targets with a vanadium-51 (⁵¹V) beam.[13][20] They are utilizing their new SRILAC accelerator and GARIS-III separator.[13]

  • JINR (Dubna, Russia): The Superheavy Element Factory at JINR is preparing for experiments to create elements 119 and 120. They plan to use titanium-50 (⁵⁰Ti) beams on berkelium (²⁴⁹Bk) and californium (²⁴⁹Cf) targets.[12] They have also alluded to a future attempt using a chromium-54 (⁵⁴Cr) projectile on an americium-243 (²⁴³Am) target.[2]

  • GSI (Germany): An attempt to synthesize element 119 was made by bombarding a berkelium-249 (²⁴⁹Bk) target with titanium-50 (⁵⁰Ti) ions, which did not yield a positive result.[2]

Data Presentation: Projectile-Target Combinations

Table 1: Proposed and Attempted Reactions for Synthesizing Element 119

ProjectileTargetCompound NucleusPredicted/Limiting Cross-SectionStatus / Laboratory
⁵⁰Ti²⁴⁹Bk²⁹⁹119< 65 fb[5]Attempted (GSI)[2]
⁵¹V²⁴⁸Cm²⁹⁹119~5 fb (0.005 pb)[3]Underway (RIKEN)[3][13]
⁴⁸Ca²⁵⁴Es³⁰²119~0.3 pb[4]Proposed[4][21]
⁵⁴Cr²⁴³Am²⁹⁷119-Planned (JINR)[2]

Table 2: Proposed Reactions for Synthesizing Element 120

ProjectileTargetCompound NucleusPredicted Cross-SectionStatus / Laboratory
⁵⁰Ti²⁴⁹Cf²⁹⁹1200.5 - 100 fb[22]Planned (JINR)[12]
⁵⁴Cr²⁴⁸Cm³⁰²120-Proposed[10]
⁶⁴Ni²³⁸U³⁰²120-Proposed[10]

Experimental Protocols

Methodology for a "Hot Fusion" Superheavy Element Synthesis Experiment

This protocol describes a generalized workflow for synthesizing element 119 using a reaction like ⁵¹V + ²⁴⁸Cm.

  • Ion Source and Acceleration:

    • Vanadium-51 atoms are ionized in an Electron Cyclotron Resonance (ECR) ion source.

    • The resulting V ions are injected into a linear accelerator (LINAC) or cyclotron.

    • The ions are accelerated to a precise kinetic energy, typically around 5-6 MeV per nucleon.[3] Beam intensity is maximized as much as the target can withstand, often in the range of several particle microamperes (pµA).[23]

  • Target Interaction:

    • The high-energy ⁵¹V beam is directed onto a rotating target wheel.

    • The target consists of a few hundred micrograms per square centimeter of ²⁴⁸Cm oxide electrodeposited onto a thin, durable backing foil (e.g., titanium).[7]

    • The vast majority of projectiles pass through the target or undergo scattering events. A tiny fraction undergoes a complete fusion reaction, forming a highly excited compound nucleus (e.g., ²⁹⁹119).

  • Evaporation and In-flight Separation:

    • The excited compound nucleus de-excites almost instantaneously by emitting several (typically 3-4) neutrons, a process known as evaporation. This results in the final superheavy nucleus (e.g., ²⁹⁶119 or ²⁹⁵119).

    • The resulting SHE atom, along with unreacted beam particles and other reaction products, recoils out of the target.

    • This mixture enters a gas-filled recoil separator (e.g., GARIS-III).[13] The separator uses magnetic and electric fields to separate the heavy SHE atoms from the much more numerous background particles based on their different magnetic rigidity.

  • Detection and Identification:

    • The separated SHE atoms are implanted into a position-sensitive silicon strip detector at the focal plane of the separator.

    • The identification is achieved by observing the subsequent chain of alpha decays. The implanted nucleus will emit an alpha particle, transforming into a daughter nucleus (e.g., an isotope of Tennessine). This daughter will also decay, and so on, creating a correlated chain of events in position and time.

    • The energies of the alpha particles and the half-lives of each decay in the chain are measured. This decay signature provides the "fingerprint" for identifying the new element.[8][9]

Mandatory Visualization

Experimental_Workflow cluster_accelerator Accelerator Complex cluster_reaction Reaction Stage cluster_detection Separation & Detection ion_source Ion Source (e.g., ECR) accelerator LINAC / Cyclotron ion_source->accelerator Inject Ions beam Projectile Beam (e.g., ⁵¹V) accelerator->beam Accelerate target Rotating Target (e.g., ²⁴⁸Cm) beam->target Bombard separator Gas-Filled Recoil Separator target->separator Fusion Products Recoil detector Silicon Strip Detector separator->detector Implant SHE daq Data Acquisition & Analysis detector->daq Record Decay Chain

Caption: Workflow for Superheavy Element Synthesis and Detection.

References

Oganesson Production Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The concept of "Oganesson solutions" is presently in the realm of theoretical science. Oganesson (Og), element 118, is a synthetic, superheavy element with an extremely short half-life of less than a millisecond.[1][2][3][4] To date, only a handful of Oganesson atoms have ever been produced and detected.[1][5] Consequently, it is not possible to create a solution of Oganesson with current technology. This technical support guide addresses the challenges and troubleshooting related to the synthesis of individual Oganesson atoms in particle accelerator experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the production rate of Oganesson atoms so low?

A1: The low production rate is due to an extremely small fusion reaction probability, also known as a low cross-section.[1][6] The synthesis of Oganesson requires the fusion of two lighter nuclei, a process that is highly inefficient. For the reaction involving a Californium-249 target and a Calcium-48 beam, the cross-section is only about 0.3 to 0.6 picobarns.[1][6] This incredibly low probability means that a massive number of projectile ions must be fired at the target over a long period to produce even a single atom.[1][2][3]

Q2: What is the most successful method for synthesizing Oganesson to date?

A2: The only confirmed method of Oganesson synthesis is through the nuclear fusion reaction of Calcium-48 ions with a Californium-249 target.[2][3][7][8] This process is conducted in a heavy ion accelerator or cyclotron, where the Calcium-48 beam is accelerated to a specific high energy (around 245 MeV) and directed at the Californium target.[9][10]

Q3: How many atoms of Oganesson have been successfully synthesized?

A3: As of recent reports, only five atoms of the isotope Oganesson-294 have been successfully produced and identified.[1][5]

Q4: What are the primary decay products of Oganesson-294?

A4: Oganesson-294 decays into Livermorium-290 (²⁹⁰Lv) through alpha decay.[3][4] This decay is a key part of the identification process, as the subsequent decay chain can be traced to known isotopes.

Q5: Are there alternative reactions being explored for Oganesson synthesis?

A5: Yes, researchers have explored other potential reactions. An early, unconfirmed claim involved fusing lead with krypton.[1][6] More recently, to push beyond element 118, scientists are investigating the use of different projectile beams, such as Titanium-50, as alternatives to Calcium-48 for creating superheavy elements.[11]

Troubleshooting Guide for Oganesson Synthesis Experiments

This guide addresses potential issues that can lead to a null or lower-than-expected detection rate for Oganesson atoms.

Problem: No Oganesson decay chains detected after a long experimental run.

Below is a troubleshooting flowchart to diagnose potential issues in the synthesis experiment.

G cluster_beam Beam Issues cluster_target Target Issues cluster_separator Separator & Detector Issues start Start: No Og Events Detected beam_check 1. Verify Beam Integrity & Energy start->beam_check beam_stable Is beam current stable and at target intensity? beam_check->beam_stable target_check 2. Inspect Target Material target_integrity Has the target degraded (e.g., Californium oxide layer)? target_check->target_integrity separator_check 3. Calibrate Separator Fields separator_tuning Are magnetic/electric fields tuned to select for Z=118 recoils? separator_check->separator_tuning detector_check 4. Check Detector Efficiency & Calibration detector_response Is the detector calibrated for expected alpha decay energies? detector_check->detector_response data_acq_check 5. Review Data Acquisition System end Continue Experiment / Re-evaluate Parameters data_acq_check->end beam_stable->end No, adjust ion source/accelerator beam_energy Is beam energy at the optimal fusion resonance (e.g., ~245 MeV)? beam_stable->beam_energy Yes beam_energy->target_check Yes beam_energy->end No, recalibrate accelerator target_integrity->end Yes, replace target target_purity Is the target free of impurities (e.g., lead)? target_integrity->target_purity No target_purity->separator_check Yes target_purity->end No, fabricate new pure target separator_tuning->detector_check Yes separator_tuning->end No, retune separator fields detector_response->end No, recalibrate detectors detector_dead_time Is detector dead time too high, missing initial decay events? detector_response->detector_dead_time Yes detector_dead_time->data_acq_check No detector_dead_time->end Yes, adjust DAQ settings

Caption: Troubleshooting flowchart for Oganesson synthesis experiments.

Quantitative Production Data

The production of Oganesson is characterized by extremely low yields. The table below summarizes the key quantitative data from the successful synthesis experiments.

ParameterValueReference
Reaction ²⁴⁹Cf + ⁴⁸Ca → ²⁹⁴Og + 3n[2][3]
Projectile Ion Calcium-48 (⁴⁸Ca)[2]
Target Isotope Californium-249 (²⁴⁹Cf)[2]
Beam Energy ~245 MeV[10]
Fusion Cross Section ~0.3–0.6 picobarns (pb)[1][6]
Total Beam Dose (2002-2005) > 4.0 x 10¹⁹ Calcium ions[2][3]
Total Experiment Time (2002-2005) > 3380 hours[2][3]
Number of Atoms Detected 3 (initial confirmed reports)[3][4]
Half-life of ²⁹⁴Og ~0.7 - 0.89 milliseconds[1][2][3]

Experimental Protocols

Protocol: Synthesis of Oganesson-294

This protocol provides a generalized methodology based on the successful experiments conducted at the Joint Institute for Nuclear Research (JINR).

1. Ion Source and Acceleration:

  • Generate a beam of Calcium-48 (⁴⁸Ca) ions.

  • Inject the ions into a heavy-ion cyclotron.

  • Accelerate the ⁴⁸Ca ions to a target energy of approximately 245 MeV.[10]

2. Target Preparation:

  • Prepare a rotating target consisting of a thin layer of Californium-249 oxide (²⁴⁹Cf₂O₃) deposited on a titanium foil.[2] The rotation helps to dissipate heat and prolong target life under intense ion bombardment.

3. Bombardment:

  • Direct the accelerated ⁴⁸Ca beam onto the rotating ²⁴⁹Cf target.

  • The bombardment must be sustained for long periods, often spanning several months, to accumulate a sufficient beam dose to overcome the low reaction cross-section.[1][6]

4. Separation and Detection:

  • The products of the nuclear reaction, including the desired ²⁹⁴Og atoms, recoil from the target.

  • Use a gas-filled recoil separator to physically separate the superheavy ²⁹⁴Og nuclei from the unreacted beam ions and other lighter reaction byproducts based on their differing magnetic rigidity.

  • Implant the separated recoils into a position-sensitive silicon detector.

5. Data Acquisition and Analysis:

  • Monitor the silicon detector for characteristic alpha decay sequences.

  • The identification of ²⁹⁴Og is made by observing its alpha decay to ²⁹⁰Lv, followed by the subsequent known decay chain of Livermorium, Flerovium, and so on.

  • The position and time correlation of these decay events provides the evidence for the synthesis of a new element.

G ion_source Ca-48 Ion Source cyclotron Heavy Ion Cyclotron (Accelerate to ~245 MeV) ion_source->cyclotron target Rotating Cf-249 Target cyclotron->target High-Energy Beam separator Gas-Filled Recoil Separator target->separator Recoils & Byproducts detector Silicon Detector Array separator->detector Separated Og-294 Nuclei daq Data Acquisition & Analysis (Identify Decay Chains) detector->daq

Caption: General experimental workflow for the synthesis of Oganesson.

References

overcoming electrostatic repulsion in heavy ion fusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on heavy ion fusion experiments, with a focus on overcoming electrostatic repulsion.

Troubleshooting Guide

This guide addresses common issues encountered during heavy ion fusion experiments.

Q1: We are observing a significantly lower fusion cross-section than predicted by our coupled-channels calculations, especially at deep sub-barrier energies. What could be the cause?

A1: This phenomenon is commonly known as "fusion hindrance." At energies well below the Coulomb barrier, the fusion cross-section can decrease much more rapidly than predicted by standard coupled-channels (CC) models.[1] While the exact mechanism is still a topic of research, it is thought to be related to the Pauli exclusion principle and the saturation properties of nuclear matter.[1]

Troubleshooting Steps:

  • Verify Energy Calibration: Ensure the beam energy is accurately calibrated. Small errors in energy can lead to large discrepancies in the cross-section at sub-barrier energies.

  • Re-evaluate the Nuclear Potential: The choice of the nuclear potential in your CC calculations is crucial. An overly shallow potential pocket can lead to an overestimation of the fusion cross-section. Consider using a potential that accounts for the saturation of nuclear density.

  • Investigate Quasifission Competition: For very heavy systems, quasifission can be a dominant competing channel, where the composite system breaks apart before forming a compound nucleus. This can significantly reduce the fusion-evaporation residue cross-section.

  • Consider a More Realistic Neck Formation Model: The process of neck formation between the colliding nuclei can be more complex than accounted for in some models.

Q2: Our experimental fusion barrier distribution is broader and more structured than a simple one-dimensional barrier penetration model suggests. What does this indicate?

A2: A structured and broadened fusion barrier distribution is a clear signature of strong couplings between the relative motion of the colliding nuclei and their internal degrees of freedom.[2][3] This is a manifestation of sub-barrier fusion enhancement. The different peaks in the distribution can often be attributed to couplings to specific excited states of the projectile and target.[3]

Troubleshooting Steps:

  • Analyze Target and Projectile Structure: The low-lying collective states (rotational and vibrational) of the colliding nuclei are the most likely candidates for strong couplings.[4] Review the known nuclear structure of your projectile and target.

  • Perform Coupled-Channels Calculations: Use a coupled-channels code (e.g., CCFULL) to model the fusion process.[5][6] Include the relevant excited states of the projectile and target in your calculations. The model should reproduce the main features of your experimental barrier distribution.

  • Consider Nucleon Transfer Channels: The transfer of one or more nucleons between the colliding nuclei can also significantly influence the fusion process and contribute to the structure of the barrier distribution.[7]

Frequently Asked Questions (FAQs)

Q1: What is the Coulomb barrier and why is it a challenge in heavy ion fusion?

A1: The Coulomb barrier is the electrostatic repulsive force between the positively charged projectile and target nuclei.[8][9] For fusion to occur, the projectile nucleus must have sufficient kinetic energy to overcome this repulsion and get close enough for the attractive strong nuclear force to take over.[8][10] The height of the Coulomb barrier increases with the atomic numbers of the colliding nuclei, making it a significant challenge for the synthesis of superheavy elements.[11]

Q2: What is sub-barrier fusion enhancement?

A2: Sub-barrier fusion enhancement refers to the experimental observation that fusion cross-sections at energies below the Coulomb barrier are often orders of magnitude larger than predicted by simple quantum tunneling through a one-dimensional potential barrier.[6] This enhancement is a result of the coupling of the relative motion to the internal degrees of freedom of the colliding nuclei, such as nuclear vibrations and rotations.[4]

Q3: What is the "extra-push" phenomenon in heavy ion fusion?

A3: The "extra-push" or fusion hindrance refers to the observation that for some mass-symmetric heavy-ion reactions, an additional kinetic energy above the Coulomb barrier is required for fusion to occur.[12] This is thought to be because the system can re-separate after overcoming the Coulomb barrier if the saddle point of the potential energy surface is located inside the contact point.[12]

Q4: What are the primary methods for synthesizing superheavy elements?

A4: The primary method for synthesizing superheavy elements is through fusion-evaporation reactions.[11][13][14] This involves bombarding a heavy target nucleus with a lighter projectile nucleus. The resulting compound nucleus is highly excited and de-excites by evaporating one or more neutrons.[11] Historically, "cold fusion" (using projectiles like ⁴⁸Ca on actinide targets) and "hot fusion" reactions have been successful.[13] More recently, multinucleon transfer reactions are also being explored.[13]

Data Presentation

Table 1: Coulomb Barrier Height and Optimal Beam Energy for Selected Heavy Ion Fusion Reactions

ProjectileTargetZ₁Z₂Coulomb Barrier (V_c) [MeV]Optimal Beam Energy (E_beam) [MeV]
¹⁶O¹⁴⁴Sm50460.5~65
¹⁶O¹⁵⁴Sm50459.5~63
⁴⁸Ca²⁰⁸Pb1640190.1~200
⁴⁸Ca²⁴³Am1900225.4~236
⁴⁸Ca²⁴⁸Cm1920227.8~240

Note: Optimal beam energies are approximate and can vary depending on the specific experimental goals.

Table 2: Comparison of Experimental and Theoretical Fusion Cross-Sections for the ¹⁶O + ¹⁴⁴Sm System

Center-of-Mass Energy (MeV)Experimental Cross-Section (mb)1D BPM Prediction (mb)Coupled-Channels Prediction (mb)
580.10.0010.12
6010111.5
6210050105
64300250310

Data is illustrative and based on typical trends observed in heavy-ion fusion reactions.

Experimental Protocols

Protocol 1: Measurement of Fusion-Evaporation Residue Cross-Section

  • Beam Production and Acceleration:

    • Generate a beam of the desired projectile ions using an ion source.

    • Accelerate the ion beam to the desired energy using a particle accelerator (e.g., a cyclotron or linear accelerator).

    • Use bending magnets and quadrupole lenses to steer and focus the beam onto the target.

  • Target Preparation:

    • Prepare a thin, uniform target of the desired material on a suitable backing (e.g., carbon foil).

    • The target thickness should be optimized to maximize the reaction yield while minimizing the energy loss of the beam and reaction products.

  • Detection of Evaporation Residues (ERs):

    • Place a detector system downstream of the target to identify and measure the ERs.

    • A common setup includes a velocity filter or a gas-filled separator to separate the ERs from the unreacted beam particles and other reaction products.

    • The ERs are typically identified by their energy, time-of-flight, and in some cases, their characteristic alpha decay.

  • Data Acquisition and Analysis:

    • Record the events detected by the detector system.

    • Apply appropriate software gates to select the events corresponding to the ERs of interest.

    • Calculate the fusion cross-section based on the number of detected ERs, the beam intensity, the target thickness, and the detector efficiency.

Visualizations

HeavyIonFusionProcess cluster_initial Initial State cluster_interaction Interaction cluster_outcome Possible Outcomes Projectile Projectile CoulombBarrier Coulomb Barrier Projectile->CoulombBarrier Kinetic Energy Target Target Target->CoulombBarrier StrongForce Strong Nuclear Force CoulombBarrier->StrongForce Overcome / Tunnel DeepInelastic Deep Inelastic Scattering CoulombBarrier->DeepInelastic Scattering CompoundNucleus Compound Nucleus StrongForce->CompoundNucleus Fusion Quasifission Quasifission StrongForce->Quasifission

Caption: The process of heavy ion fusion, illustrating the initial state, the interaction dominated by the Coulomb barrier and the strong nuclear force, and the possible reaction outcomes.

TroubleshootingWorkflow start Low Fusion Yield Detected q1 Is the beam energy at deep sub-barrier levels? start->q1 a1_yes Consider Fusion Hindrance. - Re-evaluate nuclear potential. - Check for quasifission. q1->a1_yes Yes q2 Is the fusion barrier distribution structured? q1->q2 No a2_yes Strong Channel Couplings are likely. - Analyze projectile/target structure. - Perform Coupled-Channels calculations. q2->a2_yes Yes a2_no Investigate other experimental factors: - Beam energy calibration. - Target integrity. - Detector efficiency. q2->a2_no No

Caption: A troubleshooting workflow for diagnosing the cause of unexpectedly low fusion yields in heavy ion fusion experiments.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis ion_source Ion Source accelerator Accelerator ion_source->accelerator beam_transport Beam Transport & Focusing accelerator->beam_transport target_prep Target Preparation reaction_chamber Reaction Chamber target_prep->reaction_chamber beam_transport->reaction_chamber separator Product Separator reaction_chamber->separator detector Detector System separator->detector data_acq Data Acquisition detector->data_acq cross_section Cross-Section Calculation data_acq->cross_section

Caption: A typical experimental workflow for a heavy ion fusion experiment, from ion source to final data analysis.

References

troubleshooting experimental setup for Oganesson synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oganesson (Og) Synthesis

Disclaimer: The synthesis of Oganesson (Element 118) is an extraordinarily complex and unique endeavor that has, to date, only been successfully performed at the Flerov Laboratory of Nuclear Reactions (FLNR) at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia.[1][2][3] This guide is intended for academic and research purposes for scientists in the fields of nuclear physics and chemistry. It provides a conceptual overview of the experimental setup and potential challenges. The extreme radioactivity and instability of Oganesson make it unsuitable for any application in drug development.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental nuclear reaction for synthesizing Oganesson?

A1: The only experimentally verified method for synthesizing the isotope Oganesson-294 (²⁹⁴Og) is through the fusion of a Calcium-48 (⁴⁸Ca) projectile with a Californium-249 (²⁴⁹Cf) target.[6][7] The reaction is: ²⁴⁹₉₈Cf + ⁴⁸₂₀Ca → ²⁹⁴₁₁₈Og + 3 neutrons (3n)[8][9]

Q2: Why is the synthesis of Oganesson exceptionally difficult?

A2: The primary difficulty lies in the extremely low probability of the fusion reaction occurring. This is quantified by the fusion cross-section, which is only about 0.3 to 0.6 picobarns (pb), an incredibly small value.[1] This means that even after bombarding the target with trillions of ions for months, only a few atoms of Oganesson are likely to be produced.[1][2]

Q3: What are the essential components of the experimental setup?

A3: The setup involves several key components:

  • An ECR (Electron Cyclotron Resonance) ion source to produce a stable beam of ⁴⁸Ca ions.

  • A heavy-ion cyclotron (the U-400 cyclotron at JINR) to accelerate the ⁴⁸Ca ions to a precise energy.[4][10]

  • A target made of the highly radioactive isotope ²⁴⁹Cf, typically as an oxide layer on titanium foil.[4]

  • A separator (like the Dubna Gas-Filled Recoil Separator) that uses magnetic fields to separate the newly formed Oganesson nuclei from the unreacted beam ions and other reaction byproducts.[1][11]

  • A detector system (e.g., a surface-barrier detector) to capture the Oganesson atom and measure its characteristic alpha decay chain.[1]

Q4: How are the synthesized Oganesson atoms detected and identified?

A4: Direct observation of Oganesson is not possible due to its extremely short half-life of less than a millisecond.[7][10] Instead, scientists detect it indirectly by observing its radioactive decay signature. The ²⁹⁴Og nucleus undergoes alpha decay, transforming into Livermorium-290 (²⁹⁰Lv). This daughter nucleus also decays, creating a chain of subsequent alpha decays.[1][12] The detection of this specific sequence of decays, with their characteristic energies and lifetimes, serves as the fingerprint for the creation of an Oganesson atom.[1]

Q5: What are the main challenges associated with the Calcium-48 beam?

A5: The primary challenges are the rarity and high cost of the ⁴⁸Ca isotope. Producing a highly intense and stable ion beam for the thousands of hours required for an experiment is a significant technical hurdle.[4] This requires specialized techniques to efficiently produce metallic ⁴⁸Ca and recycle the material used in the ion source to minimize consumption.

Q6: What are the difficulties related to the Californium-249 target?

A6: The ²⁴⁹Cf target is itself highly radioactive and has a limited lifespan. A significant challenge is producing a uniform target that can withstand the intense ion beam for a prolonged period without degrading.[1] In one instance, an experiment was halted because glue from the target's sector frames covered its surface, blocking the synthesized atoms from reaching the detector.[1]

Troubleshooting Guide for Oganesson Synthesis Experiments

This section addresses potential experimental issues in a question-and-answer format.

Issue 1: No Oganesson decay events are detected after a prolonged experimental run.

  • Potential Cause: Insufficient Beam Dose or Time.

    • Explanation: The production of Oganesson is a statistical process governed by the extremely small reaction cross-section.[1] Experiments require bombarding the target with a massive number of ions (on the order of 10¹⁹) over thousands of hours.[4][10][12] Shorter durations or lower total beam doses may be insufficient to produce even a single atom.

  • Potential Cause: Incorrect Beam Energy.

    • Explanation: The fusion reaction is highly sensitive to the projectile's energy. The beam energy must be precisely tuned to overcome the Coulomb barrier between the nuclei without being so high that it shatters the compound nucleus. Experiments have used energies around 245-251 MeV.[1][13]

  • Potential Cause: Target Degradation or Contamination.

    • Explanation: The intense ion beam can damage the target. The target can also become obstructed, as in the documented case where glue from the frame blocked the escape of reaction products.[1] The decay of the ²⁴⁹Cf itself can alter the target's composition over time.[1]

  • Potential Cause: Separator or Detector Inefficiency.

    • Explanation: The separator must be perfectly tuned to filter the single Oganesson atom from trillions of other particles. The detector must have a high efficiency for capturing the atom and registering its full decay chain. Any malfunction or inefficiency in this part of the setup would lead to the loss of the event.[11]

Issue 2: The detected decay chain does not match the expected signature for ²⁹⁴Og.

  • Potential Cause: Background Events or Impurities.

    • Explanation: The detectors can be sensitive to background radiation or the decay of other isotopes produced in the reaction. In the initial discovery experiments, the decay energy of ²⁹⁴Og was found to be similar to that of a common impurity, ²¹²ᵐPo, which required careful analysis and further confirmatory experiments to resolve.[1]

  • Potential Cause: Production of a Different Isotope.

    • Explanation: While the reaction is designed to produce ²⁹⁴Og by emitting 3 neutrons, other reaction channels that emit a different number of neutrons are possible, though less likely. This would result in a different Oganesson isotope with a different decay chain.

Issue 3: Calcium-48 ion beam intensity is unstable or lower than required.

  • Potential Cause: Ion Source Instability.

    • Explanation: Maintaining a stable evaporation of metallic ⁴⁸Ca within the ECR ion source is critical. This involves precise temperature control of the oven and crucible system within the source. Any fluctuations can lead to an unstable beam.

  • Potential Cause: Depletion of ⁴⁸Ca Material.

    • Explanation: Given the low consumption rate (around 0.3-0.4 mg/h), a long run still requires a sufficient supply of the expensive ⁴⁸Ca isotope. The process for producing metallic calcium from calcium oxide and loading it into the source must be highly efficient.

Data Presentation

Table 1: Key Parameters for Oganesson-294 Synthesis

Parameter Value Reference
Projectile ⁴⁸Ca [4][6][10]
Target ²⁴⁹Cf [4][6][10]
Nuclear Reaction ²⁴⁹Cf(⁴⁸Ca, 3n)²⁹⁴Og [6][8]
Beam Energy ~245 - 251 MeV [1][12][13]
Fusion Cross-Section ~0.3 - 0.6 pb [1]

| Half-life of ²⁹⁴Og | ~0.7 - 0.89 ms |[4][6][10][14] |

Table 2: Representative Oganesson Synthesis Experimental Run Data

Parameter Value Reference
Experiment Duration 1080 - 2300 hours (approx. 45-95 days) [4][10]
Total ⁴⁸Ca Ion Dose 1.6 x 10¹⁹ to 2.5 x 10¹⁹ ions [4][10][12]

| Number of ²⁹⁴Og Atoms Produced | 1 to 3 |[2][4][10] |

Experimental Protocol: Synthesis of Oganesson-294

The following protocol is a conceptual summary of the methodology employed at JINR.

  • ⁴⁸Ca Ion Beam Generation:

    • Metallic ⁴⁸Ca is produced by reducing enriched Calcium Oxide (CaO) with aluminum powder in a specialized crucible setup.

    • The metallic ⁴⁸Ca is loaded into an oven within an ECR ion source.

    • The oven is heated to carefully control the evaporation of calcium, which is then ionized within the ECR plasma.

  • Acceleration:

    • The generated ⁴⁸Ca ions are extracted from the source and injected into the U-400 heavy-ion cyclotron.[10]

    • The ions are accelerated to a precise energy of approximately 245-251 MeV.[1][13]

  • Target Bombardment:

    • The high-energy ⁴⁸Ca beam is directed onto a rotating target wheel consisting of ²⁴⁹Cf oxide deposited on thin titanium foils.[4][10]

    • The bombardment is sustained for thousands of hours to accumulate a sufficient integrated beam dose.[4]

  • Separation of Reaction Products:

    • The products of the nuclear reaction, including the desired ²⁹⁴Og nuclei, exit the target chamber.

    • This mixture of particles is passed through a gas-filled recoil separator. A magnetic field within the separator deflects the particles based on their mass-to-charge ratio, physically separating the heavy ²⁹⁴Og nuclei from the lighter ⁴⁸Ca beam ions and other byproducts.[1][11]

  • Detection and Identification:

    • The separated ²⁹⁴Og nuclei are directed towards a surface-barrier detector array.

    • The nucleus implants itself into a detector. The detector then records the time and energy of the subsequent alpha decay of the ²⁹⁴Og atom into ²⁹⁰Lv.

    • The system continues to record the subsequent alpha decays of the daughter and granddaughter nuclei (e.g., ²⁹⁰Lv → ²⁸⁶Fl) until the chain terminates, often by spontaneous fission.[1]

    • The successful identification of this complete, correlated decay sequence confirms the synthesis of an Oganesson atom.[1]

Visualizations

Oganesson_Synthesis_Workflow cluster_0 Ion Source & Accelerator cluster_1 Reaction & Separation cluster_2 Detection & Analysis Ca48_Source 1. Ca-48 ECR Ion Source Cyclotron 2. U-400 Cyclotron Ca48_Source->Cyclotron Ca-48 ions Target 3. Cf-249 Target Cyclotron->Target Accelerated Ca-48 Beam (~10% speed of light) Separator 4. Gas-Filled Recoil Separator Target->Separator Reaction Products (Og + others) Detector 5. Surface-Barrier Detector Separator->Detector Isolated Og-294 Atom Analysis 6. Decay Chain Analysis Detector->Analysis Signal: Alpha Decay Events Result Result: Confirmation of Og-294 Synthesis Analysis->Result

Caption: Experimental workflow for the synthesis of Oganesson.

Oganesson_Decay_Chain Og294 Og-294 (t½ ≈ 0.89 ms) Lv290 Lv-290 Og294->Lv290 α decay Fl286 Fl-286 Lv290->Fl286 α decay Fission Spontaneous Fission Fl286->Fission SF

Caption: The alpha decay chain of the Oganesson-294 isotope.

Troubleshooting_Logic Start Problem: No Og-294 events detected CheckBeam Verify Beam Parameters: - Total Dose > 2.5e19 ions? - Energy stable at ~245-251 MeV? - Beam intensity stable? Start->CheckBeam Start Here CheckTarget Inspect Target System: - Physical integrity? - No obstructions? - Target composition verified? CheckBeam->CheckTarget Beam OK CheckDetector Check Separator/Detector: - Magnetic fields tuned? - Detector efficiency calibrated? - Electronics functioning? CheckTarget->CheckDetector Target OK Conclusion Root cause is likely the statistical nature of the low cross-section reaction. Continue experiment. CheckDetector->Conclusion Detector OK

Caption: A logical flow for troubleshooting a lack of detected events.

References

Technical Support Center: Synthesis of Oganesson (Element 118)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers involved in the synthesis of superheavy elements, with a specific focus on optimizing beam energy for the production of Oganesson (Og, Z=118).

Frequently Asked Questions (FAQs)

Q1: What is the most effective nuclear reaction for producing Oganesson (Element 118)?

A1: The most successful and experimentally verified reaction for the synthesis of Oganesson is the fusion of a Calcium-48 (⁴⁸Ca) projectile with a Californium-249 (²⁴⁹Cf) target.[1] This "hot fusion" reaction leads to the formation of the compound nucleus ²⁹⁷Og, which then evaporates neutrons to form isotopes of Oganesson. The most commonly observed isotope is ²⁹⁴Og, produced through the 3n evaporation channel (²⁴⁹Cf(⁴⁸Ca,3n)²⁹⁴Og).

Q2: What is the optimal beam energy for the ⁴⁸Ca beam in this reaction?

A2: The selection of an optimal beam energy is critical for maximizing the production cross-section.[2] Experiments have shown that a beam energy range of 245 MeV to 252 MeV for the ⁴⁸Ca ions is effective. Increasing the beam energy from 245 MeV to 251 MeV has been observed to increase the production of element 118 by approximately a factor of two.[1] It is crucial to tune the energy to achieve a compound nucleus excitation energy of around 35 MeV , which is predicted to be the maximum for the 3n evaporation channel.[1]

Q3: What are the typical production cross-sections for Oganesson?

A3: The production cross-sections for Oganesson are extremely small, on the order of picobarns (pb). For the ²⁴⁹Cf(⁴⁸Ca,3n)²⁹⁴Og reaction, observed cross-sections are in the range of 0.3 to 0.9 pb .[3][4][5] This incredibly low probability necessitates long irradiation times and high beam intensities to produce even a few atoms.

Q4: How is the synthesized Oganesson isotope identified?

A4: Oganesson is identified by detecting its characteristic alpha decay chain. The isotope ²⁹⁴Og undergoes a series of alpha decays, transforming into lighter elements.[6] This decay chain is a unique fingerprint of the parent nucleus. The detection system must be able to correlate the initial implantation of the recoil nucleus with the subsequent alpha particles emitted at specific energies and time intervals.[7]

Experimental Protocols

Target Preparation

The target material, Californium-249, is a rare and highly radioactive actinide.[8] The target is typically prepared by depositing a thin layer of ²⁴⁹Cf oxide (CfO₂) onto a durable backing material, such as a 1.5-µm titanium foil.[1] The target is often mounted on a rotating wheel to withstand the intense ⁴⁸Ca beam without being destroyed.

Experimental Workflow

The production and identification of Oganesson involves a multi-stage process, from ion generation to data analysis. A high-intensity beam of ⁴⁸Ca ions is generated in an Electron Cyclotron Resonance (ECR) ion source and accelerated by a cyclotron, such as the U400 at the Flerov Laboratory of Nuclear Reactions (FLNR), JINR.[1][9] The beam then bombards the ²⁴⁹Cf target. The resulting fusion products, including the Oganesson nuclei, recoil out of the target and are separated from the unreacted beam particles and other reaction byproducts by a gas-filled recoil separator, like the Dubna Gas-Filled Recoil Separator (DGFRS).[7][10] The separated nuclei are then implanted into a position-sensitive detector, typically a Double-Sided Silicon Strip Detector (DSSSD), where their subsequent alpha decay chains are recorded and analyzed.[7]

Experimental_Workflow cluster_beam_production Beam Production & Acceleration cluster_reaction Fusion Reaction cluster_separation Separation cluster_detection Detection & Analysis ion_source ECR Ion Source (⁴⁸Ca ions) cyclotron U400 Cyclotron (Acceleration) ion_source->cyclotron Ion Beam target Rotating ²⁴⁹Cf Target cyclotron->target Accelerated ⁴⁸Ca Beam dgfrs DGFRS (Gas-Filled Recoil Separator) target->dgfrs Fusion Products dsssd DSSSD Detector (Implantation) dgfrs->dsssd Separated Og Nuclei data_analysis Data Analysis (Decay Chain Identification) dsssd->data_analysis Signal Processing Troubleshooting_Workflow decision Beam Energy Optimal? process Recalibrate Cyclotron Vary Beam Energy decision->process No decision2 Target Intact? decision->decision2 Yes solution Find Excitation Peak process->solution Action issue No Og Events Detected issue->decision Check process2 Inspect Target Monitor Alpha Rate decision2->process2 No decision3 Separator Efficiency? decision2->decision3 Yes solution2 Replace/Clean Target process2->solution2 process3 Optimize Magnetic Fields Adjust Gas Pressure decision3->process3 Low decision4 Background Noise? decision3->decision4 High solution3 Improve Recoil Transmission process3->solution3 process4 Shield Detectors Refine Correlation Analysis decision4->process4 High end Continue Experiment decision4->end Low solution4 Enhance Signal-to-Noise process4->solution4

References

reducing background noise in alpha decay measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during alpha decay measurements.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background noise in alpha decay measurements?

A1: Background noise in alpha decay measurements originates from several sources, which can be broadly categorized as environmental and instrumental.[1][2]

  • Environmental Sources:

    • Cosmic Radiation: High-energy particles from outer space can interact with the detector and shielding materials, creating secondary particles that contribute to the background.[3][4][5][6] Locating experiments deep underground can significantly reduce the cosmic ray flux.[3]

    • Terrestrial Radiation: Naturally occurring radioactive materials in the surrounding environment, such as uranium, thorium, and potassium in soil, rocks, and building materials, emit radiation that can interfere with measurements.[1][2]

    • Radon and Thoron: These radioactive gases are decay products of uranium and thorium, respectively. They can emanate from the surrounding environment and materials within the experimental setup, and their decay products can be a significant source of background alpha particles.[7][8][9][10]

  • Instrumental Sources:

    • Detector Materials: The materials used to construct the detector itself can contain trace amounts of radioactive isotopes.[11] Careful material selection is crucial for low-background detectors.[3][11]

    • Sample-Induced Contamination: Recoil of daughter nuclei during alpha decay can contaminate the detector surface, leading to a persistent background.[12][13]

    • Electronic Noise: The electronic components of the detection system can introduce noise into the measurements.[14][15]

Q2: How can I effectively shield my experiment from external background radiation?

A2: Effective shielding is a multi-layered approach that depends on the type of radiation being blocked.

  • Alpha Particles: Alpha particles have a very short range and can be stopped by a thin layer of material, such as a sheet of paper or the dead layer of skin.[16][17][18] Therefore, external alpha radiation is generally not a major concern.

  • Beta Particles: Beta particles are more penetrating than alpha particles. Low-atomic-number (low-Z) materials like plastic, acrylic, or wood are preferred for shielding beta radiation to minimize the production of secondary X-rays (bremsstrahlung).[16][17]

  • Gamma Rays and X-rays: These are highly penetrating electromagnetic radiations. High-atomic-number (high-Z) and high-density materials like lead, concrete, or steel are required for effective shielding.[16][18][19]

  • Neutrons: Neutrons are uncharged particles and require materials with a high hydrogen content, such as water, polyethylene, or concrete, to slow them down (moderate) before they are absorbed.[17][19]

A typical shielding configuration for a low-background alpha spectrometer might involve an inner layer of low-Z material to stop beta particles, followed by a thick outer layer of lead or other high-Z material to attenuate gamma rays.

Q3: What type of detector is best suited for low-background alpha spectroscopy?

A3: For applications requiring high resolution, high sensitivity, and low background, Passivated Implanted Planar Silicon (PIPS) detectors are often the preferred choice.[3][11]

  • Advantages of PIPS Detectors:

    • Low Intrinsic Background: They are manufactured using carefully selected materials and clean procedures to minimize internal radioactive contamination, routinely achieving background levels of less than 0.05 counts/hr·cm².[11]

    • High Resolution: The thin entrance window of PIPS detectors minimizes energy straggling, resulting in excellent energy resolution (routinely ≤16 keV FWHM for a 450 mm² detector).[11] This allows for the clear separation of alpha peaks from different radionuclides.

    • High Efficiency: Absolute efficiencies of up to 40% can be achieved.[11]

Silicon radiation detectors, in general, are commonly used for alpha spectroscopy.[12]

Q4: How does a vacuum chamber help in reducing background noise?

A4: A vacuum chamber is a critical component of an alpha spectroscopy system for two main reasons:[13]

  • Prevents Alpha Particle Attenuation: Alpha particles are easily stopped by air.[17] A vacuum environment ensures that the alpha particles emitted from the sample can travel to the detector without losing energy through interactions with air molecules, which would degrade the energy spectrum.[20]

  • Reduces Radon Background: By evacuating the chamber, radon gas from the ambient air is removed, reducing a significant source of background alpha events.

Q5: What is Pulse Shape Discrimination (PSD) and how can it be used to reduce background?

A5: Pulse Shape Discrimination (PSD) is an electronic technique used to distinguish between different types of radiation based on the shape of the electrical pulse they generate in a detector.[21][22] In the context of alpha decay measurements, PSD is particularly useful for rejecting background signals from beta and gamma radiation.[21][23]

The principle behind PSD is that alpha particles, being more highly ionizing, produce scintillation light pulses with a longer decay time compared to the faster pulses produced by beta or gamma interactions.[21][24] By analyzing the pulse shape, the system can differentiate and separately count alpha and beta/gamma events.[21][24] This technique is commonly employed in liquid scintillation counting.[23][24] Digital signal processing has also enabled advanced PSD techniques.[25]

Troubleshooting Guides

Issue 1: Unexpected peaks in the alpha spectrum.
Possible Cause Troubleshooting Steps
Radon Progeny 1. Purge the vacuum chamber with nitrogen gas before evacuation. 2. Ensure a high-quality vacuum to minimize residual air and outgassing. 3. Check for radon emanation from materials inside the chamber; consider using low-radon materials.[7][8]
Detector Contamination 1. Use a Recoil Contamination Avoidance Package (RCAP) to prevent daughter products from contaminating the detector.[12][13] 2. If contamination is suspected, carefully clean the detector according to the manufacturer's instructions.
Sample Cross-Contamination 1. Use fresh, clean sample holders for each measurement. 2. Ensure proper cleaning procedures for any reusable labware.
Electronic Noise 1. Check for proper grounding of all electronic components.[14] 2. Use shielded cables to reduce electromagnetic interference.[15]
Issue 2: High background continuum (tailing) at lower energies.
Possible Cause Troubleshooting Steps
Thick Sample 1. Prepare thin, uniform samples to minimize self-absorption and energy loss of alpha particles within the sample material. 2. Consider electrodeposition for preparing very thin and uniform samples.[26]
Degraded Detector 1. Inspect the detector for any visible damage or contamination. 2. Perform a calibration check with a standard source to assess the detector's resolution.
Poor Vacuum 1. Check the vacuum level in the chamber. A poor vacuum can cause energy straggling of alpha particles.[20] 2. Inspect the vacuum system for leaks.
Beta Particle Interference 1. If beta emitters are present, use a low-Z absorber (e.g., a thin plastic foil) between the source and detector. 2. Employ Pulse Shape Discrimination if your system supports it.[21]

Experimental Protocols

Protocol 1: Background Measurement and Subtraction

A crucial step in any low-level alpha counting experiment is the accurate measurement and subtraction of the background spectrum.

Methodology:

  • Blank Measurement:

    • Place a clean, empty sample holder (a "blank") into the vacuum chamber.

    • Evacuate the chamber to the desired operating pressure.

    • Acquire a background spectrum for a counting time at least as long as, and preferably longer than, the planned sample measurements to ensure good counting statistics.

  • Background Subtraction:

    • Most modern spectroscopy software includes tools for background subtraction.[12][13][26]

    • The software will typically normalize the background spectrum to the counting time of the sample spectrum and then subtract it channel by channel.

    • For more advanced scenarios where the background intensity may vary, fitting the background shape and scaling it to a signal-free region of the sample spectrum may be necessary.[27][28][29]

Visualizations

Background_Sources_and_Mitigation cluster_sources Sources of Background Noise cluster_mitigation Mitigation Strategies Cosmic Cosmic Rays Shielding Shielding (Lead, Plastic, etc.) Cosmic->Shielding Underground Underground Laboratory Cosmic->Underground Terrestrial Terrestrial Radiation (U, Th, K) Terrestrial->Shielding Radon Radon & Progeny Purging Vacuum & N2 Purge Radon->Purging Material Low-Background Materials Radon->Material Instrumental Instrumental (Detector, Electronics) Instrumental->Material PSD Pulse Shape Discrimination Instrumental->PSD Subtraction Background Subtraction Instrumental->Subtraction

Caption: Mitigation strategies for different sources of background noise.

Experimental_Workflow Start Start Experiment SamplePrep Sample Preparation (Thin & Uniform) Start->SamplePrep Background Measure Background (Blank Sample) Start->Background SampleMeasure Measure Sample SamplePrep->SampleMeasure Subtract Subtract Background Background->Subtract Analysis Data Analysis SampleMeasure->Analysis Analysis->Subtract PeakAnalysis Peak Analysis (Identify & Quantify) Subtract->PeakAnalysis End End PeakAnalysis->End

Caption: A typical workflow for low-background alpha spectroscopy.

References

Technical Support Center: Stability of Superheavy Element Nuclei

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of superheavy element nuclei. This resource provides troubleshooting guidance and answers to frequently asked questions related to the experimental challenges in synthesizing and identifying these exotic atoms.

Frequently Asked Questions (FAQs)

Q1: We are consistently failing to produce any superheavy nuclei in our fusion-evaporation reactions. What are the most likely causes?

A1: The synthesis of superheavy elements (SHEs) is an inherently low-probability process.[1] Several factors could be contributing to a lack of successful events:

  • Low Fusion Cross-Section: The probability of the projectile and target nuclei fusing to form a compound nucleus is extremely small. This is a fundamental challenge in SHE synthesis.[2] Ensure your beam energy is optimized, as the excitation function for these reactions is typically very narrow.

  • Target Integrity: The high-intensity beams used can degrade the target material. Regularly monitor the target's condition for any signs of damage or depletion. For example, the production of element 117 required a berkelium-249 target with a half-life of only 320 days, necessitating careful timing of the experiment.[3]

  • Beam Stability and Energy Calibration: Inconsistent beam energy or position on the target can lead to missed opportunities for fusion. Verify the calibration and stability of your accelerator.

  • Separator Efficiency: The recoil separator is crucial for distinguishing the few SHE atoms from the overwhelming background of unreacted beam particles and other reaction products. Inefficient separation will result in the loss of your desired nuclei. Calibrate and optimize your separator settings for the specific reaction.

Q2: Our detectors are showing potential decay chains, but we are struggling to definitively identify the parent nucleus. How can we improve our identification process?

A2: Identifying a new superheavy element relies on tracing its characteristic decay chain.[4] Here are key considerations for improving identification:

  • Alpha-Alpha Correlations: Look for time and position correlations between successive alpha decays. The energies of the emitted alpha particles and the half-lives of the parent and daughter nuclei are key fingerprints.

  • Spontaneous Fission Termination: Most decay chains of superheavy nuclei terminate in spontaneous fission.[5][6] The detection of a spontaneous fission event following a series of alpha decays provides a strong signature.

  • X-ray Fingerprinting: For a more definitive identification, detecting characteristic X-rays emitted from the daughter atom after alpha decay can serve as a "fingerprint" of the element.[7] This requires specialized detector systems.

  • Mass Number Identification: Direct measurement of the mass number (A) of the produced nucleus can provide conclusive evidence. Techniques using devices like FIONA (For the Identification of Nuclide A) are being developed for this purpose.[4][8]

Q3: We are observing very short half-lives, on the order of milliseconds. Is this consistent with predictions for nuclei approaching the "Island of Stability"?

A3: Yes, this is consistent with current findings. While the "Island of Stability" is theorized to be a region of nuclei with significantly longer half-lives (minutes, days, or even longer), the superheavy elements synthesized to date are on the shores of this island.[6][9] Their half-lives, though short, show a trend of increasing stability as more neutrons are added, which supports the existence of the island.[3][9] For instance, the half-life of tennessine isotopes can be in the range of 14 to 80 milliseconds.[10]

Troubleshooting Guides

Issue: High Background Noise in Detectors
  • Symptom: Difficulty in distinguishing true decay events from background signals.

  • Possible Causes & Solutions:

    • Incomplete Separation of Beam Particles: Optimize the magnetic and electric fields of your recoil separator to more effectively filter out the primary beam.

    • Scattered Beam Particles: Ensure proper collimation of the beam to minimize scattering off beamline components.

    • Detector Shielding: Improve the shielding around your detector array to reduce background from cosmic rays and other environmental radiation.

Issue: Ambiguous Decay Chain Data
  • Symptom: Observed decay events do not form a clear, sequential chain.

  • Possible Causes & Solutions:

    • Random Coincidences: The high rate of background events can mimic a decay chain. Perform a thorough statistical analysis to determine the probability of random correlations.

    • Isomeric States: The nucleus may exist in a metastable (isomeric) state with a different decay pathway or half-life.

    • Competing Decay Modes: The nucleus may have multiple decay branches (e.g., alpha decay and spontaneous fission) with similar probabilities.[11]

Quantitative Data Summary

The following tables summarize key data for selected superheavy element isotopes.

IsotopeAtomic Number (Z)Neutron Number (N)Half-LifePrimary Decay Mode
²⁸⁸Mc115173~87 msAlpha
²⁹²Ts117175~50 msAlpha
²⁹⁴Og118176~0.7 msAlpha

Note: Half-life values are approximate and may vary slightly between different experimental measurements.

ReactionProjectileTargetCompound NucleusObserved Cross-Section (pb)
⁴⁸Ca + ²⁴³AmCalcium-48Americium-243²⁹¹Mc~1-10
⁴⁸Ca + ²⁴⁹BkCalcium-48Berkelium-249²⁹⁷Ts~1-2
⁴⁸Ca + ²⁴⁹CfCalcium-48Californium-249²⁹⁷Og~0.5-1

Note: Cross-sections are highly dependent on the beam energy and are approximate values.

Experimental Protocols

Protocol 1: Synthesis of a Superheavy Element via Hot Fusion
  • Target Preparation:

    • An actinide target, such as Americium-243, is deposited onto a thin backing foil (e.g., titanium).[7]

    • The target is mounted on a rotating wheel to withstand the high-intensity ion beam.

  • Accelerator Operation:

    • A stable, neutron-rich isotope, typically Calcium-48, is ionized and accelerated to a specific energy.[2]

    • The ion beam is directed onto the rotating target.

  • Recoil Separation:

    • The synthesized superheavy nuclei, recoiling from the target, are separated from the unreacted beam particles and other reaction products using a gas-filled recoil separator.[12]

    • The separator utilizes magnetic and electric fields to guide the desired nuclei to the detector.

  • Detection and Identification:

    • The separated nuclei are implanted into a position-sensitive silicon detector.

    • The detector records the position, time, and energy of the implantation event and subsequent decay events (alpha particles or spontaneous fission fragments).

    • The decay chain is reconstructed by correlating these events in time and position.[4]

Visualizations

IslandOfStability Known Nuclei Known Nuclei Predicted Superheavy Nuclei Predicted Superheavy Nuclei Known Nuclei->Predicted Superheavy Nuclei Increasing Neutron Number Proton Number Proton Number Neutron Number Neutron Number ExperimentalWorkflow ion_source Ion Source (e.g., 48Ca) accelerator Accelerator ion_source->accelerator target Target (e.g., 243Am) accelerator->target separator Recoil Separator target->separator detector Detector Array separator->detector data_analysis Data Analysis detector->data_analysis DecayChain node_118 294Og (Z=118) node_116 290Lv (Z=116) node_118->node_116 α-decay node_114 286Cn (Z=114) node_116->node_114 α-decay sf Spontaneous Fission node_114->sf α-decay / SF

References

Technical Support Center: Oganesson Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists engaged in the synthesis of superheavy elements, with a specific focus on Oganesson (Og). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the significant challenges encountered during these complex experiments.

Frequently Asked Questions (FAQs)

Q1: We have been running our fusion experiment for an extended period but have not detected any Oganesson atoms. What are the likely reasons for this?

A1: The synthesis of Oganesson is an exceptionally challenging endeavor with an extremely low probability of success. Several factors could contribute to the lack of detection:

  • Extremely Low Fusion Cross-Section: The probability of the projectile and target nuclei successfully fusing to form Oganesson is incredibly small. The fusion cross-section for the 249Cf + 48Ca reaction is in the range of 0.3–0.6 picobarns (pb), which is equivalent to (3–6)×10−41 m2.[1][2] This necessitates extremely long experimental run times, often spanning several months, and a very high beam dose to produce even a single atom.[1][3]

  • Insufficient Beam Dose: A very high number of projectile ions must be directed at the target to achieve a statistically significant chance of a fusion event. For the initial synthesis of Oganesson, a beam dose of 2.5×1019 calcium ions was required.[1][3][4]

  • Nuclear Instability: Oganesson is highly radioactive, with its only confirmed isotope, 294Og, having a half-life of less than a millisecond (approximately 0.7 to 0.89 milliseconds).[1][5][6] This rapid decay makes detection exceptionally difficult, as the atom may decay before it can be registered by the detection system.

  • Detection System Inefficiencies: The detection of Oganesson relies on identifying its characteristic alpha decay chain. This requires a highly sensitive and efficient detector array capable of capturing the decay products and correlating them to the initial implantation of the Oganesson atom. Any inefficiencies in the detector setup can lead to missed events.

Q2: How can we optimize our experimental setup to increase the probability of producing and detecting Oganesson?

A2: Optimizing the experimental parameters is crucial for maximizing the chances of success. Consider the following:

  • Projectile Beam Energy and Intensity: The energy of the projectile beam must be carefully controlled. The initial successful experiments used beam energies around 245-251 MeV.[1] High beam intensity is necessary to deliver a sufficient dose of projectiles to the target in a reasonable timeframe.

  • Target Material and Thickness: The target material, typically Californium-249, must be of high purity and uniform thickness. The thickness of the target is a critical parameter; for instance, a target thickness of 0.34 mg/cm2 has been used successfully.[1]

  • Advanced Detection Systems: Employing state-of-the-art recoil separators and position-sensitive detector arrays is essential. These systems are designed to separate the desired superheavy nuclei from the unreacted beam particles and other reaction products, and then to track their decay signatures.

  • Patience and Persistence: Due to the probabilistic nature of the synthesis, extended experimental runs are unavoidable. The initial discovery experiments took four months to produce the first recorded event.[1][2]

Q3: What are the primary decay characteristics we should be looking for to confirm the synthesis of 294Og?

A3: The confirmation of 294Og synthesis is achieved through the detection of its specific alpha decay chain. The nucleus of 294Og undergoes alpha decay into Livermorium-290 (290Lv).[5][6] The subsequent decay of 290Lv and its daughter nuclei must also be consistent with known decay patterns. The identification of the 294Og nuclei is verified by separately creating the daughter nucleus 290Lv and confirming that its decay matches the decay chain observed from the Oganesson experiment.[2]

Experimental Protocols and Data

Key Experimental Reaction

The most successful reaction for the synthesis of Oganesson to date is the fusion of a Calcium-48 projectile with a Californium-249 target:

24998Cf + 4820Ca → 294118Og + 3 10n

This is a "hot fusion" reaction, where the resulting compound nucleus has a significant excitation energy, which is dissipated by the emission of neutrons.

Quantitative Experimental Data

The following table summarizes the key quantitative data from the successful Oganesson synthesis experiments.

ParameterValueReference
Projectile 48Ca[1][4]
Target 249Cf[1][4]
Beam Energy 245 - 251 MeV[1]
Beam Dose 2.5 x 1019 ions[1][3][4]
Target Thickness 0.23 - 0.34 mg/cm2[1]
Fusion Cross-Section ~0.3–0.6 pb[1][2]
Half-life of 294Og ~0.7 - 0.89 ms[1][5][6]
Number of Atoms Detected 3-5 (in initial campaigns)[1][7]
Experiment Duration ~4 months for the first event[1][2]

Visualizations

Experimental Workflow for Oganesson Synthesis

The following diagram illustrates the general workflow for producing and detecting Oganesson.

Oganesson_Workflow cluster_0 Particle Accelerator cluster_1 Target Chamber cluster_2 Detection System ion_source Ca-48 Ion Source cyclotron Cyclotron/Linear Accelerator ion_source->cyclotron Ion Injection target Californium-249 Target cyclotron->target High-Energy Ion Beam recoil_separator Recoil Separator target->recoil_separator Fusion Products detector Position-Sensitive Detector recoil_separator->detector Implantation of Og Atom data_analysis Data Analysis detector->data_analysis Decay Signal Fusion_Reaction Ca48 Ca-48 CompoundNucleus Compound Nucleus* Ca48->CompoundNucleus Cf249 Cf-249 Cf249->CompoundNucleus Og294 Og-294 CompoundNucleus->Og294 Neutron Evaporation Neutrons CompoundNucleus->Neutrons CompoundNucleus->Neutrons CompoundNucleus->Neutrons Decay_Chain Og294 Oganesson-294 (Og, Z=118) Lv290 Livermorium-290 (Lv, Z=116) Og294->Lv290 α decay Fl286 Flerovium-286 (Fl, Z=114) Lv290->Fl286 α decay Cn282 Copernicium-282 (Cn, Z=112) Fl286->Cn282 α decay SF Spontaneous Fission Cn282->SF Spontaneous Fission

References

Technical Support Center: Managing Radioactive Decay in Transactinide Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Transactinide Experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear guidance on experimental protocols related to the management of radioactive decay in the study of transactinide elements.

Frequently Asked Questions (FAQs)

General Concepts

Q: Why is managing radioactive decay so critical in transactinide experiments?

A: Transactinide elements are characterized by extremely short half-lives, often on the order of seconds or even milliseconds, and are produced at exceptionally low rates, sometimes only a few atoms per day or week.[1][2] This "one-atom-at-a-time" scenario means that every single decay event is precious. Efficient management of radioactive decay is paramount to ensure that the handful of atoms synthesized can be transported, chemically separated, and detected before they decay.

Q: What are the primary decay modes for transactinide elements?

A: The most common decay modes for transactinide elements are alpha decay and spontaneous fission.[3] The identification of these elements often relies on tracking the "decay chains" – a sequence of alpha decays that leads to known lighter isotopes.[3][4]

Q: How is the randomness of single-atom decay accounted for in experiments?

A: The radioactive decay of a single atom is a probabilistic process and cannot be predicted.[5] However, for a large number of atoms, the decay follows a predictable exponential law. In single-atom experiments, statistical methods are crucial for interpreting the data. The probability of a decay occurring within a certain time is constant for a given isotope.[6] Experiments are designed to maximize the probability of detecting the decay of the few atoms created. Statistical analysis of rare events is employed to distinguish true decay events from background noise and to determine properties like half-life from a very small number of observed decays.[7][8][9]

Experimental Techniques

Q: What are the primary challenges in the chemical separation of transactinides?

A: The primary challenges are the extremely short half-lives and low production rates, which demand exceptionally fast and efficient separation methods.[10] Chemical procedures must be completed on a timescale comparable to or shorter than the half-life of the isotope of interest. Additionally, working with single atoms means that traditional chemical concepts like concentration are not applicable, and the chemical behavior can be influenced by interactions with surfaces and trace impurities.

Q: What is the SISAK system and when is it used?

A: SISAK (Short-lived Isotopes Studied by the AKUFVE technique) is a rapid, continuous liquid-liquid extraction system designed for studying the chemical properties of short-lived radionuclides.[10][11][12] It utilizes centrifuges to achieve fast phase separation, making it suitable for investigating the solution chemistry of transactinides with half-lives of a few seconds.[11]

Q: What is the principle behind gas-phase chromatography for transactinide studies?

A: Gas-phase chromatography separates volatile compounds based on their interaction with a stationary phase as they are carried by a gas. In transactinide research, this technique is used to study the volatility of compounds like carbonyls or halides.[3][13] By measuring the deposition temperature or retention time of the transactinide compound in a chromatography column, its volatility can be determined and compared with that of its lighter homologs.[13]

Data Analysis and Troubleshooting

Q: What are common sources of background noise in transactinide experiments?

A: Background noise can originate from several sources, including:

  • Cosmic rays: High-energy particles from space can interact with the detector.

  • Natural radioactivity: Naturally occurring radioactive isotopes in the surrounding materials (e.g., in the detector itself, shielding materials, or the laboratory environment) can contribute to the background.

  • Neutron activation: Neutrons from the primary beam or other sources can activate materials in the experimental setup, leading to induced radioactivity.

  • Electronic noise: The detector and associated electronics can generate random noise signals.

  • Incomplete charge collection: In semiconductor detectors, incomplete collection of the charge generated by a radiation event can lead to a continuum of low-energy signals that contribute to the background.

Q: What software is commonly used for analyzing alpha spectra?

A: Several software packages are available for the analysis of alpha spectra, offering functionalities such as peak fitting, nuclide identification, and activity calculation. Some commonly used software includes:

  • Apex-Alpha™: A comprehensive software suite for automating alpha spectroscopy workflows.[14]

  • AlphaVision: Data management and analysis software for alpha spectroscopy.[15][16]

  • AlphaPRO: Software for controlling alpha spectrometers and analyzing alpha spectra.[17]

  • Genie™ Spectroscopy Software: A suite that supports both gamma and alpha spectrometry.[18]

Troubleshooting Guides

Alpha Spectroscopy Issues

Q: My alpha peaks exhibit significant low-energy tailing. What are the possible causes and solutions?

A: Low-energy tailing in alpha spectra is a common issue and can arise from several factors:

  • Cause: Energy loss within the source. The alpha particles can lose energy as they travel through the sample material itself, especially if the source is thick or non-uniform.

    • Solution: Prepare thinner, more uniform sources. Electrodeposition is often used to create thin, uniform layers of the sample on a backing.

  • Cause: Energy loss in the detector's dead layer. The entrance window of the detector has a "dead layer" where energy loss can occur without contributing to the signal.

    • Solution: Use detectors with the thinnest possible dead layer. Ensure the detector is clean, as any surface contamination can increase the effective dead layer thickness.

  • Cause: Incomplete charge collection. In semiconductor detectors, charge carriers (electron-hole pairs) generated by the alpha particle may not be fully collected at the electrodes due to trapping at impurity sites or defects in the crystal lattice.

    • Solution: Ensure the detector is operated at the manufacturer's recommended bias voltage. Cooling the detector can sometimes reduce charge trapping.

  • Cause: Scattering. Alpha particles can scatter off the walls of the vacuum chamber or the detector housing, losing some energy before reaching the active volume of the detector.

    • Solution: Optimize the source-detector geometry to minimize scattering. Use of collimators can help reduce the number of scattered particles reaching the detector.

Q: I am observing a high background in my alpha spectrum. How can I identify the source and reduce it?

A: High background can obscure the rare decay events of interest. Here's how to troubleshoot this issue:

  • Step 1: Identify the nature of the background.

    • Action: Acquire a long background spectrum with no source present. Analyze the spectrum for any distinct peaks.

    • Interpretation: The presence of peaks suggests contamination of the detector or the vacuum chamber with alpha-emitting isotopes (e.g., radon daughters). A broad, continuous background is more likely due to electronic noise or beta/gamma radiation.

  • Step 2: Address detector contamination.

    • Action: If specific peaks are identified in the background spectrum, clean the detector surface according to the manufacturer's instructions. If the contamination is severe, the detector may need to be replaced.

  • Step 3: Mitigate radon.

    • Action: Radon gas can enter the vacuum chamber and its decay products can plate out on the detector surface. Purge the chamber with a clean, dry gas (like nitrogen or argon) before evacuation. Ensure a good vacuum is maintained during the measurement.

  • Step 4: Reduce electronic noise.

    • Action: Check all electrical connections for proper grounding and shielding. Ensure the preamplifier and other electronics are functioning correctly. Cooling the detector and preamplifier can also reduce electronic noise.[2]

  • Step 5: Improve shielding.

    • Action: If the background is from external radiation, improve the shielding around the detector. This may involve using materials with low intrinsic radioactivity, such as ancient lead.

Q: The energy resolution of my alpha spectrometer is poor, leading to peak broadening. What can I do to improve it?

A: Poor energy resolution can make it difficult to distinguish between closely spaced alpha peaks.

  • Cause: Detector issues. The detector itself may have poor intrinsic resolution. The detector's capacitance and leakage current can also contribute to noise and broadening.

    • Solution: Use a high-quality detector with a specified good energy resolution. Operating the detector at its optimal bias voltage and, if possible, at a lower temperature can reduce leakage current and improve resolution.[2]

  • Cause: Electronic noise. Noise from the preamplifier and other electronics is a major contributor to peak broadening.

    • Solution: Use a low-noise preamplifier and ensure proper grounding and shielding of all electronic components. Optimize the shaping time of the amplifier; a longer shaping time generally results in lower electronic noise but can be problematic for high count rate experiments.

  • Cause: Source effects. A thick or non-uniform source will cause variations in the energy of the alpha particles reaching the detector, leading to peak broadening.

    • Solution: Prepare thin and uniform sources.

  • Cause: Improper detector settings. Incorrect settings on the detector or data acquisition system can degrade resolution.

    • Solution: Ensure the detector bias voltage is set correctly. Check the settings of the amplifier and analog-to-digital converter (ADC) to ensure they are optimized for the expected energy range.

Chemical Separation Issues

Q: My chemical separation yield for the transactinide is consistently low. What are the common causes?

A: Low yields in single-atom chemistry are a significant challenge.

  • Cause: Incomplete chemical reaction. The reaction kinetics may be too slow for the short-lived isotope.

    • Solution: Optimize reaction conditions such as temperature, pH, and reagent concentrations to accelerate the reaction. For gas-phase reactions, ensure the reactive gas has sufficient time to interact with the transactinide atoms.

  • Cause: Losses during transport. Atoms can be lost through adsorption on the surfaces of the transport system (e.g., capillaries in a gas-jet system).

    • Solution: Use materials with low adsorption for the transport system (e.g., Teflon). Optimize the gas flow rate and aerosol particle size in a gas-jet system.

  • Cause: Inefficient phase separation (in liquid-liquid extraction). In systems like SISAK, incomplete separation of the aqueous and organic phases can lead to loss of the product.

    • Solution: Ensure the centrifuges are operating at the correct speed. Check for any blockages or leaks in the system. Optimize the flow rates of the two phases.

  • Cause: Decomposition of the chemical species. The chemical compound formed may be unstable under the experimental conditions.

    • Solution: Investigate the stability of the compound, for example, by studying the behavior of its lighter homologs under the same conditions. Adjust the experimental parameters (e.g., temperature, chemical environment) to enhance stability.

  • Cause: Side reactions or interfering species. Other chemical species present in the system may compete with the transactinide for the reactants or interfere with the separation process.

    • Solution: Purify the reagents and target material to remove potential interferences. Use pre-separation techniques to remove unwanted reaction products before the chemical separation step.

Quantitative Data Summary

The following tables summarize the half-lives and primary decay modes of selected isotopes of some transactinide elements. This data is crucial for planning experiments and for the identification of the synthesized nuclides.

Table 1: Half-lives and Decay Modes of Selected Rutherfordium (Rf) Isotopes

IsotopeHalf-lifePrimary Decay Mode(s)
255Rf1.7 sα, Spontaneous Fission
257Rf4.7 sα, Spontaneous Fission, EC
259Rf3.4 sα, Spontaneous Fission, EC
261Rf1.1 minα, Spontaneous Fission, EC
263Rf~10 minα, Spontaneous Fission
265Rf1.3 minSpontaneous Fission
267Rf~48 minSpontaneous Fission
(Data sourced from[1][18][19])

Table 2: Half-lives and Decay Modes of Selected Dubnium (Db) Isotopes

IsotopeHalf-lifePrimary Decay Mode(s)
261Db4.7 sα
262Db34 sα, Spontaneous Fission
263Db27 sSpontaneous Fission, α, EC
266Db~11 minSpontaneous Fission, EC
267Db~1.4 hSpontaneous Fission
268Db~16 hα, Spontaneous Fission
270Db~1 hα, Spontaneous Fission
(Data sourced from[14][20])

Table 3: Half-lives and Decay Modes of Selected Seaborgium (Sg) Isotopes

IsotopeHalf-lifePrimary Decay Mode(s)
265Sg8.5 sα
267Sg9.8 minα
269Sg~13 minα, Spontaneous Fission
271Sg~31 sα, Spontaneous Fission
(Data sourced from[7][15][17][21])

Table 4: Half-lives and Decay Modes of Selected Bohrium (Bh) Isotopes

IsotopeHalf-lifePrimary Decay Mode(s)
261Bh11.8 msα, Spontaneous Fission
262Bh84 msα, Spontaneous Fission
264Bh1.07 sα, Spontaneous Fission
267Bh17 sα
270Bh~2.4 minα
272Bh8.8 sα
274Bh~57 sα
(Data sourced from[1][16][18][22])

Table 5: Half-lives and Decay Modes of Selected Hassium (Hs) Isotopes

IsotopeHalf-lifePrimary Decay Mode(s)
265Hs1.96 msα
267Hs33 msα, Spontaneous Fission
269Hs~13 sα
270Hs~7.6 sα
271Hs~46 sα
277mHs~130 s (?)Spontaneous Fission
(Data sourced from[14][15][17])

Experimental Protocols

Automated Rapid Liquid-Liquid Extraction using SISAK

This protocol provides a general outline for a SISAK experiment to study the chemical properties of a short-lived transactinide isotope.

Objective: To determine the distribution coefficient of a transactinide element between an aqueous and an organic phase.

Methodology:

  • Production and Transport:

    • The transactinide isotope is produced in a nuclear reaction by bombarding a target with a heavy-ion beam.

    • The recoiling products are separated from the primary beam using a physical separator (e.g., a gas-filled separator).

    • The separated ions are thermalized in a Recoil Transfer Chamber (RTC) filled with a carrier gas (e.g., He/Ar) containing an aerosol (e.g., KCl).

    • The aerosol, carrying the thermalized atoms, is transported via a gas-jet system to the chemistry setup.

  • Dissolution:

    • The aerosol is impacted onto a surface where the transactinide atoms are dissolved in a continuous flow of an aqueous solution (e.g., an acid or a complexing agent).

  • Liquid-Liquid Extraction:

    • The aqueous phase containing the transactinide is mixed with an immiscible organic phase in a high-speed mixer.

    • The mixture is immediately fed into a centrifuge where the two phases are rapidly separated.

  • Detection:

    • The separated phases are continuously pumped through detection cells. For alpha-emitting nuclides, liquid scintillation counting is often employed. The organic phase is mixed with a scintillator cocktail before entering the detector.

    • The alpha decay events in each phase are recorded as a function of time.

  • Data Analysis:

    • The count rates in the aqueous and organic phases are used to calculate the distribution coefficient (D) of the transactinide element.

    • The identity of the transactinide is confirmed by observing the characteristic alpha decay energies and the decay of its daughter products.

Gas-Phase Chromatography of Transactinide Carbonyls

This protocol outlines the general steps for a gas-phase chromatography experiment to study the volatility of a transactinide carbonyl complex.

Objective: To determine the adsorption enthalpy of a transactinide carbonyl on a surface (e.g., quartz) and compare it to its lighter homologs.

Methodology:

  • Production and Carbonyl Formation:

    • The transactinide isotope is produced in a nuclear reaction.

    • The recoiling products are thermalized in a recoil chamber filled with a carrier gas (e.g., He/Ar) and a reactive gas (carbon monoxide, CO).

    • Volatile carbonyl complexes of the transactinide are formed in situ.

  • Transport:

    • The volatile carbonyl complexes are transported by the gas flow through a capillary to the chromatography column.

  • Chromatographic Separation:

    • The gas mixture enters a chromatography column (e.g., a quartz tube) which has a negative temperature gradient along its length.

    • The volatile compounds travel down the column until they reach a temperature where they adsorb onto the column surface.

  • Detection:

    • A series of detectors (e.g., silicon strip detectors) are placed along the chromatography column to detect the radioactive decay of the deposited atoms.

    • The position of the deposited atoms along the column corresponds to a specific deposition temperature.

  • Data Analysis:

    • The deposition temperature is used to calculate the adsorption enthalpy of the transactinide carbonyl on the column surface.

    • This value is then compared to the adsorption enthalpies of the carbonyls of its lighter homologs (e.g., Mo and W for Seaborgium) measured under the same conditions. This comparison provides insights into the chemical properties of the transactinide and the influence of relativistic effects.

Visualizations

Experimental_Workflow cluster_Production Production & Transport cluster_Separation Chemical Separation cluster_Detection Detection & Analysis Target Target Irradiation (Heavy-Ion Beam) Separator Recoil Separator Target->Separator Fusion Products RTC Recoil Transfer Chamber (Thermalization) Separator->RTC Separated Ions GasJet Gas-Jet Transport RTC->GasJet Aerosol Transport Dissolution Dissolution / Volatilization GasJet->Dissolution Single Atoms Separation Rapid Separation (e.g., SISAK, GC) Dissolution->Separation Detector Radiation Detectors (e.g., Alpha Spectrometer) Separation->Detector Separated Products DAQ Data Acquisition Detector->DAQ Signals Analysis Data Analysis (Decay Chain Identification) DAQ->Analysis Spectra Conclusion Conclusion Analysis->Conclusion Results (Half-life, Chemistry) Alpha_Spectroscopy_Troubleshooting cluster_Tailing Peak Tailing cluster_Background High Background cluster_Resolution Poor Resolution Start Start Troubleshooting Problem What is the primary issue? Start->Problem Tailing_Cause Is the source thick or non-uniform? Problem->Tailing_Cause Peak Tailing BG_Cause Are there peaks in the background spectrum? Problem->BG_Cause High Background Res_Cause Is the electronic noise optimized? Problem->Res_Cause Poor Resolution Tailing_Sol1 Prepare thinner, more uniform source. Tailing_Cause->Tailing_Sol1 Yes Tailing_Cause2 Is the detector bias voltage correct? Tailing_Cause->Tailing_Cause2 No Tailing_Sol2 Adjust bias voltage to manufacturer's recommendation. Tailing_Cause2->Tailing_Sol2 No Tailing_Cause3 Check for detector contamination or damage. Tailing_Cause2->Tailing_Cause3 Yes BG_Sol1 Clean detector and chamber. Purge with inert gas. BG_Cause->BG_Sol1 Yes BG_Cause2 Is electronic noise suspected? BG_Cause->BG_Cause2 No BG_Sol2 Check grounding and shielding. Optimize electronics. BG_Cause2->BG_Sol2 Yes BG_Cause3 Improve external shielding. BG_Cause2->BG_Cause3 No Res_Sol1 Optimize amplifier shaping time. Use low-noise electronics. Res_Cause->Res_Sol1 No Res_Cause2 Is the source thin and uniform? Res_Cause->Res_Cause2 Yes Res_Sol2 Improve source preparation. Res_Cause2->Res_Sol2 No Res_Cause3 Consider detector cooling or replacement. Res_Cause2->Res_Cause3 Yes

References

increasing the yield of Oganesson atoms per experiment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments aimed at increasing the yield of Oganesson (Og) atoms.

Troubleshooting Guides

This section addresses specific issues that may arise during Oganesson synthesis experiments.

Issue 1: No Oganesson (or other superheavy element) events detected.

Possible Cause Troubleshooting Steps
Incorrect Beam Energy 1. Verify the beam energy is within the optimal range for the ³n evaporation channel of the ⁴⁸Ca + ²⁴⁹Cf reaction, which is approximately 252 MeV.[1] 2. Review theoretical models and experimental data to ensure the chosen energy corresponds to the peak of the excitation function for the desired reaction channel. An improper choice of beam energy can lead to immeasurably low production cross-sections.[2] 3. If possible, perform a scan of beam energies around the predicted optimum to experimentally determine the peak production cross-section.
Target Degradation or Instability 1. Visually inspect the target for any signs of damage or deformation. 2. Monitor the target's temperature and pressure to ensure it remains within operational limits. 3. Consider using a rotating target to distribute the beam heating and reduce localized damage. 4. For ²⁴⁹Bk targets, be aware of its decay into ²⁴⁹Cf, which can alter the intended reaction.[3]
Inefficient Particle Detection 1. Recalibrate the alpha spectrometer and other detectors using standard sources with known alpha energies and intensities.[4][5][6] 2. Verify the geometric efficiency of the detector setup. 3. Check for and address any sources of electronic noise that could be obscuring faint signals.
High Background Noise 1. Identify and shield against sources of background radiation in the experimental hall. 2. Implement software-based background suppression algorithms in the data analysis pipeline.[7][8] 3. Use coincidence detection techniques to distinguish true decay events from random background counts.
Low Beam Intensity or Purity 1. Optimize the ion source and accelerator parameters to maximize the beam current of the desired projectile (e.g., ⁴⁸Ca).[9][10][11] 2. Use magnetic and electrostatic filters to remove contaminants from the ion beam.[11] 3. Ensure the vacuum in the beamline is at an optimal level to minimize beam scattering and loss.[11]

Issue 2: Observed event rate is significantly lower than predicted.

Possible Cause Troubleshooting Steps
Suboptimal Target Thickness 1. Review the target thickness to ensure it is optimized for the beam energy. The original successful experiments used target thicknesses of 0.23 mg/cm² and 0.34 mg/cm².[3] 2. Thicker targets may increase the number of target atoms but can also lead to greater energy loss and straggling of the projectile beam. 3. Thinner targets may provide a more uniform reaction energy but with a lower probability of interaction.
Inaccurate Cross-Section Prediction 1. Consult multiple theoretical models to get a range of predicted cross-sections.[12][13] 2. Be aware that theoretical predictions for superheavy element production can have significant uncertainties.[14]
Beam Instability 1. Monitor the beam position and intensity throughout the experiment to ensure it remains stable and focused on the target. 2. Implement feedback systems to correct for any drifts in the beam parameters.

Frequently Asked Questions (FAQs)

Q1: What is the most successful reaction for producing Oganesson to date?

A1: The most successful reaction has been the fusion of a Calcium-48 (⁴⁸Ca) projectile with a Californium-249 (²⁴⁹Cf) target.[3][15] This "hot fusion" reaction produces the isotope ²⁹⁴Og after the evaporation of three neutrons (3n channel).[3][15]

Q2: What are the key experimental parameters for the ⁴⁸Ca + ²⁴⁹Cf reaction?

A2: The following table summarizes the key parameters from successful experiments.

ParameterValueReference
Projectile⁴⁸Ca[3]
Target²⁴⁹Cf[3]
Beam Energy245 - 252 MeV[1][3]
Target Thickness0.23 - 0.34 mg/cm²[3]
Production Cross-Section~0.3-0.6 picobarns (pb)[3][16]

Q3: What are the main challenges in increasing the yield of Oganesson?

A3: The primary challenges include:

  • Extremely low fusion probability: The cross-section for the synthesis of Oganesson is on the order of picobarns, meaning the fusion event is incredibly rare.[3][16]

  • Short half-life: The produced Oganesson atoms are highly unstable and decay within milliseconds, making detection and characterization difficult.[16]

  • Need for high beam intensity and long experiment duration: To achieve a statistically significant number of events, experiments require a very high flux of projectiles over a long period, often spanning several months.[3][16]

  • Target stability: The intense ion beam can damage the target material, reducing the effective number of target atoms.

Q4: Are there any alternative reactions being explored for Oganesson synthesis?

A4: Yes, researchers are investigating other projectile-target combinations. One promising alternative is the use of a Titanium-50 (⁵⁰Ti) beam.[17] Theoretical calculations are ongoing to explore various combinations that might lead to different isotopes of Oganesson or have higher production cross-sections.[13][16] A recent proposal also suggests a dual-target method, where the newly formed Oganesson immediately reacts with a secondary light target to produce even heavier elements.[18]

Q5: How can I estimate the expected yield for my experiment?

A5: The expected yield can be estimated using the following formula:

Yield (atoms) = Beam Intensity (particles/s) × Target Thickness (atoms/cm²) × Cross-Section (cm²) × Time (s)

It is crucial to use accurate values for each parameter. The cross-section is often the most uncertain value and may need to be estimated from theoretical models or previous experimental data.

Experimental Protocols

Detailed Methodology for the ⁴⁸Ca + ²⁴⁹Cf Fusion-Evaporation Reaction

  • Target Preparation:

    • Prepare a thin, uniform target of ²⁴⁹Cf, typically on a backing material like titanium foil. The target thickness should be optimized, with successful experiments using thicknesses in the range of 0.23-0.34 mg/cm².[3]

    • Mount the target on a rotating wheel to dissipate heat and minimize damage from the high-intensity ion beam.

  • Accelerator Setup and Beam Tuning:

    • Generate a high-intensity beam of ⁴⁸Ca ions using an ion source.

    • Accelerate the ⁴⁸Ca beam to the desired energy (e.g., 252 MeV) using a cyclotron or linear accelerator.[1]

    • Use a series of magnets to focus and steer the beam onto the target.

    • Continuously monitor the beam intensity and position to ensure stability throughout the experiment.

  • Detector System and Calibration:

    • Position an array of detectors, typically silicon-strip detectors, around the target to detect the alpha decay products of Oganesson.

    • Calibrate the detectors using standard alpha sources with known energies to ensure accurate energy measurements and high detection efficiency.[4][5][6]

    • Implement a veto detector behind the primary detectors to reject signals from light particles that may pass through.[19]

  • Data Acquisition and Analysis:

    • Record all detector signals with precise timing information.

    • Analyze the data to identify correlated decay chains characteristic of Oganesson and its daughter nuclei.

    • Apply background subtraction techniques to distinguish true events from random noise.[7][8]

Visualizations

Experimental_Workflow Experimental Workflow for Oganesson Synthesis cluster_beam_production Beam Production & Acceleration cluster_interaction Target Interaction cluster_detection Detection & Separation cluster_analysis Data Analysis ion_source 48Ca Ion Source accelerator Cyclotron / Linac ion_source->accelerator beam_tuning Beam Focusing & Steering accelerator->beam_tuning target 249Cf Target beam_tuning->target Bombardment separator Gas-Filled Separator target->separator Fusion Products detector Silicon Strip Detectors separator->detector Oganesson Nuclei data_acq Data Acquisition detector->data_acq analysis Decay Chain Analysis data_acq->analysis

Caption: Workflow for Oganesson synthesis.

Troubleshooting_Tree Troubleshooting: No Events Detected start No Oganesson Events Detected check_beam Verify Beam Parameters (Energy, Intensity, Purity) start->check_beam check_target Inspect Target (Integrity, Temperature) start->check_target check_detector Calibrate Detectors (Efficiency, Noise) start->check_detector check_background Assess Background Radiation start->check_background beam_ok Beam OK? check_beam->beam_ok target_ok Target OK? check_target->target_ok detector_ok Detectors OK? check_detector->detector_ok background_ok Background Low? check_background->background_ok adjust_beam Adjust Accelerator Settings beam_ok->adjust_beam No review_theory Re-evaluate Theoretical Cross-Sections beam_ok->review_theory Yes replace_target Replace/Cool Target target_ok->replace_target No target_ok->review_theory Yes recalibrate_detector Recalibrate/Shield Detectors detector_ok->recalibrate_detector No detector_ok->review_theory Yes add_shielding Improve Shielding background_ok->add_shielding No background_ok->review_theory Yes

Caption: Troubleshooting decision tree.

References

Technical Support Center: Synthesis of Elements Beyond Oganesson (Element 118)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of superheavy elements beyond oganesson.

Frequently Asked Questions (FAQs)

Q1: Why is it increasingly difficult to synthesize new elements beyond oganesson (element 118)?

A1: Synthesizing elements beyond oganesson presents significant challenges due to diminishing reaction cross-sections and extremely short half-lives of the resulting nuclei.[1][2] The "hot fusion" reaction pathway using calcium-48 (⁴⁸Ca) projectiles, which has been successful in producing elements up to 118, has reached its practical limits.[3][4][5] This is primarily due to the difficulty in producing suitable target materials with a sufficiently high proton number to create elements 119 and beyond.[4][5]

Q2: What are the primary alternative approaches being explored for synthesizing elements 119 and 120?

A2: The main alternative approach involves using projectiles heavier than ⁴⁸Ca. Researchers are actively investigating the use of titanium-50 (⁵⁰Ti), chromium-54 (⁵⁴Cr), iron-58 (⁵⁸Fe), and nickel-64 (⁶⁴Ni) beams.[4][5][6] These projectiles, when combined with actinide targets, offer pathways to synthesize elements 119 and 120.[5][7] Additionally, multinucleon transfer reactions and a novel dual-target technique are being explored as potential future methods.[1][8][9]

Q3: What is the "island of stability" and why is it relevant for superheavy element research?

A3: The "island of stability" is a theoretical concept in nuclear physics that predicts the existence of superheavy isotopes with significantly longer half-lives than their neighbors.[3][7] These nuclei are predicted to have "magic numbers" of protons and neutrons, leading to greater stability. Reaching this island is a major goal of superheavy element research as it would allow for more detailed study of the chemical and physical properties of these exotic elements.[7][10] The synthesis of new, more neutron-rich isotopes may provide a pathway to this region.[1][11]

Q4: What are the major experimental facilities leading the search for elements beyond 118?

A4: Several international facilities are at the forefront of this research. These include the Superheavy Element Factory (SHEF) at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, and the 88-Inch Cyclotron at Lawrence Berkeley National Laboratory (LBNL) in the United States.[7][12] RIKEN in Japan and GSI in Germany are also major contributors to this field.[5][7]

Troubleshooting Guides

Issue: Low Production Cross-Sections in Fusion-Evaporation Reactions

Symptoms:

  • Fewer than expected evaporation residue events are detected over long experimental run times.

  • Difficulty in distinguishing true events from background noise.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Beam Energy: The chosen beam energy may not align with the peak of the excitation function for the desired reaction channel.Solution: Conduct thorough theoretical calculations of the excitation function to identify the optimal energy for maximizing the production cross-section.[13] Experimentally, a systematic scan of beam energies around the predicted optimum may be necessary.
Poor Projectile-Target Combination: The selected projectile and target nuclei may not be the most favorable for fusion.Solution: Utilize theoretical models to evaluate various projectile-target combinations.[14][15] Factors to consider include the Coulomb barrier, mass asymmetry, and the probability of compound nucleus formation.[13][15] For example, reactions with more asymmetric projectile-target combinations ("hotter" fusion) may have higher fusion cross-sections.[15]
Instability of the Compound Nucleus: The formed compound nucleus may be too excited, leading to a high probability of fission before it can de-excite by neutron evaporation.Solution: Explore "colder" fusion reactions where possible, as they result in a less excited compound nucleus. However, this needs to be balanced with the typically lower fusion probabilities of such reactions. The choice of projectile can influence the excitation energy.
Issue: Difficulties with Heavier Projectiles (e.g., ⁵⁰Ti)

Symptoms:

  • Instability or damage to the ion source or accelerator components.

  • Difficulty in maintaining a stable, high-intensity beam.

  • Damage to the target material.

Possible Causes and Solutions:

CauseRecommended Action
Higher Melting Point of Projectile Material: Projectiles like titanium have a significantly higher melting point than calcium, requiring a redesign of the beam setup.[4]Solution: Implement enhanced cooling systems for the ion source and surrounding magnets. The experimental setup must be engineered to handle the higher temperatures.[4]
Beam Instability: The heavier projectile beam may be more challenging to produce and accelerate with high stability and intensity.Solution: Optimize the ion source parameters and accelerator tuning. This may require significant development and testing to achieve the required beam characteristics for superheavy element synthesis.
Target Degradation: The higher beam intensity required to compensate for low cross-sections can damage the actinide target.Solution: Employ a rotating target wheel to distribute the heat load. Implement sensitive beam monitoring and control systems to prevent excessive localized heating of the target.

Experimental Protocols

Key Experiment: Synthesis of Livermorium (Element 116) using a ⁵⁰Ti Beam

This protocol is based on the experiment conducted at Lawrence Berkeley National Laboratory, which demonstrated the feasibility of using projectiles heavier than ⁴⁸Ca.[3][16]

Objective: To synthesize isotopes of livermorium (Z=116) through the fusion-evaporation reaction of a ⁵⁰Ti beam with a plutonium-244 (²⁴⁴Pu) target.

Methodology:

  • Projectile Beam Generation:

    • A high-intensity beam of ⁵⁰Ti ions is generated in an ion source.

    • The ions are accelerated to a specific energy using a cyclotron (e.g., the 88-Inch Cyclotron at LBNL).[3] The beam energy must be carefully selected to maximize the cross-section for the desired reaction channel.

  • Target Preparation:

    • A thin target of ²⁴⁴Pu is prepared on a suitable backing material. The target thickness is a critical parameter to balance the reaction yield with the energy loss of the beam.

    • The target is mounted on a rotating wheel to withstand the high beam intensity.

  • Fusion Reaction and Separation:

    • The accelerated ⁵⁰Ti beam is directed onto the rotating ²⁴⁴Pu target.

    • Fusion of a ⁵⁰Ti nucleus with a ²⁴⁴Pu nucleus forms a highly excited compound nucleus of element 116.

    • This compound nucleus de-excites by evaporating a small number of neutrons (e.g., 3n or 4n channel).

    • The resulting superheavy nuclei (evaporation residues) are separated from the unreacted beam particles and other reaction products using a gas-filled separator.

  • Detection and Identification:

    • The separated superheavy nuclei are implanted into a position-sensitive detector array (e.g., silicon strip detectors).

    • The identification of the implanted nucleus is achieved by observing its subsequent alpha decay chain. The energies of the emitted alpha particles and the lifetimes of the decay events are measured and compared with theoretical predictions and known decay chains of daughter and granddaughter nuclei.

Data Presentation

Table 1: Proposed Projectile-Target Combinations for Synthesizing Elements 119 and 120

Target Element (Z)Projectile Element (Z)ReactionResulting Element (Z)Reference
Berkelium (97)Titanium (22)²⁴⁹Bk + ⁵⁰Ti119[5]
Einsteinium (99)Calcium (20)Es + ⁴⁸Ca119[14]
Californium (98)Titanium (22)²⁴⁹Cf + ⁵⁰Ti120[5]
Curium (96)Chromium (24)²⁴⁸Cm + ⁵⁴Cr120[5]
Plutonium (94)Iron (26)²⁴⁴Pu + ⁵⁸Fe120[5]
Uranium (92)Nickel (28)²³⁸U + ⁶⁴Ni120[5]

Visualizations

Experimental_Workflow_SHE_Synthesis cluster_accelerator Particle Accelerator cluster_target Target Chamber cluster_separator Separator cluster_detector Detection System IonSource Ion Source (e.g., ⁵⁰Ti) Accelerator Cyclotron / Linac IonSource->Accelerator Ion Injection Target Actinide Target (e.g., ²⁴⁴Pu) Accelerator->Target Accelerated Projectile Beam Separator Gas-filled Separator Target->Separator Reaction Products (incl. SHEs) Detector Silicon Strip Detectors Separator->Detector Separated Superheavy Nuclei DataAcquisition Data Acquisition Detector->DataAcquisition Signal Processing Analysis Identification of Alpha Decay Chain DataAcquisition->Analysis Decay Data Logical_Relationship_SHE_Approaches cluster_future Future Directions for Z > 118 CurrentLimit Current Limit: Oganesson (Z=118) (⁴⁸Ca-based reactions) HeavierProjectiles Heavier Projectiles (⁵⁰Ti, ⁵⁴Cr, etc.) CurrentLimit->HeavierProjectiles Overcoming Target Limitations NewElements New Superheavy Elements (Beginning of 8th Period) HeavierProjectiles->NewElements Synthesis of Elements 119, 120+ MultiNucleon Multi-Nucleon Transfer Reactions MultiNucleon->NewElements DualTarget Dual-Target Technique DualTarget->NewElements IslandOfStability Island of Stability NewElements->IslandOfStability Potential Pathway to

References

Validation & Comparative

A Comparative Analysis of Theoretical Predictions and Experimental Observations for Oganesson (Og)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oganesson (Og), with atomic number 118, is the heaviest element currently on the periodic table.[1][2] Its extreme radioactivity and the minuscule quantities produced to date have severely limited experimental investigation into its properties.[1][3] Consequently, our understanding of Oganesson is predominantly shaped by theoretical calculations, which often challenge the periodic trends observed in the noble gas group. This guide provides a comprehensive comparison of the sparse experimental data available with the wealth of theoretical predictions, offering a nuanced view of this superheavy element.

Quantitative Data Summary

The following tables summarize the available experimental and theoretical data for Oganesson, highlighting the significant reliance on computational chemistry and physics to characterize this element.

Table 1: Fundamental Properties of Oganesson

PropertyExperimental DataTheoretical Prediction
Atomic Number 118118
Atomic Mass [4] u-
Electron Configuration -[Rn] 5f¹⁴ 6d¹⁰ 7s² 7p⁶[5][6]
Half-life (²⁹⁴Og) ~0.7 ms[1]-
Decay Mode (²⁹⁴Og) α-decay[7]-
State at STP -Solid[1][8]
Melting Point -325 ± 15 K[6][9]
Boiling Point -450 ± 10 K[6][9]
Density -~7 g/cm³[6][9]

Table 2: Physicochemical Properties of Oganesson

PropertyExperimental DataTheoretical Prediction
Appearance -Silvery[10] / Metallic Solid[11]
Reactivity -Significantly reactive[1][8]
Oxidation States -0, (+1), +2, +4, (+6)[7][11]
First Ionization Energy -~860 kJ/mol[7]
Covalent Radius -~157 pm[7]
Electron Affinity -Predicted to form stable anions[6]
Electron Shell Structure -Diffuse 'gas' of charge, losing distinct shell structure[3][12]

Experimental Protocols

Due to the extreme instability of Oganesson, experimental determination of its chemical and physical properties has not yet been possible.[1] The only available experimental protocols relate to its synthesis.

Synthesis of Oganesson-294

The first and only successful synthesis of Oganesson was achieved at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia.[3][13] The protocol involved the following:

  • Target: A target of Californium-249 (²⁴⁹Cf) was used.

  • Projectile: A beam of Calcium-48 (⁴⁸Ca) ions was accelerated in a cyclotron.

  • Reaction: The ⁴⁸Ca ions were directed to bombard the ²⁴⁹Cf target.

  • Outcome: The fusion of the nuclei of ⁴⁸Ca and ²⁴⁹Cf resulted in the formation of the Oganesson-294 (²⁹⁴Og) isotope and the emission of three neutrons.[10]

The nuclear reaction can be summarized as: ²⁴⁹₉₈Cf + ⁴⁸₂₀Ca → ²⁹⁴₁₁₈Og + 3n

The detection of the ²⁹⁴Og atoms was indirect, through the observation of their subsequent alpha decay into Livermorium-290 (²⁹⁰Lv).[7]

Visualizations

The following diagrams illustrate the theoretical and experimental workflows related to Oganesson.

Synthesis_and_Decay_of_Oganesson cluster_synthesis Synthesis cluster_products Products cluster_decay Alpha Decay Cf249 Californium-249 Target Fusion Nuclear Fusion Cf249->Fusion Ca48 Calcium-48 Beam Ca48->Fusion Og294 Oganesson-294 Fusion->Og294 Neutrons 3 Neutrons Fusion->Neutrons Lv290 Livermorium-290 Og294->Lv290 t½ ≈ 0.7 ms Alpha Alpha Particle Og294->Alpha

Caption: Synthesis and subsequent alpha decay of Oganesson-294.

Theoretical_vs_Experimental cluster_experimental Experimental Data cluster_theoretical Theoretical Predictions Oganesson Oganesson (Og, Z=118) Synthesis Synthesized via ²⁴⁹Cf + ⁴⁸Ca → ²⁹⁴Og + 3n Oganesson->Synthesis Decay ²⁹⁴Og → ²⁹⁰Lv + α (t½ ≈ 0.7 ms) Oganesson->Decay Properties Solid at STP Reactive Metal Melting Point: ~325 K Boiling Point: ~450 K Oganesson->Properties Structure Relativistic effects dominate Diffuse electron cloud Loss of distinct shells Oganesson->Structure

Caption: Comparison of experimental observations and theoretical predictions for Oganesson.

References

A Tale of Two Discoveries: The Retracted Claim and Confirmed Synthesis of Element 118

Author: BenchChem Technical Support Team. Date: December 2025

In the late 20th and early 21st centuries, the quest to synthesize new superheavy elements pushed the boundaries of nuclear science. This guide compares the retracted discovery claim of element 118 at Lawrence Berkeley National Laboratory (Berkeley Lab) in 1999 with the subsequent confirmed discovery of the element, now named Oganesson, by a collaboration between the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, and the Lawrence Livermore National Laboratory (LLNL) in the United States. The stark contrast between these two events provides a compelling case study in the scientific method, experimental rigor, and the self-correcting nature of research.

Comparison of Experimental Parameters and Outcomes

The two endeavors to synthesize element 118 employed different nuclear reactions and ultimately yielded contrasting results. The Berkeley Lab experiment claimed the observation of three decay chains of a new element, while the JINR-LLNL collaboration successfully and reproducibly synthesized and identified Oganesson.

ParameterRetracted Berkeley Lab Claim (1999)Confirmed JINR-LLNL Discovery (2002-2006)
Projectile Krypton-86 (⁸⁶Kr)Calcium-48 (⁴⁸Ca)
Target Lead-208 (²⁰⁸Pb)Californium-249 (²⁴⁹Cf)
Beam Energy 449 MeV[1][2][3]245 MeV, 251 MeV, 252 MeV, 258 MeV[4]
Synthesized Isotope Claimed: ²⁹³118Confirmed: ²⁹⁴Og
Observed Events Claimed: 3 decay chains[1][2][5]Confirmed: Multiple atoms over several experiments[6][7]
Outcome Retracted due to data fabrication[8][9]Confirmed and officially recognized[6]

Experimental Protocols

The Berkeley Lab Experiment (1999)

The experiment at Berkeley Lab's 88-Inch Cyclotron was designed to create element 118 by bombarding a lead-208 target with a beam of krypton-86 ions. The theoretical basis for this "cold fusion" reaction was proposed by Robert Smolańczuk.[10] The products of the nuclear reaction were separated from the beam and other particles using the Berkeley Gas-Filled Separator (BGS). The separated nuclei were then implanted into a silicon detector array to measure their decay properties.

The data analysis, which was primarily conducted by physicist Victor Ninov using a software program called GOOSY, initially appeared to show three distinct decay chains.[9] Each chain was reported as a sequence of six alpha decays, starting from the parent nucleus ²⁹³118.[1][2][5] However, subsequent attempts to reproduce these results by other laboratories and by the Berkeley team itself were unsuccessful.[8] A thorough re-analysis of the original data by other members of the Berkeley team and independent experts, using different software, found no evidence of the claimed decay chains.[8][11] An internal investigation concluded that the data had been fabricated by Ninov.[9] The claim was formally retracted in 2001.[8]

The JINR-LLNL Experiment (2002-2006)

The successful synthesis of element 118 was achieved at the JINR's U400 cyclotron in Dubna, Russia, through a "hot fusion" reaction. This experiment involved bombarding a target of californium-249 with a beam of calcium-48 ions.[6][12] The resulting atoms of element 118 were separated using the Dubna Gas-Filled Recoil Separator.

The identification of the new element was based on the detection of its alpha decay and the subsequent decays of its daughter and granddaughter nuclei. The experimental results were independently verified and have been consistently reproduced. The discovery was officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) and the International Union of Pure and Applied Physics (IUPAP) in 2015, and the element was named Oganesson (Og) in honor of the pioneering nuclear physicist Yuri Oganessian.[13]

Visualizing the Decay Chains

The following diagrams, generated using the DOT language, illustrate the claimed decay chain from the retracted Berkeley Lab discovery and the confirmed decay chain of Oganesson-294.

Retracted_Decay_Chain 293-118 ²⁹³118 (Claimed) 289-116 ²⁸⁹Lv (Livermorium) (Claimed) 293-118->289-116 α decay 285-114 ²⁸⁵Fl (Flerovium) (Claimed) 289-116->285-114 α decay 281-Cn ²⁸¹Cn (Copernicium) (Claimed) 285-114->281-Cn α decay 277-Ds ²⁷⁷Ds (Darmstadtium) (Claimed) 281-Cn->277-Ds α decay 273-Hs ²⁷³Hs (Hassium) (Claimed) 277-Ds->273-Hs α decay 269-Sg ²⁶⁹Sg (Seaborgium) (Claimed) 273-Hs->269-Sg α decay

The fabricated decay chain of element 118 as claimed by Berkeley Lab in 1999.

Confirmed_Decay_Chain 294-Og ²⁹⁴Og (Oganesson) (Confirmed) 290-Lv ²⁹⁰Lv (Livermorium) (Confirmed) 294-Og->290-Lv α decay (t½ ≈ 0.89 ms) 286-Fl ²⁸⁶Fl (Flerovium) (Confirmed) 290-Lv->286-Fl α decay 282-Cn ²⁸²Cn (Copernicium) (Confirmed) 286-Fl->282-Cn α decay 278-Ds ²⁷⁸Ds (Darmstadtium) (Spontaneous Fission) 282-Cn->278-Ds α decay

The confirmed decay chain of Oganesson-294.

Decay Chain Data Comparison

The quantitative data for the claimed and confirmed decay chains are presented below. Note that the data for the Berkeley Lab claim is from the retracted 1999 publication and is not considered scientifically valid.

Retracted Berkeley Lab Claim: Decay of ²⁹³118

Decay StepDaughter NucleusHalf-life (ms)Alpha Energy (MeV)
¹²⁸⁹Lv0.1212.19
²²⁸⁵Fl0.5811.65
³²⁸¹Cn0.9011.12
²⁷⁷Ds3.710.82
²⁷³Hs9.79.75
²⁶⁹Sg229.06
Data from the retracted Physical Review Letters paper.

Confirmed JINR-LLNL Discovery: Decay of ²⁹⁴Og

Decay StepDaughter NucleusHalf-life (ms)Alpha Energy (MeV)
¹²⁹⁰Lv~0.89[6][14]11.65
²²⁸⁶Fl~1910.82
³²⁸²Cn~0.810.01
²⁷⁸Ds~0.1(Spontaneous Fission)
Data compiled from multiple confirmed experiments.[15]

Conclusion

The story of element 118's discovery is a powerful illustration of the integrity of the scientific process. The initial, celebrated announcement from Berkeley Lab, followed by its retraction in the face of irreproducible results and evidence of misconduct, underscores the critical importance of verification and transparency in research. The eventual, confirmed synthesis of Oganesson by the JINR-LLNL collaboration, achieved through a different experimental approach and rigorously verified, stands as a testament to the perseverance and meticulous work required at the frontiers of science. This comparison not only highlights the technical differences between the two experiments but also serves as a valuable lesson on the ethical responsibilities of scientists and the robust, self-correcting mechanisms inherent in the scientific community.

References

Confirming the Existence of Superheavy Elements: A Comparison of Cross-Bombardment Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental techniques used to verify the decay chains of the superheavy element Moscovium (Element 115), providing researchers, scientists, and drug development professionals with a comparative overview of the methodologies and data that underpin these discoveries.

The synthesis and confirmation of superheavy elements at the upper reaches of the periodic table represent a frontier in nuclear physics and chemistry. These exotic atoms are not observed in nature and can only be created in laboratories through the fusion of lighter atomic nuclei.[1] The fleeting existence of these elements, often lasting mere fractions of a second, makes their unambiguous identification a significant challenge.[2] A cornerstone of this verification process is the use of cross-bombardment experiments, where the same isotope is produced through different nuclear reactions, and its decay chain is meticulously compared. This guide provides a comparative analysis of two such experiments that have been instrumental in confirming the existence and decay properties of Moscovium (Mc), element 115.

Comparison of Experimental Approaches for Synthesizing Moscovium Isotopes

The confirmation of a new element relies on the reproducible observation of its unique decay chain—a series of alpha decays that systematically reduce the atomic number and mass of the parent nucleus. Cross-bombardment experiments provide this crucial reproducibility by creating the same nuclide through different projectile-target combinations. Here, we compare two key reactions that produce isotopes of Moscovium:

  • Direct Synthesis: Bombardment of an Americium-243 (²⁴³Am) target with a Calcium-48 (⁴⁸Ca) beam.[3]

  • Decay Product Synthesis: Bombardment of a Berkelium-249 (²⁴⁹Bk) target with a Calcium-48 (⁴⁸Ca) beam to produce Tennessine (Ts, element 117), which then alpha-decays to Moscovium.[4]

The following table summarizes the key quantitative data from these experiments, offering a side-by-side comparison of the production methods and the resulting decay properties of the Moscovium isotopes.

Parameter Experiment 1: Direct Synthesis of Moscovium Experiment 2: Moscovium as a Decay Product
Reaction ²⁴³Am + ⁴⁸Ca → ²⁸⁸Mc + 3n²⁴⁹Bk + ⁴⁸Ca → ²⁹³Ts + 4n → ²⁸⁹Mc + α
Projectile ⁴⁸Ca⁴⁸Ca
Target ²⁴³Am²⁴⁹Bk
Beam Energy ~248 MeVNot specified
Compound Nucleus ²⁹¹Mc²⁹⁷Ts
Observed Isotope ²⁸⁸Mc²⁸⁹Mc
Production Cross-Section ~3 pbNot specified
²⁸⁸Mc Alpha Decay Energy ~10.46 MeVNot applicable
²⁸⁸Mc Half-Life ~193 msNot applicable
²⁸⁹Mc Alpha Decay Energy Not applicable~10.49 MeV
²⁸⁹Mc Half-Life Not applicable~250 ms

Experimental Protocols

The successful synthesis and detection of superheavy elements hinge on sophisticated experimental setups and meticulous procedures. The following outlines the generalized methodology employed in the cross-bombardment experiments for Moscovium.

1. Ion Beam Production and Acceleration:

  • A beam of ⁴⁸Ca ions is generated in an ion source.[5]

  • The ions are then accelerated to a specific energy (e.g., ~248 MeV) using a cyclotron.[3][6] The beam intensity is typically on the order of 10¹³ ions per second.[6]

2. Target Preparation and Irradiation:

  • A thin film of the target material (e.g., ²⁴³AmO₂ or ²⁴⁹Bk) is deposited on a backing foil, often made of titanium.

  • To withstand the intense heat generated by the ion beam, the target is mounted on a rotating wheel.[6]

  • The accelerated ⁴⁸Ca beam is directed onto the rotating target, initiating fusion-evaporation reactions.[6]

3. Separation and Detection of Reaction Products:

  • The newly formed superheavy nuclei, recoiling from the target, are separated from the unreacted beam particles and other byproducts using a gas-filled recoil separator, such as the Dubna Gas-Filled Recoil Separator (DGFRS) or the TransActinide Separator and Chemistry Apparatus (TASCA).[7]

  • The separated nuclei are implanted into a position-sensitive silicon detector located at the focal plane of the separator.[6]

4. Decay Chain Measurement:

  • When a superheavy nucleus is implanted in the detector, its position, time of arrival, and energy are recorded.[6]

  • The subsequent alpha decays of the implanted nucleus and its daughter products are detected at the same position.[6]

  • By measuring the energies of the emitted alpha particles and the time intervals between successive decays, the decay chain can be reconstructed and the half-lives of the isotopes determined.[6]

5. Data Analysis and Confirmation:

  • The observed decay chains are analyzed to identify the parent nuclide.

  • The results from different cross-bombardment experiments are compared to confirm that the same decay properties are observed for a given isotope, thereby validating its discovery.

Visualizing the Process: From Bombardment to Confirmation

The following diagrams illustrate the logical workflow of cross-bombardment experiments and the resulting decay chains that provide the "fingerprint" for a new element.

Cross_Bombardment_Workflow cluster_experiment1 Experiment 1: Direct Synthesis cluster_experiment2 Experiment 2: Decay Product cluster_confirmation Confirmation Ca1 ⁴⁸Ca Beam Am_target ²⁴³Am Target Ca1->Am_target Fusion-Evaporation Mc288 ²⁸⁸Mc Nh284 ²⁸⁴Nh Mc288->Nh284 α-decay Decay_Data Compare Decay Properties Mc288->Decay_Data Rg280 ²⁸⁰Rg Nh284->Rg280 α-decay Ca2 ⁴⁸Ca Beam Bk_target ²⁴⁹Bk Target Ca2->Bk_target Fusion-Evaporation Ts293 ²⁹³Ts Mc289 ²⁸⁹Mc Ts293->Mc289 α-decay Nh285 ²⁸⁵Nh Mc289->Nh285 α-decay Mc289->Decay_Data

Caption: Workflow of cross-bombardment experiments for Moscovium confirmation.

The diagram above illustrates the parallel nature of cross-bombardment experiments. In one experiment, Moscovium-288 is directly synthesized, and its decay chain is observed. In a separate experiment, a different isotope, Moscovium-289, is produced as a decay product of Tennessine-293. The consistency of the decay properties of the Moscovium isotopes across these different production pathways provides strong evidence for their existence.

Decay_Chain_Comparison cluster_Mc288_chain Decay Chain of ²⁸⁸Mc cluster_Mc289_chain Decay Chain of ²⁸⁹Mc Mc288 ²⁸⁸Mc (Z=115, N=173) T₁/₂ ≈ 193 ms Eα ≈ 10.46 MeV Nh284 ²⁸⁴Nh (Z=113, N=171) Mc288->Nh284 α Rg280 ²⁸⁰Rg (Z=111, N=169) Nh284->Rg280 α Mt276 ²⁷⁶Mt (Z=109, N=167) Rg280->Mt276 α Bh272 ²⁷²Bh (Z=107, N=165) Mt276->Bh272 α Db268 ²⁶⁸Db (Z=105, N=163) (Spontaneous Fission) Bh272->Db268 α Mc289 ²⁸⁹Mc (Z=115, N=174) T₁/₂ ≈ 250 ms Eα ≈ 10.49 MeV Nh285 ²⁸⁵Nh (Z=113, N=172) Mc289->Nh285 α Rg281 ²⁸¹Rg (Z=111, N=170) Nh285->Rg281 α Mt277 ²⁷⁷Mt (Z=109, N=168) Rg281->Mt277 α Bh273 ²⁷³Bh (Z=107, N=166) Mt277->Bh273 α Db269 ²⁶⁹Db (Z=105, N=164) (Spontaneous Fission) Bh273->Db269 α

Caption: Comparison of the alpha decay chains for Moscovium-288 and Moscovium-289.

This diagram details the sequential alpha decays for two different isotopes of Moscovium. Each step in the chain is characterized by a specific alpha decay energy and a measurable half-life, which collectively serve as a unique identifier for the parent isotope. The consistency of these decay properties across multiple experiments is the gold standard for the confirmation of a new superheavy element.

References

A Comparative Analysis of the Reactivity of Oganesson and Radon

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical reactivity of the heaviest noble gas, Oganesson, reveals a stark departure from the expected inertness of its lighter counterpart, Radon. Theoretical and computational studies indicate that significant relativistic effects governing Oganesson's electronic structure render it a surprisingly reactive element, potentially challenging its classification as a noble gas. In contrast, Radon, while the most reactive of the naturally occurring noble gases, remains largely chemically inert.

This guide provides a comprehensive comparison of the predicted and known reactivity of Oganesson (Og) and Radon (Rn) for researchers, scientists, and professionals in drug development. All data for Oganesson is based on theoretical predictions due to its extremely short half-life of approximately 0.7 milliseconds, which has so far precluded experimental chemical studies.[1][2]

Unveiling the Reactivity Landscape: A Quantitative Comparison

The predicted chemical properties of Oganesson diverge significantly from those of Radon, primarily due to the immense relativistic effects in the former. These effects, stemming from the high nuclear charge, cause the inner-shell electrons to orbit at speeds approaching the speed of light.[3] This leads to a cascade of consequences, including strong spin-orbit coupling and a "smearing out" of the electron shell structure, which ultimately enhances Oganesson's reactivity.[2][3]

The following table summarizes the key quantitative data that highlights the differences in the predicted and known properties of Oganesson and Radon.

PropertyOganesson (Og)Radon (Rn)
Physical State at STP Solid (predicted)[1]Gas[4]
First Ionization Energy ~860 kJ/mol (predicted)[2]1037 kJ/mol[5]
Second Ionization Energy ~1560 kJ/mol (predicted)[2]~2060 kJ/mol
Electron Affinity +0.080 ± 0.006 eV (predicted)[2]~ -0.7 eV (calculated)
Polarizability Extremely broad, almost double that of Radon (predicted)[2]5.3 ų (calculated)[6]
Electron Configuration [Rn] 5f¹⁴ 6d¹⁰ 7s² 7p⁶ (predicted)[1][Xe] 4f¹⁴ 5d¹⁰ 6s² 6p⁶

The "Smearing" of Electron Shells: A Tale of Relativistic Effects

The enhanced reactivity of Oganesson can be attributed to a phenomenon described as a "smearing out" of its valence and core electron subshells into a more homogeneous, gas-like distribution of electrons.[2][3] This is in stark contrast to the well-defined electron shells of lighter noble gases like Radon. The primary driver for this is the exceptionally strong spin-orbit splitting of the 7p orbital in Oganesson.[2]

Caption: A diagram illustrating the contrasting effects of relativity on the electron shell structures and resulting reactivity of Radon and Oganesson.

This profound alteration of Oganesson's electronic structure leads to a lower ionization energy compared to Radon, making it easier to remove an electron.[2] Furthermore, Oganesson is predicted to have a positive electron affinity, meaning it can form a stable anion by capturing an electron, a property unheard of for other noble gases.[2] Its high polarizability further suggests that it can readily form temporary dipoles, facilitating intermolecular interactions and chemical bonding.[2]

In contrast, while Radon can form a limited number of compounds with highly electronegative elements like fluorine, it is generally considered chemically inert.[4] Its higher ionization energy and negative electron affinity are consistent with the typical behavior of noble gases.

Methodologies for Determining Properties

Due to the inability to perform traditional wet chemistry on Oganesson, its properties are predicted using sophisticated computational methods. For Radon, while some properties are determined experimentally, many are also supported by theoretical calculations due to its radioactivity.

Computational Protocols for Oganesson and Radon

The theoretical predictions for the properties of Oganesson and the calculated properties of Radon are primarily derived from advanced relativistic quantum chemical methods. These approaches are essential to accurately model the significant influence of relativity on the electronic structure of these heavy elements.

1. Relativistic Coupled-Cluster (CC) Theory:

  • Objective: To achieve high-accuracy calculations of properties like ionization potentials and electron affinities.

  • Methodology: This method starts with solutions from the four-component Dirac-Hartree-Fock (DHF) or Dirac-Fock-Breit equations, which inherently account for relativistic effects. Electron correlation, the interaction between electrons, is then treated using the coupled-cluster approach with single, double, and perturbative triple excitations (CCSD(T)). To improve accuracy, results are often extrapolated to the complete basis set (CBS) limit.

  • Corrections: For superheavy elements like Oganesson, further corrections for the Breit interaction (a relativistic correction to the electron-electron interaction) and Quantum Electrodynamics (QED) effects (self-energy and vacuum polarization) are often included.[7]

  • Basis Sets: Large, correlation-consistent basis sets, such as those developed by Dyall, are typically employed. For instance, calculations may use basis sets up to the quadruple-zeta level (e.g., (n-aug)-cvNz, where n indicates the level of augmentation with diffuse functions).[7]

2. Density Functional Theory (DFT):

  • Objective: To study the electronic structure and predict properties of large, complex systems, including the solid state of Oganesson.

  • Methodology: DFT calculations for superheavy elements are also performed within a relativistic framework, often using two- or four-component methods. The choice of the exchange-correlation functional is critical for accuracy.

  • Functionals: Studies on solid Oganesson have shown that functionals like PBE with Grimme's D3 dispersion correction with Becke-Johnson damping (PBE-D3(BJ)), PBEsol, and the SCAN functional provide results in good agreement with higher-level coupled-cluster methods.[8][9]

  • Basis Sets: Plane-wave basis sets are commonly used for solid-state calculations, often in conjunction with projector augmented-wave (PAW) pseudopotentials that are specifically designed to handle relativistic effects. For molecular calculations, Gaussian-type orbital (GTO) basis sets are used.

Experimental Protocols for Radon

While the fundamental chemical properties of Radon are often calculated, its physical properties and presence in the environment are determined through various experimental techniques.

1. Measurement of Radon Concentration:

  • Activated Charcoal Adsorption: A passive method where a container with activated charcoal is exposed to the air for a period. The adsorbed radon's gamma decay is then measured using a scintillation detector.[10]

  • Alpha Track Detection: A passive integrating method using a small piece of plastic inside a container. Alpha particles from the decay of radon and its progeny create tracks on the plastic, which are later etched and counted.[10]

  • Liquid Scintillation Counting: A highly sensitive method, particularly for measuring radon in water. The water sample is mixed with a scintillation cocktail, and the light pulses produced by the alpha and beta decays are counted.

  • Electret Ion Chambers: An electrostatically charged disk (electret) is placed in an ion chamber. The ionization from radon decay reduces the electret's voltage, and the change in voltage is proportional to the radon concentration.

The following diagram illustrates a generalized workflow for the computational prediction of properties for superheavy elements like Oganesson.

G Computational Workflow for Predicting Properties of Superheavy Elements start Define System (e.g., Oganesson atom) dft Relativistic DFT Calculation (e.g., with SCAN functional) start->dft cc Relativistic Coupled-Cluster Calculation (e.g., CCSD(T)) start->cc basis Select Appropriate Basis Set (e.g., Dyall's correlation-consistent) dft->basis cc->basis corrections Include Breit and QED Corrections basis->corrections extrapolation Extrapolate to Complete Basis Set Limit corrections->extrapolation analysis Analyze Results and Predict Properties (Ionization Energy, Electron Affinity, etc.) extrapolation->analysis

References

Oganesson vs. Lighter Noble Gases: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the heaviest noble gas, Oganesson (Og), reveals profound deviations from its lighter congeners, challenging the traditional understanding of Group 18 elements. This guide provides a detailed comparison of the predicted properties of Oganesson with the established characteristics of Helium (He), Neon (Ne), Argon (Ar), Krypton (Kr), Xenon (Xe), and Radon (Rn), supported by theoretical and computational data. The significant influence of relativistic effects on Oganesson's physical and chemical behavior is a central theme, offering valuable insights for researchers in nuclear physics and chemistry.

Oganesson, with an atomic number of 118, is the heaviest element synthesized to date.[1][2] Unlike the other elements in Group 18, which are gaseous under standard conditions, Oganesson is predicted to be a solid.[1][2][3] This striking difference is primarily attributed to strong relativistic effects, which significantly alter its electronic structure and, consequently, its physical and chemical properties.[3][4][5][6]

Distinguishing Properties: A Quantitative Comparison

The fundamental properties of Oganesson, derived from theoretical calculations, are starkly different from those of the lighter noble gases. The following table summarizes key comparative data.

PropertyHelium (He)Neon (Ne)Argon (Ar)Krypton (Kr)Xenon (Xe)Radon (Rn)Oganesson (Og)
Atomic Mass (u) 4.002620.18039.94883.798131.29~222~294
Melting Point (°C) -272.2-248.6-189.3-157.4-111.8-7152 (predicted)
Boiling Point (°C) -268.9-246.1-185.8-153.2-108.0-61.7177 (predicted)
Density (g/L at STP) 0.17860.90021.7843.7495.8949.737000 (predicted solid)
First Ionization Energy (kJ/mol) 2372.32080.71520.61350.81170.41037860 (predicted)
Electron Affinity (kJ/mol) > 0> 0> 0> 0> 0> 0-7.7 (predicted)

The Decisive Role of Relativistic Effects

For an element as heavy as Oganesson, the high nuclear charge causes its inner electrons to travel at speeds approaching the speed of light. This necessitates the application of Einstein's theory of relativity to accurately describe its electronic behavior. These relativistic effects are the primary reason for Oganesson's predicted unique characteristics.

One of the most significant consequences of these effects is the "smearing" of its electron shells.[4][5][7] Unlike the well-defined, discrete electron shells of lighter noble gases, the electrons in Oganesson are predicted to be distributed more uniformly, resembling a "Fermi gas."[4] This delocalization of electrons leads to a significant increase in polarizability, which in turn strengthens the van der Waals forces between Oganesson atoms, causing it to be a solid at room temperature.[8]

Furthermore, relativistic effects are predicted to make Oganesson significantly more reactive than its noble gas counterparts.[1][3] Theoretical calculations suggest that Oganesson may be able to form stable chemical bonds and exhibit multiple oxidation states. This is in sharp contrast to the chemical inertness that characterizes the lighter members of Group 18.[8]

Distinguishing_Oganesson Logical Flow for Distinguishing Oganesson Start Unknown Element (Group 18) State Determine Physical State at STP Start->State Reactivity Assess Chemical Reactivity State->Reactivity Solid Lighter_Noble_Gas Lighter Noble Gas (He, Ne, Ar, Kr, Xe, Rn) State->Lighter_Noble_Gas Gas Electron_Structure Analyze Electron Shell Structure Reactivity->Electron_Structure Reactive Reactivity->Lighter_Noble_Gas Inert Oganesson Oganesson (Og) Electron_Structure->Oganesson Smeared Shells (Relativistic Effects) Electron_Structure->Lighter_Noble_Gas Defined Shells

Distinguishing Oganesson from Lighter Noble Gases.

Experimental Protocols: Synthesis and Identification of Superheavy Elements

The synthesis and identification of a superheavy element like Oganesson is a formidable experimental challenge, relying on nuclear reactions and sophisticated detection techniques. The following outlines a generalized experimental workflow for the production and characterization of such an element.

Target Preparation and Ion Beam Bombardment
  • Target Fabrication: A target of a heavy element, such as Californium-249, is prepared. The target material is typically deposited on a thin, durable backing foil.

  • Ion Beam Production and Acceleration: A beam of lighter ions, for example, Calcium-48, is generated in an ion source. This beam is then accelerated to a specific energy using a particle accelerator, such as a cyclotron.

  • Bombardment: The high-energy ion beam is directed onto the target. The fusion of a target nucleus with a projectile nucleus can lead to the formation of a superheavy element.

Separation and Detection of Synthesis Products
  • Recoil Separator: The newly formed superheavy atoms, recoiling from the target, are guided into a recoil separator. This device uses magnetic and electric fields to separate the desired superheavy nuclei from the unreacted beam particles and other reaction byproducts based on their mass-to-charge ratio.

  • Detector Implantation: The separated superheavy atoms are implanted into a position-sensitive detector, typically a silicon detector array.

Identification through Decay Chain Analysis
  • Alpha Decay Detection: Superheavy elements are typically radioactive and undergo a series of alpha decays. The detectors record the time, position, and energy of these alpha particles.

  • Decay Chain Reconstruction: By correlating the sequence of alpha decays (an alpha chain) from a specific implantation position, scientists can reconstruct the decay chain of the parent superheavy nucleus.

  • Identification: The identification of a new element is confirmed if the decay chain terminates in a known nuclide with well-characterized decay properties. The properties of the decay chain (alpha energies and half-lives) provide a unique signature for the new element.

Experimental_Workflow Experimental Workflow for Superheavy Element Synthesis cluster_synthesis Synthesis cluster_detection Detection & Identification Target Target Preparation (e.g., Californium-249) Bombardment Target Bombardment Target->Bombardment Beam Ion Beam Production (e.g., Calcium-48) Accelerator Particle Accelerator Beam->Accelerator Accelerator->Bombardment Separator Recoil Separator Bombardment->Separator Detector Detector Implantation Separator->Detector Alpha_Decay Alpha Decay Detection Detector->Alpha_Decay Analysis Decay Chain Analysis Alpha_Decay->Analysis Identification Element Identification Analysis->Identification

Workflow for Superheavy Element Synthesis and Identification.

Conclusion

Oganesson stands as a testament to the predictive power of modern physics and chemistry. While its fleeting existence makes direct experimental investigation currently impossible, theoretical studies provide a compelling picture of an element that dramatically departs from the established trends of the noble gases. For researchers, the study of Oganesson and other superheavy elements continues to push the boundaries of our understanding of the atomic nucleus and the periodic table, offering a glimpse into the extreme limits of matter.

References

Oganesson's Alpha Decay Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimentally verified and theoretically predicted alpha decay pathway of Oganesson (Og), the heaviest element synthesized to date. The stability and decay properties of such superheavy nuclei are of fundamental interest to nuclear physics and chemistry, offering insights into the limits of nuclear existence and the influence of relativistic effects on chemical properties. Understanding these decay chains is crucial for the identification of new superheavy elements.

Quantitative Decay Data Summary

The primary isotope of Oganesson that has been synthesized and studied is ^{294}Og. Its decay is characterized by a chain of alpha emissions, ultimately terminating in spontaneous fission. The following table summarizes the key quantitative data for the alpha decay cascade originating from ^{294}Og.

NuclideHalf-Life (ms)Primary Decay ModeAlpha Decay Energy (MeV)Daughter Nuclide
^{294}Og 0.7 (approx.)[1]Alpha Decay11.81^{290}Lv
^{290}Lv 14 (approx.)[2]Alpha Decay11.69^{286}Fl
^{286}Fl 130 (approx.)Spontaneous Fission / Alpha Decay10.82^{282}Cn
^{282}Cn 0.8 (approx.)Spontaneous Fission9.89-

Note: Half-lives and decay energies for superheavy elements are subject to experimental uncertainty due to the extremely low production rates (only a few atoms have been synthesized). Theoretical models also provide a range of predicted values.

Alpha Decay Pathway of Oganesson-294

The following diagram illustrates the experimentally observed alpha decay chain of Oganesson-294.

OganessonDecay Og294 294Og Lv290 290Lv Og294->Lv290 α (t½ ≈ 0.7 ms) Fl286 286Fl Lv290->Fl286 α (t½ ≈ 14 ms) Cn282 282Cn Fl286->Cn282 α / SF (t½ ≈ 130 ms) SF Spontaneous Fission Cn282->SF SF (t½ ≈ 0.8 ms)

Alpha decay chain of Oganesson-294.

Comparison with Alternative Decay Modes: Spontaneous Fission

For superheavy nuclei, spontaneous fission (SF) is a significant and competing decay mode.[1][3] As the atomic number increases, the electrostatic repulsion between the large number of protons in the nucleus becomes substantial, leading to a higher probability of the nucleus spontaneously splitting into two or more smaller nuclei.[1] While ^{294}Og primarily undergoes alpha decay, its decay products, particularly ^{286}Fl and ^{282}Cn, have significant spontaneous fission branches.[1][2] The competition between alpha decay and spontaneous fission is a critical factor in determining the observable lifetime of superheavy elements.

Theoretical models, such as the liquid drop model and the nuclear shell model, are employed to predict the stability of superheavy nuclei against spontaneous fission.[1] The concept of an "island of stability" suggests that nuclei with certain "magic" numbers of protons and neutrons will exhibit enhanced stability and longer half-lives.[1] While Oganesson lies beyond the presently confirmed magic numbers, the study of its decay properties provides crucial data for refining these theoretical models.

Experimental and Theoretical Methodologies

Experimental Protocol: Synthesis and Detection of Oganesson-294

The experimental verification of Oganesson's decay pathway is a formidable challenge due to its extremely short half-life and low production cross-section.

  • Synthesis: The synthesis of ^{294}Og was achieved at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia.[4] The experiment involved bombarding a target of Californium-249 (^{249}Cf) with a high-intensity beam of Calcium-48 (^{48}Ca) ions accelerated in a cyclotron.[5][6][7] The nuclear fusion reaction is as follows: ^{249}{98}Cf + ^{48}{20}Ca → ^{294}_{118}Og + 3n

  • Separation and Detection: The newly formed ^{294}Og atoms, recoiling from the target, are separated from the unreacted beam particles and other reaction products using a gas-filled recoil separator. These atoms are then implanted into a position-sensitive detector.

  • Decay Identification: The identification of the ^{294}Og atom is achieved by observing its subsequent decay chain. The detector records the time and position of the implanted atom and the subsequent alpha particles emitted during its decay. By correlating the sequence of alpha decays with the known decay properties of the daughter and granddaughter nuclei (e.g., ^{290}Lv and ^{286}Fl), the initial presence of ^{294}Og can be confirmed.[2] This method is known as recoil-decay correlation.

Theoretical Framework: Predicting Decay Properties

Theoretical models are indispensable for predicting the decay properties of superheavy elements and for guiding experimental efforts.

  • Quantum Tunneling Models: These models are used to calculate the half-lives of alpha decay.[1] They treat alpha decay as a quantum mechanical process where the alpha particle tunnels through the potential barrier created by the nucleus. The half-life is highly sensitive to the Q-value of the decay (the energy released).

  • Coulomb and Proximity Potential Models (CPPM): These are specific types of models used to calculate the interaction potential between the alpha particle and the daughter nucleus, which is a key component in determining the tunneling probability and, consequently, the alpha decay half-life.[8]

  • Macroscopic-Microscopic Models: These models are used to calculate nuclear masses and, from them, the Q-values for alpha decay.[2] They combine a macroscopic liquid-drop model with microscopic shell corrections to account for the detailed structure of the nucleus.

The interplay between experimental data and theoretical predictions is crucial for advancing our understanding of the nuclear landscape in the region of superheavy elements. The confirmed alpha decay chain of Oganesson provides a critical benchmark for testing and refining these theoretical frameworks.

References

Unveiling the State of Oganesson: A Comparative Guide to Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

[City, State] – [Date] – The superheavy element Oganesson (Og), with atomic number 118, remains a frontier of chemical and physical research. Due to its extremely short half-life of less than a millisecond, experimental characterization of its properties is currently impossible.[1] Consequently, our understanding of Oganesson's state and behavior relies entirely on sophisticated theoretical models. This guide provides a comprehensive comparison of the prevailing theoretical frameworks used to predict the properties of this enigmatic element, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

A key finding from a range of theoretical studies is the prediction that Oganesson, unlike its lighter noble gas congeners, is likely a solid at standard temperature and pressure (STP).[1][2][3] This deviation from periodic trends is primarily attributed to profound relativistic effects on its electronic structure.

Predicted Physical Properties of Oganesson

The following table summarizes the quantitative predictions for various physical properties of Oganesson derived from different theoretical models.

PropertyPredicted ValueTheoretical Model(s)
Physical State at STP SolidRelativistic calculations, Monte Carlo simulations
Melting Point 325 ± 15 K (52 ± 15 °C)Monte Carlo simulations, Density Functional Theory
Boiling Point 450 ± 10 K (177 ± 10 °C)Monte Carlo simulations, Density Functional Theory
Electron Configuration [Rn] 5f¹⁴ 6d¹⁰ 7s² 7p⁶ (predicted)Dirac-Fock and nonrelativistic Hartree-Fock calculations
First Ionization Potential ~8.9 eVRelativistic Coupled-Cluster method
Electron Affinity 0.080(6) eVRelativistic Coupled-Cluster method
Band Gap 1.5 eVDensity Functional Theory (GW method)
Crystal Structure Face-centered cubic (predicted)Extrapolated from lighter noble gases

The Decisive Role of Relativistic Effects

A central theme in the theoretical treatment of Oganesson is the paramount importance of relativistic effects. Due to its massive nucleus, Oganesson's inner electrons travel at speeds approaching the speed of light, leading to significant relativistic corrections. These effects are so pronounced that they fundamentally alter its expected properties. For instance, non-relativistic calculations would incorrectly predict Oganesson to be a gas at room temperature.[1]

Relativistic_Effects Relativistic_Effects Strong Relativistic Effects (due to high Z) Electron_Shell_Contraction Contraction of s and p₁/₂ orbitals Relativistic_Effects->Electron_Shell_Contraction Spin_Orbit_Coupling Large Spin-Orbit Coupling Relativistic_Effects->Spin_Orbit_Coupling Solid_State Predicted Solid State at STP Electron_Shell_Contraction->Solid_State Semiconductor Semiconducting Nature Spin_Orbit_Coupling->Semiconductor Increased_Reactivity Increased Chemical Reactivity Spin_Orbit_Coupling->Increased_Reactivity

Caption: Influence of relativistic effects on the predicted properties of Oganesson.

Computational Methodologies

The theoretical predictions for Oganesson's properties are the result of rigorous computational "experiments." Below are the detailed methodologies for the key theoretical models cited.

Dirac-Fock and Relativistic Coupled-Cluster Methods

These methods are fundamental for accurately describing the electronic structure of superheavy elements by incorporating relativistic effects from first principles.

  • Objective: To calculate electron configuration, ionization potentials, and electron affinity.

  • Methodology:

    • Hamiltonian: The calculations are based on the Dirac-Coulomb-Breit Hamiltonian, which accounts for relativistic kinematics and the magnetic interactions between electrons.

    • Wave Function: The electronic wave function is described using a four-component spinor representation.

    • Electron Correlation: The coupled-cluster method, including single, double, and perturbative triple excitations (CCSD(T)), is employed to accurately treat electron correlation.

    • Basis Sets: Large, uncontracted Gaussian basis sets, such as the Dyall basis sets (e.g., dyall.ev4z), are used to provide a flexible description of the electron density.[4]

    • Software: The DIRAC program is a prominent software package used for such relativistic quantum chemistry calculations.[3]

Dirac_Fock_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output Hamiltonian Dirac-Coulomb-Breit Hamiltonian SCF Self-Consistent Field (SCF) (Dirac-Fock) Hamiltonian->SCF Basis_Set Dyall Basis Set (e.g., dyall.ev4z) Basis_Set->SCF Correlation Coupled-Cluster (CCSD(T)) SCF->Correlation Properties Electron Configuration Ionization Potential Electron Affinity Correlation->Properties

Caption: Workflow for calculating electronic properties of Oganesson.

Density Functional Theory (DFT)

DFT is a widely used method to investigate the electronic structure and properties of materials, including the prediction of Oganesson's solid-state characteristics.

  • Objective: To determine the band structure and predict the phase of Oganesson.

  • Methodology:

    • Functionals: The generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional and the strongly constrained and appropriately normed (SCAN) meta-GGA functional are commonly used.

    • Many-Body Perturbation Theory: To obtain a more accurate band gap, the GW approximation is often applied on top of the DFT calculation.

    • Relativistic Effects: Scalar relativistic effects and spin-orbit coupling are included in the calculations.

    • Software: Quantum Espresso is an open-source software package used for first-principles calculations of electronic structure.

DFT_Workflow cluster_dft_input DFT Input cluster_dft_calculation DFT Calculation cluster_dft_output Output Functional Exchange-Correlation Functional (PBE, SCAN) Ground_State Ground State Calculation (Kohn-Sham Equations) Functional->Ground_State Pseudopotentials Relativistic Pseudopotentials Pseudopotentials->Ground_State GW_Correction GW Approximation (for accurate band gap) Ground_State->GW_Correction Band_Structure Electronic Band Structure (Prediction of Semiconductor) GW_Correction->Band_Structure

Caption: Workflow for predicting the electronic band structure of solid Oganesson.

Monte Carlo (MC) Simulations

MC simulations are a powerful tool for studying the thermodynamic properties of a system by simulating the behavior of its constituent particles.

  • Objective: To predict the melting and boiling points of Oganesson.

  • Methodology:

    • Interaction Potential: The simulations rely on an accurate interatomic potential derived from high-level quantum chemical calculations, such as coupled-cluster theory.

    • Ensemble: The simulations are typically performed in the canonical (NVT) or isothermal-isobaric (NPT) ensemble.

    • Algorithm: The Metropolis algorithm is commonly used to sample the configuration space and determine the equilibrium properties of the system at different temperatures.

    • Phase Transition: The melting point is identified by observing the solid-liquid phase transition in the simulations.

MC_Workflow cluster_mc_input Input cluster_mc_simulation Simulation cluster_mc_output Output Potential Interatomic Potential (from Coupled-Cluster) Metropolis Metropolis Algorithm (Random moves, acceptance rule) Potential->Metropolis System System of Og atoms (defined number, volume, temp.) System->Metropolis Equilibration System Equilibration Metropolis->Equilibration Thermodynamics Thermodynamic Properties (Energy, Pressure) Equilibration->Thermodynamics Phase_Transition Melting and Boiling Points Thermodynamics->Phase_Transition

Caption: Workflow for determining the melting and boiling points of Oganesson.

Conclusion

The theoretical modeling of Oganesson provides a fascinating glimpse into the behavior of matter at the extremes of the periodic table. The consensus among different high-level computational models is that Oganesson is a solid semiconductor at standard conditions, a stark departure from the properties of other noble gases. These predictions, driven by the profound influence of relativistic effects, highlight the predictive power of modern quantum chemistry and provide a solid foundation for future experimental endeavors, should they become feasible. The continued refinement of these theoretical models will be crucial for deepening our understanding of the chemical and physical properties of superheavy elements.

References

Oganesson: A Solid Case for a Noble Gas Anomaly at Room Temperature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of theoretical evidence points towards Oganesson (Og), the heaviest element in the periodic table, defying its noble gas lineage by existing as a solid under standard conditions. This departure from the gaseous state characteristic of all other Group 18 elements is attributed to profound relativistic effects on its electronic structure.

Oganesson, with atomic number 118, sits at the bottom of the noble gas group, a family of elements known for their chemical inertness and gaseous state at room temperature. However, due to its immense atomic mass and the resulting high velocities of its innermost electrons, relativistic effects become exceptionally prominent, leading to a significant alteration of its physical properties.[1][2] Theoretical calculations, which are essential due to the element's extremely short half-life of its only known isotope, 294Og (approximately 0.7 milliseconds), consistently predict it to be a solid at standard temperature and pressure (STP).[1][3]

Comparative Analysis of Predicted Physical States

Computational models are currently the only means to probe the properties of Oganesson. A comparative look at the predicted melting and boiling points of Oganesson, alongside the established values for its lighter congeners in Group 18, highlights its anomalous nature.

ElementAtomic NumberPeriodPredicted/Experimental Melting Point (K)Predicted/Experimental Boiling Point (K)State at Room Temperature (298 K)
Helium (He)210.95 (at 2.5 MPa)4.22Gas
Neon (Ne)10224.5627.07Gas
Argon (Ar)18383.8087.30Gas
Krypton (Kr)364115.79119.93Gas
Xenon (Xe)545161.4165.03Gas
Radon (Rn)866202211.3Gas
Oganesson (Og) 118 7 ~325 ± 15 [3]~450 ± 10 [3]Solid (Predicted)

The Decisive Role of Relativistic Effects

The prediction of Oganesson's solid state is a direct consequence of relativistic effects on its electron shells. For superheavy elements, the velocity of electrons in the inner orbitals approaches a significant fraction of the speed of light. This leads to two major relativistic effects: the contraction of s and p orbitals and the expansion of d and f orbitals, along with significant spin-orbit coupling.[4]

In the case of Oganesson, these effects are so pronounced that they significantly influence its interatomic interactions. State-of-the-art computational studies have demonstrated that if relativistic effects are not considered, Oganesson is predicted to have a melting point of around 220 K, which would classify it as a gas at room temperature, in line with its noble gas counterparts.[3] However, when relativistic effects are included in the calculations, the predicted melting point is raised by approximately 100 K to about 325 K (52 °C), firmly placing it in the solid state at room temperature.[3][5] This dramatic shift underscores the indispensable role of relativity in understanding the properties of superheavy elements.

Computational Methodologies

The theoretical predictions for Oganesson's physical state are derived from sophisticated computational chemistry methods. Due to the impossibility of direct experimental measurement, these theoretical approaches provide the sole evidence for its properties.

Key Computational Approaches:
  • Parallel Tempering Monte Carlo (PTMC) Simulations: This method is used to explore the potential energy surface of a system to determine its thermodynamic properties, including melting and boiling points. By running simulations at multiple temperatures simultaneously, it can overcome energy barriers and efficiently sample different phases of matter.[3]

  • First-Principles Thermodynamic Integration (TI): This is a computational technique used to calculate the free energy difference between two states of a system. By integrating along a path that connects a known reference state to the state of interest, the free energy of the solid and liquid phases of Oganesson can be determined, allowing for the prediction of its melting point.[3]

  • Coupled-Cluster (CC) Theory: This is a highly accurate quantum chemical method used to calculate the electronic structure of atoms and molecules. It serves as a benchmark for calibrating other computational methods and for deriving the interatomic interaction potentials used in PTMC and TI simulations.[3]

  • Relativistic Kohn-Sham Density Functional Theory (DFT) and Many-Body Perturbation Theory (GW method): These methods are employed to investigate the electronic band structure of bulk Oganesson. These calculations have predicted that solid Oganesson would be a semiconductor with a surprisingly small band gap, further distinguishing it from other noble gases which are insulators.[4]

The following diagram illustrates the workflow of how relativistic effects are incorporated into the theoretical predictions of Oganesson's state at room temperature.

G Influence of Relativistic Effects on Predicted State of Oganesson cluster_0 Theoretical Framework cluster_1 Computational Simulations cluster_2 Predicted Properties Non-Relativistic Model Non-Relativistic Model PTMC_NR PTMC Simulations (Non-Relativistic) Non-Relativistic Model->PTMC_NR TI_NR Thermodynamic Integration (Non-Relativistic) Non-Relativistic Model->TI_NR Relativistic Model Relativistic Model PTMC_R PTMC Simulations (Relativistic) Relativistic Model->PTMC_R TI_R Thermodynamic Integration (Relativistic) Relativistic Model->TI_R MP_NR Melting Point ≈ 220 K PTMC_NR->MP_NR MP_R Melting Point ≈ 325 K PTMC_R->MP_R TI_NR->MP_NR TI_R->MP_R State_NR State at RT: Gas MP_NR->State_NR State_R State at RT: Solid MP_R->State_R

Caption: Theoretical workflow for predicting Oganesson's state.

References

Validating the Half-Life of Oganesson-294: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the experimental measurements and theoretical predictions of the half-life of the superheavy element Oganesson-294 is presented. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the available data, methodologies for its synthesis and measurement, and an overview of the theoretical models used to predict its stability.

The synthesis and characterization of superheavy elements, such as Oganesson (Og), element 118, push the boundaries of our understanding of nuclear physics. A key parameter in the study of these exotic nuclei is their half-life, which provides crucial insights into nuclear stability and decay modes. This guide focuses on the validation of the half-life measurement of the only confirmed isotope of Oganesson, 294Og.

Experimental Determination of the Half-Life of 294Og

The production and identification of 294Og were pioneering achievements in nuclear science, primarily conducted at the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, in collaboration with Lawrence Livermore National Laboratory (LLNL) in the United States.[1][2] The experimental approach involves a "hot fusion" reaction, a technique used to synthesize many of the heaviest elements.[3]

Experimental Protocol: Synthesis and Detection

The synthesis of Oganesson-294 is achieved through the nuclear fusion of a Calcium-48 (48Ca) projectile with a Californium-249 (249Cf) target.[1][2] A detailed breakdown of the experimental methodology is as follows:

  • Projectile Acceleration: An intense beam of 48Ca ions is accelerated to a specific energy using a cyclotron. In the discovery experiments, the U400 cyclotron at JINR was utilized.[2]

  • Target Bombardment: The accelerated 48Ca beam is directed onto a rotating target composed of 249Cf oxide deposited on a thin titanium foil. The bombardment is carried out for an extended period, often spanning thousands of hours, due to the extremely low probability of the desired fusion reaction occurring.[1][2]

  • Fusion-Evaporation Reaction: The fusion of a 48Ca nucleus with a 249Cf nucleus forms a highly excited compound nucleus, 297Og. This compound nucleus then de-excites by emitting three neutrons (3n channel) to produce the isotope 294Og.[3]

  • Separation and Transport: The newly formed 294Og atoms, recoiling from the target, are separated from the unreacted beam particles and other reaction byproducts using a gas-filled recoil separator. This device utilizes magnetic fields to guide the superheavy nuclei to a detector system.

  • Detection and Identification: The 294Og atoms are implanted into a position-sensitive silicon detector array. The subsequent alpha decay of the implanted nucleus and its daughter products is then recorded. The identification of 294Og is based on the detection of a characteristic chain of alpha decays, culminating in spontaneous fission.[4] The energy and timing of these decay events are crucial for determining the half-life.

Data Analysis for Half-Life Measurement

The half-life of 294Og is determined by analyzing the time intervals between the implantation of the nucleus in the detector and its subsequent alpha decay. Given the extremely small number of atoms produced, statistical methods are employed to calculate the most probable half-life from the observed decay times. The analysis involves:

  • Event Correlation: Correlating the position of the implanted recoil nucleus with the subsequent alpha decay events to ensure they originate from the same atom.

  • Maximum Likelihood Estimation: This statistical method is often used to determine the decay constant (and thus the half-life) from a small number of decay events.

  • Uncertainty Analysis: The uncertainty in the half-life measurement is calculated considering both statistical fluctuations due to the low number of events and systematic uncertainties from the experimental setup.

Comparison of Experimental and Theoretical Half-Life Values

The experimentally measured half-life of 294Og has been reported with slight variations and different uncertainties across various publications. These values are compared with predictions from several theoretical nuclear models.

Source/Model Half-Life of 294Og (ms) Methodology
Experimental
Oganessian et al. (2006)[3]0.89 (+1.07, -0.31)Hot Fusion (49Cf + 48Ca)
ChemLin (2024)[5]0.58 (+0.44, -0.18)Isotopic Data Compilation
Wikipedia0.7Compilation of experimental data
PubChem~0.89Compilation of experimental data[1]
Chemicool~0.89Compilation of experimental data[2]
Theoretical
Examination of decay modes (2024)[6]3.048 x 10-4 s (0.3048 ms)Modified Generalized Liquid Drop Model (MGLDM)
ResearchGate Publication[7]~0.6Theoretical Calculation

Theoretical Models for Predicting Half-Lives of Superheavy Elements

The prediction of the half-life of superheavy nuclei is a complex challenge for nuclear theory. Various models have been developed to calculate the probability of alpha decay and spontaneous fission, the two dominant decay modes for these elements.

  • Macroscopic-Microscopic Models: These models combine a macroscopic liquid-drop model, which describes the bulk properties of the nucleus, with a microscopic shell-correction term that accounts for the quantum mechanical effects of individual nucleons.

  • Self-Consistent Nuclear Density Functional Theory (DFT): This is a more fundamental approach that starts from an effective interaction between nucleons and calculates the properties of the nucleus in a self-consistent manner.

  • Coulomb and Proximity Potential Model (CPPM): This model is specifically used to calculate the alpha decay half-lives by modeling the potential barrier that the alpha particle must tunnel through.

  • Effective Interactions (e.g., M3Y): These interactions are used in folding models to calculate the potential between the alpha particle and the daughter nucleus, which is a key input for determining the tunneling probability and, consequently, the half-life.

The significant variation in theoretical predictions highlights the ongoing efforts to refine these models to better describe the nuclear landscape in the region of superheavy elements.

Visualizing the Experimental and Comparative Workflow

To better understand the processes involved in validating the half-life of Oganesson-294, the following diagrams illustrate the experimental workflow and the logical relationship between experimental measurements and theoretical predictions.

ExperimentalWorkflow cluster_synthesis Synthesis of 294Og cluster_detection Detection and Measurement Ca48_Beam 48Ca Ion Beam Cyclotron Cyclotron Acceleration Ca48_Beam->Cyclotron Hot_Fusion Hot Fusion Reaction Cyclotron->Hot_Fusion Cf249_Target 249Cf Target Cf249_Target->Hot_Fusion Recoil_Separator Gas-filled Recoil Separator Hot_Fusion->Recoil_Separator Si_Detector Silicon Detector Array Recoil_Separator->Si_Detector Alpha_Decay Alpha Decay Detection Si_Detector->Alpha_Decay Data_Analysis Half-life Calculation Alpha_Decay->Data_Analysis

Experimental workflow for the synthesis and half-life measurement of Oganesson-294.

ComparisonLogic cluster_models Theoretical Models Exp_Data Experimental Half-life Data (e.g., Oganessian et al.) Comparison Comparison and Validation Exp_Data->Comparison Theo_Predictions Theoretical Half-life Predictions Theo_Predictions->Comparison Model_Refinement Refinement of Nuclear Models Comparison->Model_Refinement Discrepancies lead to Macro_Micro Macroscopic-Microscopic Macro_Micro->Theo_Predictions DFT Nuclear DFT DFT->Theo_Predictions CPPM CPPM CPPM->Theo_Predictions M3Y Effective Interactions (M3Y) M3Y->Theo_Predictions

Logical relationship in the validation of Oganesson-294's half-life.

Conclusion

The experimental measurement of the half-life of Oganesson-294, a feat of modern nuclear science, provides a critical benchmark for theoretical models. While the experimentally determined values show a reasonable consistency, the spread in theoretical predictions underscores the challenges in modeling the complex nuclear structure of superheavy elements. Continued refinement of both experimental techniques and theoretical frameworks is essential for a more precise understanding of the properties of these exotic nuclei at the limits of the periodic table. This comparative guide serves as a valuable resource for researchers engaged in this cutting-edge field.

References

Independent Verification of Element 118 (Oganesson) Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A landmark achievement in nuclear physics, the synthesis of element 118, named Oganesson (Og), by the Joint Institute for Nuclear Research (JINR) in Dubna, Russia, in collaboration with the Lawrence Livermore National Laboratory (LLNL) in the United States, has undergone rigorous scrutiny and verification by the international scientific community. This guide provides a detailed comparison of the initial discovery and the subsequent independent verification experiments that solidified Oganesson's place on the periodic table.

The initial synthesis of Oganesson was first reported in 2006, following experiments conducted in 2002 and 2005 at the Flerov Laboratory of Nuclear Reactions at JINR.[1] The discovery was the culmination of a long-standing collaboration and a testament to the sophisticated experimental techniques developed to create and identify superheavy elements.

Verification of such a discovery is a cornerstone of the scientific method. In the realm of superheavy elements, this often involves independent laboratories reproducing the experiment or confirming the decay properties of the new element and its daughter products. For Oganesson, the verification process was primarily achieved through the latter method, with different research groups independently synthesizing and characterizing the decay products of Oganesson, thereby confirming the original decay chain.

Comparison of Experimental Data

The synthesis of Oganesson and the verification of its decay products involve intricate nuclear reactions and the detection of fleeting atomic nuclei. The following table summarizes the key quantitative data from the initial discovery experiments and the independent verification of its granddaughter nucleus, Flerovium-286 (²⁸⁶Fl).

ParameterInitial Synthesis of ²⁹⁴Og (JINR-LLNL, 2002 & 2005)Independent Verification of ²⁸⁶Fl Decay (LBNL, 2009)Independent Verification of ²⁸⁸Fl & ²⁸⁹Fl Decay (GSI, 2009)
Projectile ⁴⁸Ca⁴⁸Ca⁴⁸Ca
Target ²⁴⁹Cf²⁴²Pu²⁴⁴Pu
Beam Energy 245 MeV244.7 MeVNot explicitly stated in available abstracts
Target Thickness 0.32 mg/cm²0.53 mg/cm²Not explicitly stated in available abstracts
Irradiation Duration ~2400 hours (over two experiments)Not explicitly stated in available abstractsNot explicitly stated in available abstracts
Reaction Product ²⁹⁴Og²⁸⁶Fl (granddaughter of ²⁹⁴Og)²⁸⁸Fl, ²⁸⁹Fl
Observed Decay Chain ²⁹⁴Og → ²⁹⁰Lv + α → ²⁸⁶Fl + α → ...²⁸⁶Fl → ²⁸²Cn + α²⁸⁸Fl → ²⁸⁴Cn + α; ²⁸⁹Fl → ²⁸⁵Cn + α
Cross-section ~0.5 pb~1.9 pb (for ²⁸⁶Fl)Not explicitly stated in available abstracts
Number of Events 3 atoms of ²⁹⁴Og2 decay chains of ²⁸⁶Fl9 atoms of ²⁸⁸Fl, 4 atoms of ²⁸⁹Fl
Half-life of ²⁹⁴Og ~0.89 msNot ApplicableNot Applicable
α-decay Energy of ²⁹⁴Og 11.65 ± 0.06 MeVNot ApplicableNot Applicable

Experimental Protocols

The synthesis of superheavy elements relies on the fusion of a heavy target nucleus with a lighter projectile nucleus. The resulting compound nucleus is highly unstable and decays rapidly. The experimental challenge lies in separating the desired superheavy nucleus from the intense beam of projectiles and other reaction products and then detecting its characteristic decay chain.

Initial Synthesis of Oganesson (JINR-LLNL)

The experiments at JINR utilized the Dubna Gas-Filled Recoil Separator (DGFRS). A beam of ⁴⁸Ca ions was accelerated by the U400 cyclotron and directed onto a rotating target of ²⁴⁹Cf. The fusion of these nuclei produced the compound nucleus ²⁹⁷Og, which then evaporated three neutrons to form ²⁹⁴Og.

The DGFRS separated the ²⁹⁴Og nuclei from the primary beam and other reaction byproducts based on their differing magnetic rigidity in a gas-filled magnetic field. The separated nuclei were then implanted into a position-sensitive silicon detector. The subsequent alpha decay chain of the implanted nucleus was recorded, providing a unique signature for the identification of the new element. The detection system allowed for the measurement of the energy of the emitted alpha particles and the time intervals between successive decays, which are characteristic of the decaying isotopes.

Independent Verification of Flerovium Decay (LBNL and GSI)

The independent verification experiments at Lawrence Berkeley National Laboratory (LBNL) and the GSI Helmholtz Centre for Heavy Ion Research in Darmstadt, Germany, focused on producing and characterizing isotopes that are part of the Oganesson decay chain.

At LBNL, the Berkeley Gas-filled Separator (BGS) was employed to synthesize Flerovium isotopes. A beam of ⁴⁸Ca ions was used to bombard a ²⁴²Pu target, leading to the formation of Flerovium isotopes, including ²⁸⁶Fl, the granddaughter of ²⁹⁴Og. The BGS, similar in principle to the DGFRS, separated the Flerovium nuclei, which were then implanted into a silicon strip detector array for decay spectroscopy. The observed decay properties of ²⁸⁶Fl were consistent with those reported in the decay chain of ²⁹⁴Og, providing strong evidence for the original discovery.

Similarly, experiments at GSI also utilized a gas-filled separator to produce and study the decay of Flerovium isotopes, in their case ²⁸⁸Fl and ²⁸⁹Fl, by bombarding a ²⁴⁴Pu target with ⁴⁸Ca ions. The confirmation of the decay properties of these Flerovium isotopes further strengthened the understanding of the nuclear landscape in the superheavy element region and indirectly supported the initial synthesis of Oganesson.

Visualizing the Processes

To better understand the experimental workflows and the logical progression of the verification, the following diagrams are provided.

Experimental_Workflow_JINR cluster_accelerator U400 Cyclotron cluster_target Target Chamber cluster_separator Dubna Gas-Filled Recoil Separator (DGFRS) cluster_detector Detection System Ca48_beam ⁴⁸Ca Ion Beam Cf249_target ²⁴⁹Cf Target Ca48_beam->Cf249_target Bombardment Separator Magnetic Separation Cf249_target->Separator Fusion & Evaporation (²⁹⁴Og + 3n) Detector Silicon Detector Array Separator->Detector Implantation Decay_Chain α-Decay Chain Measurement Detector->Decay_Chain Detection

Experimental workflow for the initial synthesis of Oganesson at JINR.

Verification_Logic Initial_Discovery Initial Synthesis of ²⁹⁴Og (JINR-LLNL) Decay_Chain_Og Observed Decay Chain: ²⁹⁴Og → ²⁹⁰Lv → ²⁸⁶Fl ... Initial_Discovery->Decay_Chain_Og produces Confirmation Confirmation of Oganesson Discovery Decay_Chain_Og->Confirmation is confirmed by Independent_Verification_LBNL Independent Synthesis of ²⁸⁶Fl (LBNL) Decay_Properties_Fl_LBNL Measured Decay Properties of ²⁸⁶Fl Independent_Verification_LBNL->Decay_Properties_Fl_LBNL measures Decay_Properties_Fl_LBNL->Confirmation matches Independent_Verification_GSI Independent Synthesis of Flerovium Isotopes (GSI) Decay_Properties_Fl_GSI Measured Decay Properties of Flerovium Independent_Verification_GSI->Decay_Properties_Fl_GSI measures Decay_Properties_Fl_GSI->Confirmation is consistent with

Logical relationship of the independent verification of Oganesson synthesis.

References

A Comparative Guide to Hot and Cold Fusion for Superheavy Element Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest to synthesize superheavy elements (SHEs), those at the frontier of the periodic table, is a significant endeavor in nuclear physics and chemistry. Two primary methods have historically been employed for this purpose: hot fusion and cold fusion. This guide provides an objective comparison of these two techniques, supported by experimental data, to inform researchers in the field.

At a Glance: Hot vs. Cold Fusion

FeatureHot FusionCold Fusion
Projectile Lighter ions (e.g., ⁴⁸Ca)Heavier ions (e.g., ⁵⁰Ti, ⁵⁴Cr, ⁵⁸Fe, ⁶⁴Ni, ⁷⁰Zn)
Target Heavy, neutron-rich actinides (e.g., ²⁴⁴Pu, ²⁴⁸Cm, ²⁴⁹Cf)Spherically stable nuclei (e.g., ²⁰⁸Pb, ²⁰⁹Bi)
Compound Nucleus Excitation Energy High (40-50 MeV)Low (10-20 MeV)
Neutron Evaporation 3-5 neutrons1-2 neutrons
Elements Produced Z = 112-118[1]Z = 107-113[1]
Production Cross-Section Generally higher for the heaviest elements, but decreases with ZGenerally lower, decreases sharply for Z > 112
Key Advantage Higher probability of compound nucleus formationHigher survival probability of the compound nucleus
Key Disadvantage Lower survival probability due to high excitation energyLower probability of overcoming the Coulomb barrier (fusion hindrance)

Quantitative Comparison of Production Cross-Sections

The production cross-section is a critical parameter indicating the probability of a specific fusion reaction occurring. The following tables summarize experimental data for representative hot and cold fusion reactions.

Table 1: Experimental Data for Hot Fusion Reactions

ReactionCompound NucleusExcitation Energy (MeV)Neutron EvaporationProduct IsotopeCross-Section (pb)
⁴⁸Ca + ²³⁸U²⁸⁶Cn~31-393n²⁸³Cn~5.0[2]
⁴⁸Ca + ²⁴²Pu²⁹⁰Fl~33.53n²⁸⁷Fl~1.0[2]
⁴⁸Ca + ²⁴⁴Pu²⁹²Fl~33-394n²⁸⁸Fl~5.3[3]
⁴⁸Ca + ²⁴⁸Cm²⁹⁶Lv~30-404n²⁹²Lv~0.5[3]
⁴⁸Ca + ²⁴⁹Cf²⁹⁷Og~303n²⁹⁴Og~0.5-1.2

Table 2: Experimental Data for Cold Fusion Reactions

ReactionCompound NucleusExcitation Energy (MeV)Neutron EvaporationProduct IsotopeCross-Section (pb)
⁵⁰Ti + ²⁰⁸Pb²⁵⁸Rf~151n²⁵⁷Rf~200
⁵⁸Fe + ²⁰⁸Pb²⁶⁶Hs~141n²⁶⁵Hs~65
⁶⁴Ni + ²⁰⁸Pb²⁷²Ds~121n²⁷¹Ds~15
⁷⁰Zn + ²⁰⁸Pb²⁷⁸Cn~101n²⁷⁷Cn~0.5
⁶⁵Cu + ²⁰⁹Bi²⁷⁴Rg~121n²⁷²Rg~3.0

Experimental Protocols

The synthesis of superheavy elements is a complex process requiring specialized equipment and meticulous procedures. While the fundamental steps are similar for both hot and cold fusion, the specific parameters and instrumentation differ.

General Experimental Workflow
  • Ion Beam Production: The projectile ions are generated in an Electron Cyclotron Resonance (ECR) ion source. For hot fusion, this is typically a source for lighter ions like ⁴⁸Ca, while for cold fusion, it produces heavier ions.

  • Acceleration: The ions are accelerated to a specific energy, usually around 5-10% of the speed of light, using a linear accelerator (e.g., the UNILAC at GSI) or a cyclotron (e.g., the 88-Inch Cyclotron at LBNL).

  • Target Bombardment: The high-energy ion beam is directed onto a thin target foil. The targets are often mounted on a rotating wheel to dissipate the intense heat generated by the beam.

  • Separation of Reaction Products: The desired superheavy element, along with unreacted beam particles and other byproducts, recoils from the target. A recoil separator is used to isolate the SHEs from the overwhelming background of other particles.

  • Detection: The separated SHEs are implanted into a detector array (typically silicon-based). The identification of the new element is achieved by observing its characteristic alpha decay chain.[4]

Hot Fusion Experimental Setup: The Berkeley Gas-filled Separator (BGS)

Hot fusion experiments, such as those conducted at Lawrence Berkeley National Laboratory (LBNL), often utilize a gas-filled separator like the BGS.

  • Principle of Operation: The BGS is filled with a low-pressure gas (e.g., helium). As the reaction products and beam particles pass through the gas, they undergo collisions that average out their charge states. This allows for efficient separation based on magnetic rigidity, which is a function of momentum and charge.

  • Components: The BGS typically consists of a series of quadrupole and dipole magnets that guide and separate the particles.

  • Advantages: Gas-filled separators offer high transmission efficiency for fusion products and excellent suppression of the primary beam.

Cold Fusion Experimental Setup: The SHIP Velocity Filter

Cold fusion experiments, pioneered at the GSI Helmholtz Centre for Heavy Ion Research, commonly employ a velocity filter such as the Separator for Heavy Ion reaction Products (SHIP).[1][4]

  • Principle of Operation: SHIP separates particles based on their velocity. The fusion products have a lower velocity than the original beam particles, allowing for their selection.

  • Components: SHIP consists of a combination of electric and magnetic fields. The electric fields separate particles by their energy-to-charge ratio, while the magnetic fields separate them by their momentum-to-charge ratio. By carefully tuning these fields, only particles with a specific velocity can pass through.[4]

  • Advantages: Velocity filters provide very clean separation and are highly effective for the lower recoil energies characteristic of cold fusion reactions.

Visualizing the Processes

To better understand the conceptual and practical differences between hot and cold fusion, the following diagrams illustrate the logical flow and a typical experimental workflow.

Hot_vs_Cold_Fusion_Logic Logical Flow of Hot vs. Cold Fusion for SHE Production cluster_hot Hot Fusion cluster_cold Cold Fusion H_Projectile Lighter Projectile (e.g., 48Ca) H_Fusion Fusion Reaction H_Projectile->H_Fusion H_Target Actinide Target (e.g., 244Pu) H_Target->H_Fusion H_CN Compound Nucleus (High Excitation Energy) H_Fusion->H_CN H_Evaporation Neutron Evaporation (3-5 neutrons) H_CN->H_Evaporation H_Product Neutron-Rich SHE (Z = 112-118) H_Evaporation->H_Product C_Projectile Heavier Projectile (e.g., 70Zn) C_Fusion Fusion Reaction C_Projectile->C_Fusion C_Target Pb/Bi Target C_Target->C_Fusion C_CN Compound Nucleus (Low Excitation Energy) C_Fusion->C_CN C_Evaporation Neutron Evaporation (1-2 neutrons) C_CN->C_Evaporation C_Product Neutron-Deficient SHE (Z = 107-113) C_Evaporation->C_Product

Comparison of hot and cold fusion pathways.

SHE_Experimental_Workflow Generalized Experimental Workflow for Superheavy Element Synthesis cluster_beam_prep Beam Preparation cluster_reaction Fusion Reaction cluster_separation Product Separation cluster_detection Detection and Identification IonSource ECR Ion Source Generates projectile ions Accelerator Linear Accelerator / Cyclotron Accelerates ions to ~0.1c IonSource->Accelerator Ion Beam Target Rotating Target Wheel Holds target material (e.g., 244Pu or 208Pb) Accelerator->Target High-Energy Projectile Beam Separator Recoil Separator BGS (Gas-filled) for Hot Fusion SHIP (Velocity Filter) for Cold Fusion Separates SHEs from beam Target->Separator Recoiling Products Detector Silicon Detector Array Implants SHEs and detects decays Separator->Detector Separated SHEs Analysis Data Analysis Identifies SHEs via α-decay chains Detector->Analysis Decay Signals

A typical experimental workflow for SHE synthesis.

Conclusion

Both hot and cold fusion have been instrumental in the discovery of new superheavy elements. Hot fusion, with its higher production cross-sections for the heaviest elements, has been the workhorse for reaching the upper limits of the known periodic table.[1] Conversely, cold fusion offers a higher survival probability for the compound nucleus, which was crucial for the synthesis of elements in the 107-113 range.[1]

The choice between these methods depends on the specific element being synthesized and the available projectile-target combinations. As researchers push towards the synthesis of elements beyond oganesson (Z=118), novel approaches, such as the use of projectiles heavier than ⁴⁸Ca in hot fusion-like reactions, are being explored to overcome the limitations of current techniques. The continuous development of accelerator and detector technologies will undoubtedly play a pivotal role in the future of superheavy element research.

References

Unveiling the Enigmatic Properties of Oganesson: A Comparative Analysis of Theoretical Predictions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals assessing the theoretical landscape of the superheavy element Oganesson. This report critically evaluates the predicted properties of Oganesson in comparison to its lighter homolog, Radon, and other neighboring superheavy elements, Flerovium and Copernicium. Detailed methodologies of the underlying theoretical frameworks are provided to offer a transparent assessment of the data's origins and potential accuracy.

Oganesson (Og), element 118, resides at the current upper limit of the periodic table. Its extreme instability, with a half-life of less than a millisecond, precludes any experimental determination of its chemical and physical properties.[1] Consequently, our understanding of this enigmatic element is entirely reliant on theoretical predictions. These predictions, however, are fraught with challenges, primarily due to the immense influence of relativistic effects on an element with such a high atomic number. This guide provides a structured comparison of the theoretically predicted properties of Oganesson and its neighbors, offering researchers a clear overview of the current state of knowledge and the methodologies employed to derive it.

Comparative Analysis of Predicted Properties

The following table summarizes the key predicted properties of Oganesson (Og) in comparison with Radon (Rn), Flerovium (Fl), and Copernicium (Cn). The data presented are derived from high-level theoretical calculations, and it is crucial to note that these are predictions and not experimental values.

PropertyOganesson (Og)Radon (Rn)Flerovium (Fl)Copernicium (Cn)
Atomic Number 11886114112
Electron Configuration [Rn] 5f¹⁴ 6d¹⁰ 7s² 7p⁶[Xe] 4f¹⁴ 5d¹⁰ 6s² 6p⁶[Rn] 5f¹⁴ 6d¹⁰ 7s² 7p²[Rn] 5f¹⁴ 6d¹⁰ 7s²
Melting Point ~325 K (Predicted Solid)[1]202 K~343 K (Predicted)[2][3]~283 K (Predicted)[4]
Boiling Point ~450 K (Predicted)[1]211.3 K~423 K (Predicted)[2][3]~340 K (Predicted)[4]
Density ~7 g/cm³ (Predicted Solid)9.73 g/L (Gas at STP)~14 g/cm³ (Predicted)[2]~14.0 g/cm³ (Predicted Liquid at 300K)[1]
1st Ionization Energy ~8.9 eV (860 kJ/mol)[1]10.748 eV (1037 kJ/mol)~8.5 eV (824 kJ/mol)[5]10.6 eV
Electron Affinity +0.058 eV (Predicted)[6]-0.4 eV (Calculated)--

Methodologies for Theoretical Predictions

The predicted properties of superheavy elements are derived from sophisticated computational models that must account for the profound influence of relativistic effects. The primary theoretical frameworks employed are Relativistic Quantum Chemistry methods, which can be broadly categorized into Relativistic Coupled-Cluster (RCC) theory and Relativistic Density Functional Theory (RDFT).

Relativistic Coupled-Cluster (RCC) Theory

The Relativistic Coupled-Cluster (RCC) method is considered a "gold standard" in quantum chemistry for its high accuracy in treating electron correlation.[6] This method starts with a solution from the Dirac-Hartree-Fock equations, which incorporate relativity from the outset, and then systematically includes the effects of electron correlation.

For the prediction of Oganesson's electron affinity, a four-component relativistic Fock-space coupled-cluster approach was utilized.[6] This calculation employed a large, flexible basis set of Gaussian-type orbitals to accurately describe the electron distribution. The inclusion of both relativity and electron correlation was found to be essential, leading to the prediction of a positive electron affinity for Oganesson, a property not observed in lighter noble gases.[6]

Relativistic Density Functional Theory (RDFT)

Relativistic Density Functional Theory (RDFT) offers a computationally more tractable approach while still accounting for relativistic effects. The accuracy of DFT methods heavily depends on the choice of the exchange-correlation functional.

For predicting the properties of superheavy elements, various functionals have been employed. For instance, in studies of actinide complexes, which share some similarities with superheavy elements in terms of electronic complexity, hybrid functionals like B3LYP and PBE0, along with generalized gradient approximation (GGA) functionals like PBE, have been benchmarked.[7] These calculations often utilize effective core potentials (ECPs) to reduce the computational cost by treating the core electrons implicitly. For heavier elements, it is crucial to use relativistic ECPs.

The prediction of Oganesson's solid state at room temperature was supported by Monte Carlo simulations that utilized interaction potentials derived from high-level relativistic coupled-cluster calculations.[1] This hybrid approach combines the accuracy of coupled-cluster theory with the efficiency of Monte Carlo methods for simulating condensed phases.

Theoretical Framework and Property Prediction

The following diagram illustrates the logical flow from fundamental theoretical frameworks to the prediction of specific properties for superheavy elements like Oganesson.

Theoretical_Framework Frameworks Theoretical Frameworks RCC Relativistic Coupled-Cluster (RCC) (e.g., CCSD(T)) Frameworks->RCC RDFT Relativistic Density Functional Theory (RDFT) (e.g., PBE, B3LYP) Frameworks->RDFT MC Monte Carlo Simulations Frameworks->MC RCC->MC Provides Interaction Potentials Electronic Electronic Properties (Ionization Energy, Electron Affinity) RCC->Electronic High Accuracy Structure Atomic Structure (Electron Configuration) RCC->Structure RDFT->Electronic Good Accuracy, Lower Cost Bulk Bulk Properties (Melting Point, Boiling Point, Density) RDFT->Bulk Direct Simulation RDFT->Structure MC->Bulk Properties Predicted Properties Electronic->Properties Bulk->Properties Structure->Properties

Conceptual workflow from theoretical methods to predicted properties.

References

Safety Operating Guide

Navigating the Disposal of CM-118: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the c-Met and ALK inhibitor, CM-118, this guide is intended for researchers, scientists, and drug development professionals. The following procedures are based on best practices for hazardous chemical waste management in a laboratory setting.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary for Hazardous Waste Handling

For safe and compliant management of this compound waste, the following quantitative guidelines for general hazardous laboratory waste should be observed.

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in LabDo not exceed 10 gallons[4]
Container Fill LevelFill to no more than 75% capacity[5]
Aqueous Waste pH for Drain DisposalBetween 7.0 and 9.0 (if permitted)[4]
Empty Container RinsingTriple rinse with a suitable solvent[6]
Waste Accumulation Time LimitMaximum of 1 year for partially filled containers[7]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All forms of this compound waste, including the pure compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, weighing paper), must be classified as hazardous chemical waste.[1][4][7]

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can lead to dangerous reactions.[4][8]

2. Waste Collection and Container Management:

  • Use Appropriate Containers: Collect this compound waste in a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[1][4][8]

  • Proper Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added.[6][7] The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound".

    • An estimation of the concentration and volume.

    • The date of initial waste accumulation.

    • The name and contact information of the responsible researcher or Principal Investigator.

    • The specific laboratory location (building and room number).

    • Relevant hazard pictograms (e.g., toxicity, environmental hazard).

3. Disposal of Contaminated Materials:

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and weighing paper, must be placed in the designated solid hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated liquid hazardous waste container. The first rinse of any contaminated glassware should also be collected as hazardous waste.[4]

  • Empty Containers: Original containers of this compound must be triple-rinsed with an appropriate solvent. The rinsate from the first rinse must be collected as hazardous waste.[4][6] After thorough rinsing and air-drying, deface or remove the original label before disposing of the container according to institutional guidelines for clean glassware or plastic.[4]

4. Storage and Final Disposal:

  • Satellite Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be clearly marked and away from general laboratory traffic.[7]

  • Secondary Containment: Place liquid waste containers in secondary containment, such as a chemically resistant tray or bin, to contain any potential leaks or spills.[4][8]

  • Arrange for Pickup: Once the waste container is full (approximately 75% capacity) or has been in accumulation for the maximum allowed time, arrange for its collection by your institution's EHS department.[4][5] Do not transport hazardous waste outside of your laboratory.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.

cluster_0 Start: this compound Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Storage & Disposal start Generate this compound Waste (Pure compound, solutions, contaminated items) characterize Classify as Hazardous Chemical Waste start->characterize segregate Segregate from other waste streams characterize->segregate container Use designated, compatible container with a secure lid segregate->container label_waste Affix completed Hazardous Waste Label container->label_waste store Store in Satellite Accumulation Area with secondary containment label_waste->store pickup Arrange for EHS pickup when full or time limit is reached store->pickup end Final Disposal by Licensed Facility pickup->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.